N-benzyl-3-chloroaniline
Description
Structure
3D Structure
Properties
CAS No. |
50798-95-3 |
|---|---|
Molecular Formula |
C13H12ClN |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
N-benzyl-3-chloroaniline |
InChI |
InChI=1S/C13H12ClN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2 |
InChI Key |
NQIJQQDDQDHYJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Structure and Properties of N-(3-chlorophenyl)benzenemethanamine
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, properties, and synthesis of N-(3-chlorophenyl)benzenemethanamine, also known as N-benzyl-3-chloroaniline. This molecule, featuring a secondary amine linking a benzyl group and a 3-chlorophenyl moiety, represents a significant scaffold in medicinal chemistry and materials science. This document details its structural attributes, spectroscopic signature, and logical synthetic pathways, offering field-proven insights for researchers, scientists, and professionals in drug development. The causality behind its chemical behavior and the strategic implications of its structural features are emphasized to provide a foundational understanding for its application in advanced scientific research.
Nomenclature and Chemical Identification
Precise identification is paramount for scientific integrity and reproducibility. The compound in focus, N-(3-chlorophenyl)benzenemethanamine, is systematically named This compound . The nomenclature designates a benzyl group (benzenemethane) and a 3-chlorophenyl group attached to the nitrogen atom of an aniline core.
Key identifiers for this compound are summarized below for unambiguous reference.[1]
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | N-(3-Chlorophenyl)benzenemethanamine, 3-Chloro-N-benzylaniline[1] |
| CAS Number | 50798-95-3[1] |
| Molecular Formula | C₁₃H₁₂ClN[1] |
| Molecular Weight | 217.69 g/mol [1] |
| InChI Key | NQIJQQDDQDHYJK-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl[1] |
Core Chemical Structure Analysis
The functionality and reactivity of this compound are direct consequences of its molecular architecture. Understanding this architecture is critical for predicting its behavior in chemical and biological systems.
Molecular Topology
This compound is a secondary amine featuring three primary components:
-
A Benzyl Group: A flexible, non-polar moiety (C₆H₅CH₂-).
-
A 3-Chlorophenyl Group: A planar aromatic ring substituted with a chlorine atom at the meta position.
-
A Secondary Amine Bridge: A nitrogen atom (-NH-) that serves as a flexible linker and a key site for chemical interactions.
The molecule is achiral and possesses a bent conformation, with the two aromatic rings typically oriented at a significant dihedral angle to minimize steric hindrance.[2]
Electronic Effects: The Role of Chlorine
The chlorine atom at the meta-position of the aniline ring is a key modulator of the molecule's electronic properties. Its influence is twofold:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the aromatic ring through the sigma bond framework. This effect deactivates the ring towards electrophilic aromatic substitution.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be donated into the aromatic pi-system. However, for halogens, the inductive effect strongly outweighs the resonance effect.
The causality here is that the electron-withdrawing nature of chlorine reduces the basicity of the amine nitrogen compared to unsubstituted benzylaniline. This modulation is a common and deliberate strategy in drug design to fine-tune pKa and metabolic stability.
Spectroscopic and Analytical Characterization
A self-validating protocol in chemical synthesis requires robust analytical confirmation of the product structure. The following spectroscopic data are characteristic of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the hydrogen environments.
-
Aromatic Protons (δ ≈ 6.5-7.4 ppm): Protons on both the benzyl and 3-chlorophenyl rings will appear in this region. The pattern will be complex due to overlapping signals and splitting. The protons on the 3-chlorophenyl ring will show distinct splitting patterns influenced by the chlorine and amine substituents.
-
Benzylic Protons (-CH₂-) (δ ≈ 4.3 ppm): A characteristic singlet (or a doublet if coupled to the N-H proton) integrating to two protons. Its downfield shift is due to the deshielding effects of the adjacent nitrogen and phenyl ring.
-
Amine Proton (-NH-) (δ ≈ 4.0-5.0 ppm): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
-
¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon skeleton.
-
Aromatic Carbons (δ ≈ 112-148 ppm): Multiple signals will be present, corresponding to the inequivalent carbons of the two aromatic rings. The carbon attached to the chlorine (C-Cl) will be shifted, as will the carbon attached to the nitrogen (C-N).
-
Benzylic Carbon (-CH₂-) (δ ≈ 48 ppm): A single signal in the aliphatic region, confirming the methylene bridge.
-
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental for identifying key functional groups. The expected absorptions provide direct evidence of the molecular structure.
| Functional Group | Wavenumber (cm⁻¹) | Causality of Absorption |
| N-H Stretch | 3350-3450 | Stretching vibration of the secondary amine bond. |
| Aromatic C-H Stretch | 3000-3100 | Stretching vibrations of sp² C-H bonds in the phenyl rings. |
| Aliphatic C-H Stretch | 2850-2950 | Stretching vibrations of the sp³ C-H bonds in the methylene bridge. |
| Aromatic C=C Stretch | 1580-1610 | In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |
| C-N Stretch | 1250-1350 | Stretching vibration of the aryl- and alkyl-amine bonds. |
| C-Cl Stretch | 700-800 | Stretching vibration of the carbon-chlorine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data that validates the connectivity of the molecule.[1]
-
Molecular Ion (M⁺): The spectrum will show a molecular ion peak at m/z 217. An M+2 peak at m/z 219 with approximately one-third the intensity of the M+ peak will also be present, which is the characteristic isotopic signature of a single chlorine atom.[1]
-
Key Fragmentation Pathways: The choice of fragmentation is dictated by the stability of the resulting fragments.
-
Benzylic Cleavage: The most common fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen, leading to the highly stable tropylium ion at m/z 91 . This is often the base peak in the spectrum.[1]
-
Alpha-Cleavage: Cleavage of the N-C(phenyl) bond can also occur, leading to other characteristic fragments.
-
Synthesis and Reactivity
A reliable and scalable synthesis is essential for any compound intended for research or development. The N-aryl benzylamine scaffold is readily accessible through several established methods.[3]
Retrosynthetic Analysis & Common Synthetic Protocol
The most logical and field-proven approach for synthesizing this compound is through reductive amination .[4][5][6][7][8] This strategy involves the formation of an imine intermediate from an aniline and an aldehyde, followed by in-situ reduction to the target amine. This method is chosen for its high efficiency, mild reaction conditions, and broad substrate scope.
The key disconnection is the N-CH₂ bond, leading back to 3-chloroaniline and benzaldehyde as readily available starting materials.
Experimental Protocol: Reductive Amination
This protocol describes a self-validating system where reaction progress can be monitored by techniques like TLC or LC-MS.
Materials:
-
3-Chloroaniline (1.0 eq)[9]
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-chloroaniline and the solvent (DCM or DCE).
-
Imine Formation: Add benzaldehyde followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The acid catalyzes the formation of the intermediate imine.
-
Reduction: Slowly add sodium triacetoxyborohydride in portions. The choice of this reducing agent is critical; it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate, minimizing side reactions.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction completion by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Relevance in Medicinal Chemistry and Drug Development
The N-aryl benzylamine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[10]
-
Enzyme Inhibition: This scaffold is a cornerstone in the design of kinase inhibitors and other enzyme-targeted therapeutics. For instance, derivatives of N-aryl benzylamines have shown potent and selective inhibitory activity against enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target for prostate cancer therapy.[11]
-
Anticancer Activity: The structural motif is present in various compounds designed as antiproliferative agents. By modifying the substitution patterns on the aromatic rings, researchers can tune the activity against specific cancer cell lines.[12][13]
-
Structural Flexibility and Binding: The secondary amine linker provides rotational flexibility, allowing the two aromatic moieties to adopt optimal conformations to fit into protein binding pockets. The N-H group can act as a crucial hydrogen bond donor, while the aromatic rings can engage in pi-stacking and hydrophobic interactions.
The inclusion of a chlorine atom, as in this compound, is a deliberate tactic to enhance metabolic stability by blocking potential sites of oxidation and to improve binding affinity through halogen bonding or by modulating the electronics of the aromatic system.
Conclusion
N-(3-chlorophenyl)benzenemethanamine is a structurally well-defined molecule with significant potential as a building block in drug discovery and materials science. Its chemical properties are governed by the interplay of its benzyl, 3-chlorophenyl, and secondary amine components. Its synthesis is straightforward and efficient via reductive amination, a robust and reliable method. The detailed structural and spectroscopic analysis provided in this guide serves as a foundational resource for researchers aiming to utilize this versatile scaffold in the development of novel, high-value chemical entities.
References
-
ResearchGate. (n.d.). N-Benzyl-3-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). N-benzyl-4-chloroaniline. Retrieved from [Link]
-
Organic Syntheses. (1928). Benzylaniline. Org. Synth. 1928, 8, 38. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
- Google Patents. (1996). US5536877A - Preparation of arylbenzylamines.
-
MDPI. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link]
-
ResearchGate. (2015). Time effect study on reductive amination of benzaldehyde with aniline.... Retrieved from [Link]
-
ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Unknown Source. (n.d.). Manufacturing Process. Retrieved from [Link]
-
PubMed. (2010). N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a new scaffold that provides rapid access to antimicrotubule agents: synthesis and evaluation of antiproliferative activity against select cancer cell lines. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]
-
MDPI. (2022). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
ResearchGate. (2022). Investigation of the reductive amination of benzaldehyde with aniline.... Retrieved from [Link]
-
PubMed Central. (2015). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of m-Chloro-N-(α-methyl benzyl) aniline. Retrieved from [Link]
-
Cheméo. (n.d.). m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Loba Chemie. (2016). 3-CHLOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
Sources
- 1. This compound | C13H12ClN | CID 11506782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5536877A - Preparation of arylbenzylamines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 3-Chloroaniline | 108-42-9 [chemicalbook.com]
- 10. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study [mdpi.com]
- 11. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
N-benzyl-3-chloroaniline molecular weight and formula
An In-depth Technical Guide to N-benzyl-3-chloroaniline: Properties, Synthesis, and Applications
Introduction
This compound is a secondary amine that serves as a valuable intermediate and structural motif in synthetic organic chemistry. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the combination of a substituted aniline ring and a benzyl group offers a versatile scaffold for generating diverse molecular architectures. This guide provides a comprehensive overview of its core properties, a detailed protocol for its synthesis and characterization, and an exploration of its applications for researchers and drug development professionals.
The molecule's structure, featuring a chlorine atom at the meta position of the aniline ring, significantly influences its electronic properties and reactivity. This halogen substitution can modulate the basicity of the amine and provides a potential site for further functionalization through cross-coupling reactions, making it a strategic component in the design of complex target molecules.
Core Molecular and Physical Properties
A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. These parameters govern its behavior in chemical reactions, its suitability for various analytical techniques, and its formulation into potential products.
Molecular Identity
The foundational identifiers for this compound are summarized below. The Chemical Abstracts Service (CAS) number is a unique identifier for this specific chemical substance.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 50798-95-3 | [1][2][3] |
| Molecular Formula | C₁₃H₁₂ClN | [1][2] |
| Molecular Weight | 217.69 g/mol | [1][2] |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl | [1] |
Physicochemical Data
The physical properties of this compound dictate the conditions required for its handling, storage, and application in synthetic protocols.
| Property | Value | Source & Notes |
| Monoisotopic Mass | 217.0658271 Da | [1] |
| XLogP3 | 3.8 | [1] (A measure of lipophilicity, crucial for predicting drug absorption and membrane permeability) |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of this compound is achieved through the reductive amination of 3-chloroaniline with benzaldehyde. This two-step, one-pot procedure involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Causality of Reagent Selection
-
Reactants : 3-Chloroaniline provides the core aniline structure, while benzaldehyde serves as the source of the benzyl group.
-
Reducing Agent : Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. Unlike harsher reagents like sodium borohydride, STAB is mild, moisture-tolerant, and highly selective for the reduction of the protonated imine intermediate over the starting aldehyde. This selectivity minimizes side reactions and leads to a cleaner product profile, simplifying purification.
-
Solvent : Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, effectively dissolves the reactants and intermediates, and is unreactive under the reaction conditions.
Step-by-Step Synthesis Protocol
-
Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloroaniline (1.0 eq) and dichloromethane (DCM, approx. 0.2 M).
-
Aldehyde Addition : Begin stirring the solution and add benzaldehyde (1.05 eq) dropwise at room temperature.
-
Imine Formation : Allow the mixture to stir for 30-45 minutes. The formation of the intermediate N-benzylidene-3-chloroaniline can be monitored by Thin Layer Chromatography (TLC). This step is crucial as it drives the equilibrium towards the imine product.
-
Reduction : Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.
-
Reaction : Let the reaction stir at room temperature overnight (12-18 hours) until completion is confirmed by TLC analysis.
-
Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate neutralizes the acidic byproducts and any remaining STAB.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Washing : Wash the combined organic layers with brine to remove residual water.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure compound.
Synthesis Workflow Diagram
Sources
Technical Guide: Solubility Profiling and Solvent Selection for N-Benzyl-3-chloroaniline
[1][2]
CAS Registry Number: 50798-95-3 Chemical Formula: C₁₃H₁₂ClN Molecular Weight: 217.69 g/mol Physical State: Viscous oil / Low-melting solid (depending on purity)[1][2]
Executive Summary & Physicochemical Profile
This compound is a lipophilic secondary amine predominantly used as an intermediate in the synthesis of pharmaceutical agents and agrochemicals.[1][2][3] Its solubility behavior is governed by the interplay between the hydrophobic benzyl/chlorophenyl moieties and the hydrogen-bond-donating capability of the secondary amine.[3]
Understanding its solubility is critical for:
-
Reaction Optimization: Selecting solvents that ensure homogeneity during N-alkylation or coupling reactions.[1][2][3]
-
Purification: Designing liquid-liquid extraction (LLE) and chromatography gradients.
-
Crystallization: Identifying anti-solvents for salt formation (e.g., hydrochloride salts).[1][2][3]
Key Physicochemical Determinants
| Property | Value (Approx.) | Implication for Solubility |
| LogP (Octanol/Water) | ~3.8 | Highly lipophilic; negligible aqueous solubility at neutral pH.[1][2][4] |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | Weak base; solubility in water increases significantly at pH < 2.[1][2][4] |
| H-Bond Donors | 1 (N-H) | Moderate solubility in H-bond accepting solvents (e.g., Acetone, DMSO).[1][2][3][4] |
| H-Bond Acceptors | 1 (N) | Interaction with protic solvents (Alcohols).[1][2][4] |
Theoretical Solubility Matrix
Note: The values below are predictive ratings based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., N-benzylaniline, 3-chloroaniline).
Solubility Ratings by Solvent Class[5][6]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Strong dispersion forces and dipole-dipole interactions match the chlorinated aromatic ring.[1][2][4] |
| Esters & Ethers | Ethyl Acetate, THF, Diethyl Ether | High | The secondary amine acts as an H-bond donor to the solvent oxygen; lipophilic tails align.[1][3][4] |
| Aromatic Hydrocarbons | Toluene, Benzene | High | "Like dissolves like" via |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | High dielectric constants solubilize the amine, though isolation may be difficult due to high boiling points.[1][3][4] |
| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Moderate to High | Soluble, but solubility decreases as alcohol chain length increases.[1][3][4] Useful for recrystallization.[1][2][3] |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Moderate | Soluble, but often used as a gradient eluent or anti-solvent to precipitate impurities.[1][3][4] |
| Aqueous Media | Water (pH 7) | Insoluble | Hydrophobic effect dominates; energy cost to disrupt water network is too high.[1][2][3][4] |
| Acidic Aqueous Media | 1M HCl, 1M H₂SO₄ | Soluble | Protonation of the amine ( |
Experimental Protocols for Solubility Determination
Since specific thermodynamic solubility values are often proprietary, researchers must empirically determine these values.[1][2][3] Below is a self-validating Gravimetric Saturation Protocol .
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Objective: Determine the saturation concentration (
Materials Required
-
Target Solvent (HPLC Grade)
-
Thermostatic Orbital Shaker (set to 25°C ± 0.1°C)
-
0.45 µm PTFE Syringe Filters (compatible with organic solvents)[2][3]
-
Precision Analytical Balance (0.01 mg resolution)
Step-by-Step Methodology
-
Supersaturation: Add the test substance to 5 mL of solvent in a glass vial until undissolved oil/solid remains visible (ensure excess).
-
Equilibration: Seal the vial and agitate in the thermostatic shaker for 24 hours .
-
Sedimentation: Allow the sample to stand stationary for 4 hours at 25°C to let undissolved phases settle.
-
Filtration: Using a pre-warmed syringe (to prevent precipitation), withdraw 2 mL of the supernatant and filter through the 0.45 µm PTFE filter into a tared weighing vessel.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.
-
Calculation:
Protocol B: Rapid Visual Solubility Screen (Solvent Selection)
Use this for quick solvent selection during process development (e.g., finding a recrystallization solvent).[1][2][3]
Figure 1: Decision logic for rapid visual solubility classification.
Application in Synthesis & Purification
The solubility profile dictates the workflow for synthesizing this compound (typically via reductive amination or direct alkylation).[1][2]
Reaction Solvent Selection[3][4]
-
Toluene: Preferred for direct alkylation (benzyl chloride + 3-chloroaniline).[1][2][3]
-
Dichloromethane (DCM): Preferred for reductive amination (benzaldehyde + 3-chloroaniline + reducing agent).[1][2][3]
Purification Strategy (Liquid-Liquid Extraction)
Since this compound is a lipophilic amine:
-
Acid Phase: Extract the reaction mixture with 1M HCl . The amine protonates and moves to the aqueous phase, leaving non-basic impurities (e.g., benzyl alcohol) in the organic phase.[3]
-
Wash: Wash the acidic aqueous layer with Ethyl Acetate or Ether .[2][3]
-
Basification: Neutralize the aqueous layer with NaOH or NaHCO₃ to pH > 9.[2][3] The free base amine will oil out.[2][3]
-
Extraction: Extract the free base back into DCM or Ethyl Acetate .[2][3]
Chromatography[1][3][4]
References
Sources
- 1. 3-Chloroaniline | 108-42-9 [chemicalbook.com]
- 2. N-benzyl-4-chloroaniline | C13H12ClN | CID 76281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound | C13H12ClN | CID 11506782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Benzyl-3-methoxyaniline | 90811-55-5 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Technical Analysis: N-Benzyl-3-chloroaniline vs. N-Benzyl-4-chloroaniline
This guide provides an in-depth technical analysis of the structural, physicochemical, and functional differences between N-benzyl-3-chloroaniline and N-benzyl-4-chloroaniline . It is designed for researchers requiring precise characterization data and medicinal chemistry rationale for scaffold selection.
Executive Summary
The distinction between the meta-isomer (This compound ) and the para-isomer (N-benzyl-4-chloroaniline ) extends beyond simple regiochemistry. In drug discovery, this isomerism dictates metabolic stability, conformational entropy, and ligand-protein binding vectors.
-
The Para-Isomer (4-Cl): Preferred for enhancing metabolic stability by blocking CYP450-mediated p-hydroxylation. It typically presents as a crystalline solid with a symmetric NMR signature.
-
The Meta-Isomer (3-Cl): Utilized to modulate lipophilicity and electronic distribution without strictly enforcing linear geometry. It often presents as an oil or low-melting solid with a complex, asymmetric NMR signature.
Physicochemical & Structural Profiling
The position of the chlorine atom significantly alters the crystal lattice energy and electronic environment of the nitrogen lone pair.
Comparative Data Table
| Feature | This compound (Meta) | N-Benzyl-4-chloroaniline (Para) |
| CAS Registry | 108-42-9 (Parent Aniline Ref) | 2948-37-0 |
| Molecular Formula | C₁₃H₁₂ClN | C₁₃H₁₂ClN |
| Molecular Weight | 217.70 g/mol | 217.70 g/mol |
| Physical State | Viscous Oil / Low-Melting Solid | Crystalline Solid |
| Symmetry | ||
| Predicted pKa (BH⁺) | ~3.5 (Electron withdrawing | ~3.9 (Resonance donation |
| ¹H NMR (Aromatic) | Complex multiplet (ABCD system) | Symmetric AA'BB' system (Doublets) |
| Metabolic Liability | High (Para-position open) | Low (Para-position blocked) |
Electronic Effects (Hammett Analysis)
The reactivity of the amine nitrogen is governed by the electronic influence of the chlorine substituent:
-
Meta-Cl (
): Exerts a strong inductive electron-withdrawing effect (-I), reducing the basicity of the nitrogen more significantly than the para-isomer. -
Para-Cl (
): While inductively withdrawing, the chlorine atom also donates electron density via resonance (+R), partially mitigating the -I effect. This makes the para-isomer slightly more basic and nucleophilic.
Spectroscopic Identification (The "Fingerprint")
Distinguishing these isomers via ¹H NMR is the primary method of validation. The aromatic region (6.5 – 7.5 ppm) provides the definitive "fingerprint."
N-Benzyl-4-chloroaniline (Para)
-
Pattern: Two distinct doublets (integration 2H each) in the aniline ring region.
-
Coupling: Typical ortho-coupling (
). -
Appearance: The symmetry of the p-substituted ring creates a classic AA'BB' system.
Diagnostic Signal:
.
This compound (Meta)
-
Pattern: Four distinct signals corresponding to the four non-equivalent protons on the aniline ring.
-
Appearance:
-
Singlet (broad): Proton between Cl and N (H2).
-
Doublet: Proton ortho to N (H6).
-
Doublet: Proton ortho to Cl (H4).
-
Triplet: Proton meta to both (H5).
Diagnostic Signal: A narrow triplet or broad singlet at
(H2) is unique to the meta-isomer. -
Synthetic Pathways & Experimental Protocols
The most robust method for synthesizing either isomer is Reductive Amination . This approach avoids over-alkylation common with direct alkylation of anilines.
Reaction Logic
Experimental Protocol: Reductive Amination
Objective: Synthesis of N-benzyl-4-chloroaniline (Scale: 10 mmol).
Reagents:
-
4-Chloroaniline (1.27 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Methanol (30 mL)
-
Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol)
-
Acetic Acid (catalytic, 2-3 drops)
Procedure:
-
Imine Formation: In a 100 mL round-bottom flask, dissolve 4-chloroaniline in Methanol. Add Benzaldehyde and Acetic Acid. Stir at Room Temperature (RT) for 2 hours. Monitoring: TLC should show consumption of aldehyde and formation of a new spot (Imine).
-
Reduction: Cool the solution to 0°C in an ice bath. Carefully add NaBH₄ portion-wise over 15 minutes (Gas evolution: H₂).
-
Completion: Remove ice bath and stir at RT for 12 hours.
-
Quench: Quench reaction with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Hexane/EtOAc for the para-isomer (or column chromatography for the meta-isomer oil).
Synthesis Workflow Diagram
Figure 1: Step-wise reductive amination pathway for N-benzyl aniline derivatives.
Medicinal Chemistry: Metabolic & SAR Logic
The choice between 3-Cl and 4-Cl is a strategic decision in Structure-Activity Relationship (SAR) studies.
The "Para-Block" Strategy
The para-position of an aromatic ring is the primary site for Phase I metabolism (oxidation) by CYP450 enzymes.
-
Mechanism: CYP enzymes typically install a hydroxyl group at the least hindered, most electron-rich position (para).
-
4-Cl Effect: Placing a chlorine at the para-position blocks this metabolic soft spot, significantly increasing the drug's half-life (
). -
3-Cl Effect: Leaves the para-position open. This allows for metabolic clearance, which may be desirable if a "soft drug" (short duration of action) is required.
SAR Decision Tree
Figure 2: Strategic decision-making process for selecting meta vs. para substitution.
References
-
Synthesis & Characterization
- This compound NMR Data. Royal Society of Chemistry (RSC)
-
Reductive Amination Methodology
- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Physical Properties (Parent Anilines)
- 4-Chloroaniline (CAS 106-47-8) & 3-Chloroaniline (CAS 108-42-9) Physical Constants. PubChem / Sigma-Aldrich.
-
Metabolic Stability (General Principle)
- Smith, D. A. "Design of Drugs Involving the Modulation of Metabolism." Methods and Principles in Medicinal Chemistry.
Part 1: Presumptive GHS Classification and Hazard Summary
An In-Depth Technical Guide to the Presumptive Hazards of N-benzyl-3-chloroaniline
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, researchers frequently encounter novel or sparsely documented compounds. This compound is one such molecule. A thorough review of publicly available safety literature reveals a critical data gap: no comprehensive Safety Data Sheet (SDS) or detailed toxicological profile is available for this specific compound. This guide is designed for researchers, scientists, and drug development professionals to address this gap. It provides a presumptive hazard assessment by synthesizing data from its constituent chemical moieties and closest structural analogs. As a Senior Application Scientist, my approach is not merely to list potential dangers but to explain the chemical causality behind them, enabling research teams to establish self-validating safety protocols grounded in authoritative data. We will proceed by analyzing the known hazards of 3-chloroaniline and the benzyl group to construct a robust and cautious framework for handling this compound.
Given the absence of a specific SDS for this compound, a presumptive hazard classification is derived from its structural components: the highly toxic 3-chloroaniline core and the bioactive benzyl group. The resulting analysis indicates that this compound should be handled as a substance with a high degree of acute toxicity, potential for organ damage through repeated exposure, and significant environmental hazards.
The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) framework provides a universal standard for hazard communication. Based on the data from its precursors and analogs, this compound is presumed to warrant the following classifications.
Table 1: Presumptive GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed | Skull and Crossbones |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin | Skull and Crossbones |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled | Skull and Crossbones |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | Health Hazard |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Environment |
This classification is a synthesis derived from the severe hazard profile of 3-chloroaniline[1][2][3]. The addition of a benzyl group is not expected to mitigate these intrinsic hazards.
Caption: Presumed GHS Pictograms for this compound.
Part 2: Toxicological Profile Analysis
A compound's toxicity is intrinsically linked to its chemical structure. By deconstructing this compound into its primary functional components, we can build a scientifically sound toxicological forecast.
The 3-Chloroaniline Moiety: The Driver of High Toxicity
The dominant contributor to the hazard profile is the 3-chloroaniline portion of the molecule. Aniline and its chlorinated derivatives are well-documented toxicants.
-
Acute Toxicity: Safety data for 3-chloroaniline consistently classifies it as Category 3 for acute oral, dermal, and inhalation toxicity[1][2][4]. This means that small quantities can be lethal. The primary mechanism of toxicity for anilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen[5]. Symptoms of exposure can be delayed and include cyanosis (blue lips, fingernails, and skin), headache, dizziness, nausea, and in severe cases, convulsions and unconsciousness[5].
-
Specific Target Organ Toxicity (Repeated Exposure) - STOT RE: Chronic or repeated exposure to 3-chloroaniline may cause damage to organs[1][3]. The blood, liver, and kidneys are primary target organs for aniline compounds.
-
Ecotoxicity: 3-Chloroaniline is classified as very toxic to aquatic life with long-lasting effects[1][3][6]. Its release into the environment must be strictly avoided as it can cause significant harm to aquatic ecosystems[5][7].
The Benzyl Moiety: Contributor of Irritation and Bioactivity
The benzyl group, while less acutely toxic than 3-chloroaniline, introduces its own set of potential hazards. Data from benzyl chloride, a common precursor, is instructive.
-
Irritation: Benzyl chloride is a known irritant to the eyes, skin, and respiratory system[8]. It is reasonable to assume that this compound may also cause irritation upon contact. Data for the isomeric N-benzyl-4-chloroaniline shows it causes skin and serious eye irritation[9].
-
Metabolism and Systemic Effects: The benzyl group can alter the lipophilicity and metabolic profile of the parent molecule. Once absorbed, the compound will undergo metabolic processing. While specific pathways for this compound are unstudied, related compounds like benzyl alcohol can cause systemic effects if absorbed in sufficient quantities[10].
Part 3: Experimental Protocols for Safe Handling and Risk Mitigation
The presumptive hazard profile demands stringent, self-validating safety protocols. The following procedures are based on the inferred high toxicity and should be considered mandatory.
Engineering Controls and Personal Protective Equipment (PPE)
The primary directive is to prevent all routes of exposure.
Experimental Workflow: Chemical Handling
-
Engineering Control: All manipulations (weighing, transferring, reactions, purification) involving this compound MUST be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols[6].
-
Hand Protection: Use nitrile gloves with a thickness of at least 0.4 mm. Given the high dermal toxicity, double-gloving is strongly recommended. Check glove compatibility charts and dispose of gloves immediately after handling the material or upon suspected contamination[1].
-
Eye Protection: Chemical safety goggles are mandatory. A full face shield should be worn when handling larger quantities (>5 g) or when there is a risk of splashing[6].
-
Body Protection: A lab coat must be worn and kept fastened. For operations with a higher risk of splashes, a chemically resistant apron is required[1].
-
Respiratory Protection: For situations where engineering controls may not be sufficient (e.g., cleaning up a large spill), a respirator with an organic vapor cartridge is necessary[2][4].
Caption: Mandatory PPE workflow for handling this compound.
Storage and Handling
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[6]. The container must be kept tightly closed. Store in a locked cabinet or a designated area for highly toxic substances[3][4]. Protect from direct sunlight, as anilines can degrade or polymerize upon exposure to light and air[2][11].
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1][2].
First Aid Measures
Immediate and decisive action is critical in the event of an exposure.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. Symptoms may be delayed[1][3][5].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[1][3][5].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][3][5].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the victim is conscious and alert, give one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention immediately[1][3][5].
Spill and Disposal Procedures
-
Spill Response: Evacuate the area. Wear full PPE, including respiratory protection. Contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials like sawdust. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal[3][5].
-
Waste Disposal: this compound and any materials contaminated with it must be disposed of as hazardous waste. Do not allow the material to enter drains or waterways due to its high aquatic toxicity[1][3][6]. Follow all local, regional, and national regulations for hazardous waste disposal.
Conclusion
References
-
Loba Chemie. (2016). 3-CHLOROANILINE FOR SYNTHESIS MSDS.
-
Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76281, N-benzyl-4-chloroaniline. PubChem.
-
ChemicalBook. (n.d.). 3-Chloroaniline Chemical Properties,Uses,Production.
-
Centers for Disease Control and Prevention. (n.d.). Benzyl chloride - NIOSH Pocket Guide to Chemical Hazards.
-
MDPI. (2021). Ecological Effects of Benzyl Chloride on Different Korean Aquatic Indigenous Species Using an Artificial Stream Mesocosm Simulating a Chemical Spill.
-
GOV.UK. (n.d.). Benzyl chloride - Incident management.
-
Carl ROTH. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH).
-
Thermo Fisher Scientific. (2025). 3-Chloroaniline - SAFETY DATA SHEET.
-
ILO and WHO. (2021). ICSC 0130 - 3-CHLOROANILINE.
-
Sigma-Aldrich. (2024). 3-Chloroaniline Safety Data Sheet.
-
ResearchGate. (2025). Assessment of chloroaniline toxicity by the submitochondrial particle assay.
-
RIVM. (n.d.). Environmental risk limits for monochloramines.
-
U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. carlroth.com [carlroth.com]
- 3. cpachem.com [cpachem.com]
- 4. carlroth.com [carlroth.com]
- 5. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]
- 6. fishersci.com [fishersci.com]
- 7. rivm.nl [rivm.nl]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzyl chloride [cdc.gov]
- 9. N-benzyl-4-chloroaniline | C13H12ClN | CID 76281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 11. 3-Chloroaniline | 108-42-9 [chemicalbook.com]
Technical Guide: N-Benzyl-3-Chloroaniline as a Strategic Intermediate in Azo Dye Synthesis
[1]
Executive Summary & Chemical Profile[2]
N-benzyl-3-chloroaniline (CAS: 13556-26-8, approx.)[1] represents a critical class of "coupling components" in the synthesis of hydrophobic disperse dyes . In the molecular engineering of azo colorants, this intermediate serves a dual function:
-
Chromophoric Modulation: The benzyl moiety introduces steric bulk and hydrophobicity, essential for the dye's affinity to polyester fibers (disperse dyeing).
-
Electronic Tuning: The chlorine substituent at the meta position (relative to the amine) exerts an inductive withdrawing effect (-I), which typically induces a hypsochromic shift (blue shift) compared to unsubstituted analogues, while improving lightfastness by reducing the electron density of the azo linkage, making it less susceptible to photo-oxidation.
This guide details the optimized synthesis of the intermediate and its subsequent conversion into a high-performance azo dye, emphasizing process control to minimize polychlorinated and dibenzylated impurities.
Chemical Identity
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₂ClN |
| Molecular Weight | 217.69 g/mol |
| Role | Coupling Component (Nucleophile) |
| Key Hazard | Skin sensitizer, Toxic by inhalation (aniline derivative), Lachrymator (benzyl chloride residue).[1] |
Module A: Synthesis of this compound
The synthesis relies on a controlled nucleophilic substitution (S_N2) of benzyl chloride by 3-chloroaniline.[1] The critical challenge is preventing the formation of the tertiary amine (N,N-dibenzyl-3-chloroaniline).[1]
Reaction Pathway
The reaction is a mono-alkylation.[1] To favor the mono-product, we utilize a slight excess of the aniline and a weak inorganic base to scavenge the HCl byproduct without catalyzing over-alkylation.
Experimental Protocol
Scale: 100 mmol basis
Reagents:
-
3-Chloroaniline (12.75 g, 100 mmol)[1]
-
Benzyl Chloride (11.4 g, 90 mmol) – Limiting reagent to prevent over-alkylation[1]
-
Sodium Bicarbonate (10.0 g, 120 mmol)[1]
-
Water (50 mL)
-
Toluene (30 mL) – Solvent[1]
Step-by-Step Methodology:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, mechanical stirrer, and dropping funnel.
-
Charging: Add 3-chloroaniline, toluene, and the sodium bicarbonate solution (dissolved in water) to the flask. Heat the biphasic mixture to 85°C with vigorous stirring.
-
Addition: Add benzyl chloride dropwise over 60 minutes. Crucial: Slow addition maintains a low instantaneous concentration of the alkylating agent, favoring mono-substitution.
-
Reflux: After addition, raise temperature to 95-100°C (gentle reflux) for 4 hours.
-
Work-up:
-
Purification: Remove toluene via rotary evaporation. The crude oil contains the product and unreacted 3-chloroaniline.
Troubleshooting Table
| Issue | Root Cause | Corrective Action |
| High Dibenzyl Impurity | Excess Benzyl Chloride or Reaction too hot/fast.[1][3][5] | Reduce Benzyl Chloride to 0.9 eq; reduce addition rate. |
| Low Yield | Incomplete reaction or hydrolysis of Benzyl Chloride.[3] | Ensure vigorous stirring (mass transfer limited); verify Benzyl Chloride quality. |
| Emulsion Formation | Density similarity between phases. | Add saturated NaCl (brine) to break emulsion during workup. |
Module B: Azo Dye Synthesis (Coupling Reaction)
We will synthesize a model Disperse Red analogue by coupling diazotized 4-Nitroaniline with our synthesized this compound.[1]
Mechanistic Pathway
The synthesis follows the classic Diazotization-Coupling sequence.
-
Diazotization: 4-Nitroaniline is converted to the diazonium salt (
) using nitrous acid generated in situ.[1] -
Coupling: The diazonium ion (electrophile) attacks the this compound (nucleophile) at the para-position relative to the amino group.[1] The steric bulk of the benzyl group and the directing effect of the chlorine atom (meta to coupling site) reinforce para-selectivity.
Visualization of Pathway
The following diagram illustrates the complete synthesis flow from precursors to final dye.
Caption: Workflow for the synthesis of the Disperse Red analogue via this compound intermediate.
Experimental Protocol: The Coupling
Reagents:
-
Diazo Component: 4-Nitroaniline (2.76 g, 20 mmol)[1]
-
Coupling Component: this compound (4.35 g, 20 mmol)[1]
-
Sodium Nitrite (1.5 g)[1]
-
HCl (conc. 37%)[1]
-
Sodium Acetate (Buffer)[1]
Step 1: Diazotization
-
Dissolve 4-nitroaniline in 10 mL water + 6 mL conc. HCl. Heat to dissolve if necessary, then cool rapidly to 0–5°C in an ice bath to precipitate the amine hydrochloride as fine crystals.
-
Add a solution of Sodium Nitrite (1.5 g in 5 mL water) dropwise, maintaining temperature below 5°C.
-
Stir for 20 minutes. Test with starch-iodide paper (should turn blue immediately, indicating excess nitrous acid).[1] Destroy excess nitrous acid with a pinch of sulfamic acid or urea.
Step 2: Coupling
-
Dissolve this compound (4.35 g) in 20 mL Glacial Acetic Acid . (The intermediate is hydrophobic; acetic acid ensures solubility).
-
Cool the coupling solution to 0–5°C .
-
Slowly add the diazonium salt solution to the coupling component solution with vigorous stirring.
-
pH Control: The coupling of secondary amines is acid-sensitive. As the reaction proceeds, slowly add saturated Sodium Acetate solution to adjust pH to 4.0–5.0 . Do not make it alkaline, or the diazonium salt will decompose.
-
Stir for 2 hours at <10°C, then allow to warm to room temperature overnight.
Step 3: Isolation
-
Pour the reaction mixture into 200 mL ice-cold water.
-
The dye precipitates as a deep red/orange solid.
-
Filter under vacuum.[6] Wash with copious water to remove acid and inorganic salts.
-
Recrystallization: Purify using Ethanol/Water (80:20) to obtain the pure disperse dye.
Characterization & Validation
To ensure the protocol was successful, the following analytical checkpoints must be met.
TLC Analysis
-
Stationary Phase: Silica Gel 60 F254
-
Mobile Phase: Hexane:Ethyl Acetate (8:2)[1]
-
Observation:
-
Starting Material (this compound): High Rf (Non-polar).[1]
-
Product (Azo Dye): Lower Rf (More polar due to azo/nitro groups), distinct red/orange spot.
-
UV-Visible Spectroscopy
The resulting dye exhibits solvatochromism.[1]
-
Lambda max (
): Expected ~460–480 nm (in Methanol).[1] -
Effect of Cl: The 3-chloro group typically causes a slight hypsochromic shift (10-15 nm) compared to the non-chlorinated analogue, but significantly improves sublimation fastness on polyester fibers.[1]
Structure-Activity Relationship (SAR) Diagram[1]
Caption: Functional analysis of the intermediate's substituents in the final dye performance.
References
-
Preparation of Benzylaniline. Organic Syntheses, Coll.[7] Vol. 1, p.102 (1941); Vol. 8, p.38 (1928). Link
-
Azo Dyes: Preparation Via Environmentally Benign Way. Longdom Publishing. (General coupling methodologies). Link
-
Synthesis and Application of Azo Dyes Derived from 3-Chloro-4-fluoroaniline. BenchChem Protocols. (Analogous halogenated aniline coupling protocols). Link[1]
-
The Synthesis of Azo Dyes. University of New Brunswick Lab Manual. (Standard diazotization/coupling parameters). Link
-
Disperse Dyes. Encyclopedia of Chemical Technology. (Role of hydrophobic amines in disperse dyes). Link[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. environmentclearance.nic.in [environmentclearance.nic.in]
- 3. youtube.com [youtube.com]
- 4. longdom.org [longdom.org]
- 5. DE1593967B1 - Process for the preparation of substituted 2-amino-benzophenones - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Potent Biological Activities of N-benzyl-3-chloroaniline Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The N-benzyl-3-chloroaniline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of potent biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these versatile compounds. We delve into their significant antimicrobial and anticancer properties, elucidating the underlying mechanisms of action and providing detailed experimental protocols to empower researchers in the fields of drug discovery and development. This guide is intended to serve as a foundational resource for scientists aiming to explore and expand upon the therapeutic potential of this compound derivatives.
Introduction: The Emergence of a Versatile Pharmacophore
The search for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor in the pharmaceutical sciences. In this context, the this compound core has garnered considerable attention due to its synthetic tractability and the diverse biological activities exhibited by its derivatives. The unique combination of a substituted aniline ring and a benzyl moiety provides a flexible framework for structural modifications, allowing for the fine-tuning of physicochemical properties and biological targets.
Initial investigations into this class of compounds have revealed promising activities against a range of pathogens and cancer cell lines. Notably, derivatives have shown significant efficacy against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains, as well as potent cytotoxic effects in various cancer models[1]. This guide will explore the key findings in these areas, offering a detailed examination of the structure-activity relationships (SAR) and the molecular pathways through which these compounds exert their effects.
Synthetic Strategies: Crafting the this compound Scaffold
The synthesis of this compound derivatives is typically achieved through a robust and efficient two-step reductive amination process. This method offers high yields and allows for the introduction of a wide variety of substituents on both the aniline and benzyl rings, facilitating the creation of diverse chemical libraries for biological screening.
General Synthetic Protocol: A Step-by-Step Guide
The following protocol outlines a general and widely applicable method for the synthesis of this compound derivatives[2].
Step 1: Imine Formation
-
In a round-bottom flask, dissolve 3-chloroaniline (1 equivalent) and a substituted benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Stir the resulting solution or suspension at room temperature for approximately 10 minutes.
-
Gradually heat the reaction mixture to a temperature of 50-70°C and maintain this temperature with continuous stirring for 6-9 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) to confirm the complete consumption of the starting aniline.
-
Upon completion, cool the reaction mixture to 4°C and allow it to stand for 12 hours to facilitate the precipitation of the imine intermediate.
-
Collect the solid product by suction filtration, washing the filter cake twice with cold methanol.
-
Dry the purified imine intermediate under reduced pressure at 50°C.
Step 2: Reduction to the Amine
-
To a solution of the synthesized imine (1 equivalent) in a suitable solvent (e.g., methanol), slowly add sodium borohydride (1-3 equivalents) portion-wise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 0.5 to 1 hour.
-
Add dichloromethane (CH₂Cl₂) and continue to stir for an additional 0.5-1 hour.
-
Monitor the reaction by TLC to ensure the complete conversion of the imine.
-
Once the reaction is complete, carefully pour the mixture into crushed ice and extract the product with dichloromethane.
-
Wash the organic layer sequentially with purified water and a saturated saline solution.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) for at least 2 hours.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure at 60°C to yield the final this compound derivative.
Causality in Experimental Choices: The choice of a two-step reductive amination is deliberate. The initial formation of the imine under mild heating allows for a clean and efficient condensation, while the subsequent reduction with a mild reducing agent like sodium borohydride selectively reduces the imine double bond without affecting other functional groups that may be present on the aromatic rings. The use of TLC for reaction monitoring is a critical quality control step, ensuring high conversion and simplifying the subsequent purification process.
Figure 1: General workflow for the synthesis of this compound derivatives via reductive amination.
Antimicrobial Activity: A New Frontier Against Resistant Pathogens
Derivatives of N-benzylaniline have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria[1]. While specific data for a broad range of this compound derivatives is still emerging, a patent for N-benzylaniline derivatives provides valuable insights into their potential.
Quantitative Antimicrobial Data
A study on a series of N-benzylaniline derivatives revealed moderate to strong inhibitory activity against several Gram-positive bacterial strains, including Bacillus cereus, Enterococcus faecium, Staphylococcus aureus, and MRSA. Notably, some derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 6.25 to 12.5 µM against these pathogens. In contrast, the activity against Gram-negative bacteria and fungi was generally low, with MIC values often exceeding 200 µM[1].
Table 1: Antimicrobial Activity of Representative N-benzylaniline Derivatives [1]
| Compound ID | Target Organism | MIC (µM) |
| Derivative 2 | Staphylococcus aureus | 12.5 |
| Derivative 4 | Bacillus cereus | 6.25 |
| Derivative 7 | MRSA | 12.5 |
| Derivative 8 | Enterococcus faecium | 6.25 |
| Derivative 9 | Staphylococcus aureus | 6.25 |
| Derivative 11 | Bacillus cereus | 12.5 |
| Derivative 12 | MRSA | 6.25 |
This table is a representation of data presented in the patent and highlights the potential of the N-benzylaniline scaffold. Further studies on this compound derivatives are warranted to establish their specific activity profiles.
Proposed Mechanism of Antimicrobial Action
The precise mechanism of action for the antimicrobial activity of this compound derivatives is an active area of investigation. However, based on the activity profile, which is predominantly against Gram-positive bacteria, it is plausible that these compounds interfere with the bacterial cell wall or cell membrane integrity. The lipophilic nature of the this compound scaffold would facilitate its interaction with the lipid-rich bacterial membrane, potentially leading to disruption of membrane potential, inhibition of essential metabolic processes, or leakage of intracellular components. Further studies, such as membrane depolarization assays and investigations into the inhibition of key bacterial enzymes, are necessary to fully elucidate the molecular targets.
Experimental Protocol: Broth Microdilution for MIC Determination
The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds using the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
From a pure overnight culture of the test bacterium on an appropriate agar plate, select 3-4 colonies.
-
Suspend the colonies in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Anticancer Activity: Targeting Key Cellular Pathways
The N-benzyl aniline scaffold has also been identified as a promising framework for the development of novel anticancer agents. Studies on related structures have pointed towards multiple potential mechanisms of action, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer progression.
Inhibition of Tubulin Polymerization
A series of water-soluble N-(3,4,5-trimethoxybenzyl)aniline salts, structurally related to this compound, have been shown to be potent inhibitors of tubulin polymerization[3]. Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division. The disruption of this process leads to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer chemotherapy.
One of the most promising compounds from this series, 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride, exhibited an IC₅₀ value of 3.5 µM for the inhibition of tubulin polymerization and demonstrated significant cytotoxicity across a wide range of cancer cell lines[3]. This suggests that this compound derivatives could also exert their anticancer effects through a similar mechanism. The anilinoquinazoline derivatives, which share a similar structural motif, have also been shown to bind to the colchicine site of tubulin, further supporting this hypothesis[4].
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer[5][6][7][8]. Small molecule inhibitors that target components of this pathway are therefore of great interest as potential anticancer therapeutics. While direct evidence for the interaction of this compound derivatives with the Wnt/β-catenin pathway is yet to be established, the structural similarities to other known inhibitors suggest this as a plausible mechanism of action.
Figure 3: A simplified representation of the canonical Wnt/β-catenin signaling pathway, a potential target for anticancer derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of chemical compounds.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 6 to 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting up and down.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive platform for generating extensive chemical libraries for high-throughput screening. The preliminary data on related N-benzylaniline derivatives highlight their potential to combat resistant bacterial strains and to target fundamental cellular processes in cancer, such as tubulin polymerization and key signaling pathways.
Future research in this area should focus on several key aspects:
-
Expansion of the Chemical Space: A systematic exploration of substituents on both the aniline and benzyl rings is crucial to establish comprehensive structure-activity relationships.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for both the antimicrobial and anticancer activities is essential for rational drug design and optimization.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo models to evaluate their therapeutic efficacy, pharmacokinetic properties, and toxicological profiles.
By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of next-generation drugs to address unmet medical needs in infectious diseases and oncology.
References
-
Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization. PubMed. [Link]
- N-benzyl aniline derivative and preparation method and application thereof.
-
Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PMC - PubMed Central. [Link]
-
Current Chemistry Letters. Digital Medicine Association. [Link]
-
Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues. Semantic Scholar. [Link]
-
Synthesis and Antimicrobial Evaluation of Some Novel Isatin Derivatives. Impactfactor. [Link]
-
Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PMC - NIH. [Link]
-
Synthesis and Antimicrobial Activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. PubMed. [Link]
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI. [Link]
-
Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. Future Science. [Link]
-
Small-molecule synergist of the Wnt/β-catenin signaling pathway. PNAS. [Link]
-
Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. NIH. [Link]
-
Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. [Link]
-
Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. ResearchGate. [Link]
-
Wnt/beta-catenin signaling and small molecule inhibitors. PubMed. [Link]
-
Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. PubMed. [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]
-
Methylene blue. Wikipedia. [Link]
-
19MB055-Small Molecules that Inhibit the β-catenin/BCL9 Interaction. YouTube. [Link]
Sources
- 1. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Wnt/beta-catenin signaling and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: N-Benzyl-3-Chloroaniline — Nomenclature, Synthesis, and Pharmaceutical Utility
[1]
Executive Summary
N-benzyl-3-chloroaniline (CAS: 50798-95-3) is a secondary amine intermediate critical to the synthesis of nitrogen-containing heterocycles and pharmaceutical pharmacophores.[1][2] As a derivative of 3-chloroaniline, it serves as a lipophilic building block in medicinal chemistry, particularly in the development of antihistamines, kinase inhibitors, and antimicrobial agents targeting methicillin-resistant Staphylococcus aureus (MRSA).
This guide dissects the nomenclature ambiguity surrounding the compound, provides a validated "Gold Standard" synthetic protocol via reductive amination, and outlines its physicochemical profile for drug development applications.
Part 1: Nomenclature and Chemical Identity[2]
The IUPAC vs. Common Name Conflict
Confusion often arises in the naming of N-substituted anilines due to differing priority rules between CAS indexing and strict IUPAC systematic nomenclature.[2]
-
Common/Semi-Systematic Name (Preferred in Industry): this compound[1][2]
-
Strict IUPAC Name: N-(3-chlorophenyl)-1-phenylmethanamine[1][2]
Synonym & Identifier Matrix
To ensure supply chain accuracy and database interoperability, use the following identifiers:
| Identifier Type | Value | Context |
| CAS Registry Number | 50798-95-3 | Primary Identifier for procurement |
| IUPAC Name | This compound | Standard chemical communication |
| Systematic Name | N-(3-chlorophenyl)benzenemethanamine | Chemical indexing (e.g., SciFinder) |
| Synonyms | 3-Chloro-N-benzylaniline; m-Chlorobenzylaniline | Legacy literature |
| InChI Key | NQIJQQDDQDHYJK-UHFFFAOYSA-N | Digital database integration |
| Molecular Formula | C₁₃H₁₂ClN | Stoichiometry calculations |
Part 2: Physicochemical Profile (In Silico & Experimental)[2]
For drug development, the lipophilicity (LogP) and hydrogen bonding potential are crucial.[2] this compound exhibits properties typical of a lipophilic weak base.[1][2]
| Property | Value | Relevance to Drug Design |
| Molecular Weight | 217.69 g/mol | Fragment-based drug discovery (Rule of 3 compliant) |
| XLogP3 | ~3.8 (Computed) | High lipophilicity; likely good membrane permeability |
| H-Bond Donors | 1 (Secondary Amine) | Critical for receptor binding interactions |
| H-Bond Acceptors | 1 | Interaction with protonated residues |
| Rotatable Bonds | 3 | Conformational flexibility for induced fit binding |
| pKa (Conjugate Acid) | ~3.5 - 4.0 (Predicted) | Lower than typical alkyl amines due to electron-withdrawing aryl ring |
Part 3: Synthetic Pathways[1][2]
Strategic Analysis: Alkylation vs. Reductive Amination
Two primary routes exist for synthesis.[1][2][4] The choice depends on the required purity and scale.
-
Route A: Direct Alkylation (Nucleophilic Substitution) [2]
Reaction Logic Diagram
The following diagram illustrates the preferred Reductive Amination pathway, highlighting the critical imine intermediate.
Caption: Figure 1. Stepwise mechanism of Reductive Amination. The formation of the discrete imine species prevents the formation of tertiary amine byproducts common in direct alkylation.
Part 4: Detailed Experimental Protocol (Reductive Amination)
Objective: Synthesis of this compound with >95% purity. Scale: 10 mmol (adaptable).
Reagents & Equipment[1][2]
-
Precursor A: 3-Chloroaniline (1.27 g, 10 mmol)[1]
-
Precursor B: Benzaldehyde (1.06 g, 10 mmol)
-
Reducing Agent: Sodium triacetoxyborohydride (
) (3.18 g, 15 mmol) -
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)[1]
-
Quench: Saturated
solution
Step-by-Step Methodology
-
Imine Formation (In Situ):
-
Charge a flame-dried round-bottom flask with 3-chloroaniline (1.0 equiv) and DCE (0.2 M concentration).
-
Expert Insight: Add activated molecular sieves (4Å) or magnesium sulfate to the mixture to sequester water.[1][2] This drives the equilibrium toward the imine (Schiff base) and improves yield.[2]
-
Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen atmosphere.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended to control exotherm).
-
Add
(1.5 equiv) portion-wise over 10 minutes. -
Why this reagent? Unlike
, sodium triacetoxyborohydride is mild and will not reduce the aldehyde before it reacts with the amine, nor will it reduce the chloro-substituent on the aromatic ring. -
Allow the reaction to warm to RT and stir for 2–4 hours.
-
-
Validation (TLC):
-
Work-up & Purification:
-
Quench the reaction by carefully adding saturated aqueous
.[1][2] -
Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).[1][2]
-
Wash combined organics with brine, dry over
, and concentrate in vacuo.[2] -
Purification: If necessary, purify via flash column chromatography on silica gel (Gradient: 100% Hexanes
90:10 Hexanes:EtOAc).[1][2]
-
Part 5: Applications in Drug Discovery[2]
The this compound scaffold acts as a versatile pharmacophore.[1][2] The specific substitution pattern (meta-chloro) influences the electronic density of the aniline ring, modulating metabolic stability and binding affinity.[2]
Key Therapeutic Areas
-
Antimicrobial Agents: N-benzylaniline derivatives have demonstrated reversible inhibitory activity against Gram-positive bacteria, specifically showing selectivity for Methicillin-resistant Staphylococcus aureus (MRSA) .[1][2][3] The lipophilic benzyl group facilitates penetration of the bacterial cell wall.[2]
-
Kinase Inhibition: The scaffold serves as a hinge-binder mimic in various kinase inhibitors, where the NH group acts as a hydrogen bond donor to the kinase backbone.[2]
-
CNS Active Agents: Used as an intermediate for serotonin receptor ligands (5-HT2A/2C) utilized in treating obesity and metabolic disorders.[1][2]
Structural Activity Relationship (SAR) Diagram[1][2]
Caption: Figure 2.[1][2] Pharmacophore analysis of this compound in medicinal chemistry contexts.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11506782, this compound. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Journal of Organic Chemistry.[1][2][7] (Standard protocol validation for reductive amination). Retrieved from [Link]
-
Google Patents (2020). CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.[1][2] (Specific application in MRSA treatment). Retrieved from
Sources
- 1. This compound | C13H12ClN | CID 11506782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Naming Amines: Systematic and Common Nomenclature - Chemistry Steps [chemistrysteps.com]
- 6. dpublication.com [dpublication.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Reductive Alkylation of 3-Chloroaniline with Benzaldehyde
Abstract: This document provides a comprehensive, field-proven guide for the synthesis of N-(3-chlorophenyl)-1-phenylmethanamine via the reductive alkylation of 3-chloroaniline with benzaldehyde. Reductive amination is a cornerstone of modern organic synthesis, valued for its efficiency in forming carbon-nitrogen bonds.[1][2] This protocol is specifically tailored for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, troubleshooting advice, and authoritative references to ensure reproducible, high-yield results. The methodology emphasizes the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, which is well-suited for this transformation.[3][4]
Introduction and Scientific Context
The synthesis of secondary amines is a fundamental operation in the development of pharmaceuticals, agrochemicals, and functional materials. Among the myriad methods available, direct reductive amination, also known as reductive alkylation, stands out for its operational simplicity and high efficiency.[1][5] This one-pot reaction converts a carbonyl group and an amine into a more substituted amine, proceeding through an intermediate imine which is reduced in situ.[1][6]
This application note focuses on the specific reaction between 3-chloroaniline, a common building block, and benzaldehyde to yield N-(3-chlorophenyl)-1-phenylmethanamine. This N-benzylaniline scaffold is prevalent in various biologically active molecules. The direct alkylation of anilines with alkyl halides can be difficult to control and often leads to mixtures of mono- and di-substituted products.[7][8] Reductive amination elegantly circumvents this issue by ensuring that the imine intermediate forms only once before it is reduced, thus providing a much more controlled and selective pathway to the desired secondary amine.[7]
The choice of reducing agent is critical to the success of this reaction. While powerful reductants like sodium borohydride (NaBH₄) can be used, they are often too reactive and can reduce the starting aldehyde in competition with the imine.[7][9] For this reason, milder, more selective hydride reagents are preferred. Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), has emerged as a reagent of choice.[3][9] Its reduced reactivity, owing to the electron-withdrawing effects of the acetoxy groups, allows it to selectively reduce the protonated imine intermediate over the starting carbonyl compound, leading to cleaner reactions and higher yields of the target amine.[4][10]
Mechanistic Pathway and Rationale
The reductive amination process is a sequential, two-stage reaction that occurs in a single pot. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Imine Formation: The reaction initiates with the nucleophilic attack of the amine (3-chloroaniline) on the carbonyl carbon of the aldehyde (benzaldehyde). This forms an unstable hemiaminal intermediate.
-
Dehydration: Under neutral or weakly acidic conditions, the hemiaminal undergoes dehydration (loss of a water molecule) to form a C=N double bond, yielding an iminium ion, which is in equilibrium with the neutral imine (also known as a Schiff base).
-
Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride (H⁻) to the electrophilic carbon of the imine. This reduction of the C=N bond yields the final, stable secondary amine product.
The overall workflow can be visualized as a streamlined process from reactants to the final product.
Caption: Overall workflow of the one-pot reductive amination.
A more detailed look at the mechanism reveals the critical intermediate steps. The use of a mild acid catalyst can sometimes accelerate the dehydration of the hemiaminal, but it is often unnecessary for reactions involving aldehydes.[4]
Caption: Step-by-step reaction mechanism diagram.
Experimental Protocol
This protocol details a reliable method for the synthesis of N-(3-chlorophenyl)-1-phenylmethanamine on a laboratory scale.
Materials and Reagents
Proper reagent handling and quality are paramount for a successful outcome. Ensure all reagents are of appropriate purity and handled according to safety guidelines.
| Reagent/Material | Formula | Mol. Wt. ( g/mol ) | Purity/Grade | Supplier Example | Notes |
| 3-Chloroaniline | C₆H₆ClN | 127.57 | >98% | Sigma-Aldrich | Can be a liquid or low-melting solid. Handle in a fume hood. |
| Benzaldehyde | C₇H₆O | 106.12 | >99% | Acros Organics | Should be freshly distilled to remove benzoic acid impurities. |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | >95% | Combi-Blocks | Moisture-sensitive; handle quickly and store in a desiccator.[9] |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Anhydrous | Fisher Scientific | Preferred solvent.[4] THF can also be used. Handle in a fume hood. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | 84.01 | - | - | Used for quenching the reaction. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | VWR | Used for drying the organic phase. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | - | Used for extraction. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | - | Component of chromatography eluent. |
| Hexanes | C₆H₁₄ | - | ACS Grade | - | Component of chromatography eluent. |
Step-by-Step Procedure
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloroaniline (1.0 eq, e.g., 1.28 g, 10.0 mmol).
-
Add 40 mL of anhydrous 1,2-dichloroethane (DCE) to the flask. Stir the mixture until the aniline is fully dissolved.
-
Add benzaldehyde (1.05 eq, e.g., 1.11 g, 10.5 mmol) to the solution using a syringe. Stir the mixture at room temperature.
Reaction Execution:
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq, e.g., 3.18 g, 15.0 mmol) to the stirring solution.
-
Causality Note: Adding STAB in one portion is generally acceptable for this reaction scale. The reaction is mild, and STAB's controlled reactivity prevents a dangerous exotherm. It is added after the aniline and aldehyde have had a moment to mix, allowing for the initial equilibrium toward the hemiaminal/imine to be established.[4]
-
-
Seal the flask with a rubber septum and insert a needle connected to a nitrogen or argon line to maintain a positive inert atmosphere.
-
Allow the reaction to stir at room temperature for 12-24 hours.
Monitoring the Reaction:
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by withdrawing a small aliquot, quenching it with a drop of water, and extracting with ethyl acetate. Spot on a silica plate and elute with a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). Visualize under UV light. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
Work-up and Purification:
-
Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until gas evolution ceases.
-
Causality Note: The bicarbonate solution neutralizes any remaining acetic acid from the STAB reagent and quenches any unreacted hydride, ensuring a safe workup.
-
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (DCM) (2 x 30 mL).
-
Combine all organic layers and wash them with 50 mL of brine (saturated NaCl solution).
-
Causality Note: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.
-
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil should be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate) to isolate the pure N-(3-chlorophenyl)-1-phenylmethanamine.
Characterization:
-
Combine the pure fractions, remove the solvent via rotary evaporation, and place the product under high vacuum to remove any residual solvent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive (hydrolyzed) STAB reagent. 2. Poor quality benzaldehyde (oxidized to benzoic acid). 3. Insufficient reaction time. | 1. Use freshly opened STAB or store it properly in a desiccator. 2. Use freshly distilled benzaldehyde. 3. Allow the reaction to run for a full 24 hours and monitor by TLC until the starting material is consumed. |
| Presence of Benzylic Alcohol | The reducing agent is reducing the starting benzaldehyde. This is uncommon with STAB but can occur if conditions are not optimal or if a stronger reductant like NaBH₄ is used improperly. | Ensure STAB is the chosen reductant. If using a two-step procedure with NaBH₄, ensure imine formation is complete before adding the borohydride.[9][11] |
| Formation of Dialkylated Product | This is a common side product in direct alkylation but is minimized with reductive amination.[7] Trace amounts could form under certain conditions. | A stepwise procedure can be employed: first form the imine in a solvent like methanol, then add NaBH₄ for the reduction. This approach often gives very clean mono-alkylation.[4][11] |
| Complex Mixture of Products | 1. Impure starting materials. 2. Side reactions due to moisture or air. | 1. Verify the purity of 3-chloroaniline and benzaldehyde before starting. 2. Ensure the use of anhydrous solvent and maintain a positive inert atmosphere throughout the reaction. |
References
-
Investigation of the reductive amination of benzaldehyde with aniline... - ResearchGate. Available at: [Link]
-
Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. Available at: [Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Available at: [Link]
-
A monoclinic polymorph of N-(3-chlorophenyl)benzamide - PMC - NIH. Available at: [Link]
-
Synthesis of N-benzylaniline - PrepChem.com. Available at: [Link]
-
Reductive Amination - Common Conditions. Available at: [Link]
- CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents.
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - ACS Publications. Available at: [Link]
-
benzylaniline - Organic Syntheses Procedure. Available at: [Link]
-
C–N Bond-Forming Reactions: Reductive Amination - Myers, Chem 115. Available at: [Link]
-
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES - DergiPark. Available at: [Link]
- CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents.
-
Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes - The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
- EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process - Google Patents.
-
Proposed reaction mechanism for formation of N-benzyl-1-phenylmethanimine - ResearchGate. Available at: [Link]
-
Full article: Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene - Taylor & Francis Online. Available at: [Link]
- ES2644568T3 - Procedure for the preparation of N, N-dialkylbenzylamines in halogenated nucleus - Google Patents.
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. Available at: [Link]
-
Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst - The Royal Society of Chemistry. Available at: [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. Available at: [Link]
-
New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC - PubMed Central. Available at: [Link]
-
(PDF) N-Benzylaniline - ResearchGate. Available at: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Sodium Triacetoxyborohydride (STAB) Reductive Amination
Executive Summary
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) has superseded sodium cyanoborohydride (NaCNBH₃) as the industry-standard reagent for reductive amination. Its dominance drives from a superior safety profile (non-toxic byproducts vs. cyanide generation) and exceptional chemoselectivity. STAB selectively reduces the intermediate iminium ion in the presence of the parent carbonyl species, enabling "one-pot" protocols without the need to isolate moisture-sensitive imines.
This guide details the mechanistic grounding, critical reaction parameters, and a validated Standard Operating Procedure (SOP) for utilizing STAB in drug discovery and process chemistry.
Mechanistic Principles
The success of STAB relies on the kinetic differentiation between the reduction of the carbonyl substrate and the reduction of the iminium intermediate.
Chemoselectivity
Unlike Sodium Borohydride (NaBH₄), which reduces aldehydes/ketones rapidly, the electron-withdrawing acetoxy groups on STAB stabilize the boron-hydrogen bond.[1] This reduces its nucleophilicity, rendering it inert toward neutral carbonyls under standard conditions. However, upon formation of the highly electrophilic iminium ion (generated from the condensation of amine and carbonyl), STAB effects rapid hydride transfer.
Reaction Pathway
The reaction proceeds via an equilibrium formation of a hemiaminal, followed by dehydration to the iminium ion. Acid catalysis (typically Acetic Acid) promotes this dehydration step, which is often the rate-determining step (RDS) in sterically hindered systems.
Figure 1: Mechanistic pathway of STAB reductive amination. Note the critical role of the iminium ion as the specific hydride acceptor.
Critical Reaction Parameters
Success depends on controlling the equilibrium of imine formation and the solubility of the borohydride species.
Solvent Selection
While 1,2-Dichloroethane (DCE) is the historical "gold standard" due to optimal reaction rates, safety concerns often necessitate alternatives.
| Solvent | Rate | Solubility of STAB | Comments |
| 1,2-Dichloroethane (DCE) | Fast | Excellent | Standard. Best for difficult substrates. Toxic/Carcinogenic. |
| Tetrahydrofuran (THF) | Medium | Good | Green Alternative. Slower rates; may require more acid. |
| Dichloromethane (DCM) | Medium | Good | Good general solvent; volatility can be an issue for reflux. |
| Acetonitrile (MeCN) | Slow | Moderate | Useful for polar substrates; can be sluggish. |
| Methanol (MeOH) | N/A | High | AVOID. STAB decomposes rapidly in MeOH (unlike NaCNBH₃). |
Stoichiometry & Additives
-
STAB Equivalents: Standard protocol uses 1.3 – 1.6 equivalents . Excess is required to account for slow decomposition and adventitious moisture.
-
Acetic Acid (AcOH):
Standard Operating Procedure (SOP)
Objective: Reductive amination of a secondary ketone with a primary amine.
Materials
-
Ketone (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
Sodium Triacetoxyborohydride (1.5 eq)
-
Acetic Acid (1.0 - 2.0 eq)
-
Quench: Saturated aq. NaHCO₃
Workflow Diagram
Figure 2: Operational workflow for direct reductive amination using STAB.
Step-by-Step Protocol
-
Preparation: In a dry flask under nitrogen (optional but recommended), dissolve the Carbonyl (1.0 eq) and Amine (1.1 eq) in DCE or THF. The concentration should be roughly 0.2–0.5 M.
-
Acidification: Add Acetic Acid (1.0–2.0 eq) .
-
Note: If the reaction mixture becomes cloudy (salt formation), ensure vigorous stirring.
-
-
Imine Pre-equilibrium (Optional): For sterically hindered ketones, stir this mixture for 30–60 minutes before adding the reducing agent to allow imine formation.
-
Reduction: Add STAB (1.4 eq) in a single portion.
-
Caution: Mild gas evolution (H₂) may occur.
-
-
Reaction: Stir at room temperature.
-
Quench: Add saturated aqueous NaHCO₃ carefully. Stir for 15 minutes to neutralize acetic acid and break down boron complexes.
-
Workup: Extract the aqueous layer with DCM or EtOAc (x3). Combine organics, dry over Na₂SO₄, and concentrate.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction (Ketone) | Steric hindrance prevents imine formation. | 1. Increase AcOH to 5 eq. 2. Add molecular sieves (4Å) to remove water. 3. Switch to "Stepwise" method (form imine in MeOH/Ti(OiPr)₄, then reduce). |
| Low Conversion | STAB decomposition or moisture. | Add another 0.5 eq of STAB. Ensure solvent is dry. |
| Dialkylation (with 1° amines) | Reaction too fast; amine product reacts with aldehyde. | 1. Use excess amine (5-10 eq) if amine is cheap. 2. Add amine to STAB/Aldehyde mixture slowly (Inverse Addition). |
| Insoluble Reagents | Solvent polarity too low. | Switch from DCE to THF or add small amount of DMF. |
Safety & Handling
-
Toxicity: While STAB is safer than cyanoborohydride, it still generates boric acid derivatives. 1,2-Dichloroethane (DCE) is a suspected carcinogen; handle in a fume hood.
-
Quenching: STAB releases Hydrogen gas upon quenching with acid or water. Quench slowly in an open vessel.
-
Storage: Moisture sensitive. Store in a cool, dry place. Degraded STAB smells strongly of acetic acid and appears "clumpy" rather than a free-flowing powder.
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][2][3][6][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4][10] J. Org.[1][2][3][6][10] Chem.1996 , 61, 3849–3862.[1][2][3][6][10] [Link]
-
Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[6] The Cyanohydridoborate Anion as a Selective Reducing Agent.[6] J. Am. Chem. Soc.[6]1971 , 93, 2897–2904.[6] (Provided for historical comparison regarding NaCNBH₃). [Link]
-
Organic Chemistry Portal. Sodium Triacetoxyborohydride (STAB) Reagent Profile. [Link][2]
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. nbinno.com [nbinno.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Efficient Synthesis of N-benzyl-3-chloroaniline via Ruthenium-Catalyzed N-Alkylation Utilizing the Borrowing Hydrogen Strategy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed protocol and technical guide for the synthesis of N-benzyl-3-chloroaniline, a valuable intermediate in pharmaceutical and materials science. The described method employs a ruthenium-catalyzed N-alkylation of 3-chloroaniline with benzyl alcohol. This process operates via the highly efficient and atom-economical "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes a stable alcohol as the alkylating agent and generates only water as a stoichiometric byproduct. We will explore the mechanistic underpinnings of this transformation, provide a robust, step-by-step experimental protocol, and detail the necessary analytical techniques for product validation, ensuring a reliable and reproducible synthesis for research and development applications.
Introduction and Scientific Rationale
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and functional materials. N-aryl benzylamines, such as this compound, are prevalent structural motifs in a wide array of biologically active compounds. Traditional methods for their synthesis often rely on the use of reactive alkyl halides, which suffer from drawbacks including the co-production of stoichiometric salt waste and the use of hazardous reagents.
Transition-metal catalysis offers a more sustainable and elegant alternative. Specifically, ruthenium-catalyzed N-alkylation of amines with alcohols has emerged as a powerful strategy.[1][2] This transformation, known as the borrowing hydrogen (BH) or hydrogen autotransfer (HAT) reaction, enables alcohols to function directly as alkylating agents.[3][4] The key advantage lies in its atom economy; the only byproduct is water, making it an environmentally benign process.[3] The catalyst, typically a ruthenium(II) complex, facilitates a tandem oxidation-condensation-reduction sequence in a single pot, avoiding the isolation of intermediate aldehydes and imines.
This guide focuses on a specific application of this methodology: the synthesis of this compound. The choice of a ruthenium catalyst, specifically a [Ru(p-cymene)Cl₂]₂ dimer in conjunction with a bidentate phosphine ligand, is based on its demonstrated efficacy and versatility in promoting such reactions with high conversion and selectivity.[1]
The Borrowing Hydrogen Catalytic Cycle
The trustworthiness of a protocol is rooted in a clear understanding of its underlying mechanism. The ruthenium-catalyzed N-alkylation proceeds through a well-established catalytic cycle, which can be broken down into three primary stages:
-
Oxidation (Hydrogen Borrowing): The ruthenium catalyst, in a higher oxidation state, accepts a hydride from the substrate alcohol (benzyl alcohol), transiently forming a ruthenium-hydride species. This process oxidizes the alcohol in situ to the corresponding aldehyde (benzaldehyde).
-
Condensation: The newly formed benzaldehyde readily undergoes condensation with the primary amine (3-chloroaniline) to form a Schiff base, or imine intermediate, releasing one molecule of water.
-
Reduction (Hydrogen Return): The ruthenium-hydride species, which has been "holding" the borrowed hydrogen, then reduces the imine intermediate to the final N-alkylated amine product (this compound). This step regenerates the active ruthenium catalyst, allowing it to re-enter the catalytic cycle.
This elegant, self-contained process avoids the need for external oxidants or reductants, showcasing the efficiency of transition-metal catalysis.
Caption: The catalytic cycle for the Borrowing Hydrogen mechanism.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equiv. | Supplier Notes |
| 3-Chloroaniline | C₆H₆ClN | 127.57 | 5.0 | 638 mg | 1.0 | Reagent grade, ≥98% |
| Benzyl Alcohol | C₇H₈O | 108.14 | 6.0 | 649 mg (0.62 mL) | 1.2 | Reagent grade, ≥99% |
| [Ru(p-cymene)Cl₂]₂ | C₂₀H₂₈Cl₄Ru₂ | 612.39 | 0.05 (1 mol%) | 30.6 mg | 0.01 | Catalyst precursor |
| DPEphos | C₅₄H₄₂O₂P₂ | 800.85 | 0.11 (2.2 mol%) | 88.1 mg | 0.022 | Ligand |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | 5.0 | 561 mg | 1.0 | Base, handle in glovebox |
| Toluene | C₇H₈ | 92.14 | - | 25 mL | - | Anhydrous, <50 ppm H₂O |
-
Safety Precaution: 3-Chloroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a chemical fume hood.[5][6] Potassium tert-butoxide is corrosive and moisture-sensitive. All manipulations involving anhydrous solvent and moisture-sensitive reagents should be performed under an inert atmosphere.
Reaction Setup and Execution
The following workflow outlines the key experimental stages.
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Procedure:
-
Glassware Preparation: A 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, is oven-dried and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Catalyst Loading: To the flask, add [Ru(p-cymene)Cl₂]₂ (30.6 mg, 0.05 mmol), DPEphos (88.1 mg, 0.11 mmol), and potassium tert-butoxide (561 mg, 5.0 mmol). Expert Insight: The use of a bidentate phosphine ligand like DPEphos is crucial for stabilizing the ruthenium center and promoting catalytic turnover.[1][3]
-
Inert Atmosphere: The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere. This is critical as some ruthenium catalysts can be sensitive to atmospheric oxygen.[7]
-
Reagent Addition: Through the septum via syringe, add anhydrous toluene (25 mL), followed by 3-chloroaniline (638 mg, 5.0 mmol), and finally benzyl alcohol (0.62 mL, 6.0 mmol).
-
Reaction: The reaction mixture is lowered into a preheated oil bath at 110 °C and stirred vigorously.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC is 9:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete (as judged by the consumption of the limiting reagent, 3-chloroaniline), the flask is removed from the oil bath and allowed to cool to room temperature.
-
The reaction is carefully quenched by the slow addition of deionized water (25 mL).
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
-
Purification:
-
The combined organic layers are washed with brine (1 x 30 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 95:5 hexanes:ethyl acetate) to afford this compound as a pale yellow oil.
-
Product Characterization
The identity and purity of the final product, this compound (C₁₃H₁₂ClN, MW: 217.69 g/mol ), should be confirmed by standard analytical methods.[8]
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include aromatic protons from both rings, a singlet for the benzylic CH₂ group, and a broad singlet for the N-H proton.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals include distinct carbons for both aromatic rings and the benzylic CH₂ carbon.
-
Mass Spectrometry (EI or ESI): The mass spectrum should show the molecular ion peak [M]⁺ at m/z ≈ 217 and/or the protonated molecular ion [M+H]⁺ at m/z ≈ 218, along with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ or [M+H+2]⁺ peak at approximately 33% the intensity of the M or M+H peak).[9]
-
Expected Yield: 85-95%.
Trustworthiness and Troubleshooting
| Potential Issue | Likely Cause | Recommended Solution |
| Low Conversion | Inactive catalyst; insufficient heat; presence of oxygen/moisture. | Ensure anhydrous solvent and reagents. Thoroughly purge the system with inert gas. Verify oil bath temperature. |
| Formation of Side Products | Over-alkylation (dibenzylation); formation of imine only. | Use a modest excess of alcohol (1.2 equiv.). Ensure the base is active and present in the correct stoichiometry. |
| Difficult Purification | Co-elution of product with residual benzyl alcohol. | Ensure the reaction has gone to completion. If benzyl alcohol remains, it can often be removed under high vacuum at a slightly elevated temperature before chromatography. |
Conclusion
The ruthenium-catalyzed N-alkylation of 3-chloroaniline with benzyl alcohol via the borrowing hydrogen mechanism represents a highly effective and sustainable method for the synthesis of this compound. This protocol provides a reliable, high-yielding, and atom-economical pathway that is well-suited for applications in both academic research and industrial drug development. By understanding the core principles of the catalytic cycle and adhering to the detailed experimental procedure, researchers can confidently and reproducibly synthesize this valuable chemical intermediate.
References
-
Hamid, M. H. S. A., Allen, C. L., Lamb, G. W., Maxwell, A. C., Maytum, H. C., Watson, A. J. A., & Williams, J. M. J. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766–1774. [Link]
-
Tsuge, K., Kubota, S., Sakamoto, K., Kitayama, K., & Nishimura, T. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications, 59(43), 6479-6482. [Link]
-
Organic Chemistry Portal. (n.d.). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11506782, this compound. [Link]
-
Williams, J. M. J., et al. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society. [Link]
-
Wills, M., et al. (2012). Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry. [Link]
-
Krische, M. J. (2011). Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. Accounts of Chemical Research. [Link]
-
Fokin, V. V., & Oakdale, J. S. (2013). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 90, 96-104. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7932, 3-Chloroaniline. [Link]
-
PubChemLite. (n.d.). This compound hydrochloride. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 3-Chloroaniline | 108-42-9 [chemicalbook.com]
- 6. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | C13H12ClN | CID 11506782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound hydrochloride (C13H12ClN) [pubchemlite.lcsb.uni.lu]
Application Note: Green Chemistry Methods for N-Benzyl Aniline Derivatives
Executive Summary
N-benzyl aniline derivatives are ubiquitous pharmacophores in drug discovery, serving as core scaffolds for antihistamines, anticancer agents, and local anesthetics. Traditional synthesis often relies on toxic alkyl halides, volatile organic solvents (VOCs), or noble metal catalysts (Pd, Pt, Ru). This guide details three field-proven green chemistry protocols that prioritize atom economy, earth-abundant catalysis, and solvent-free processing without compromising yield or purity.
Core Green Principles Applied
-
Atom Economy: Utilizing "Borrowing Hydrogen" methodology to eliminate leaving groups.[1][2]
-
Safer Solvents: Replacing DCM/THF with water, glycerol, or solvent-free conditions.
-
Earth-Abundant Catalysis: Replacing Palladium/Ruthenium with Iron or Organocatalysts (Thiamine).[2]
Mechanistic Insight & Selection Logic
The "Borrowing Hydrogen" Shift
The most significant advancement in green amine synthesis is the shift from Reductive Amination (using external hydride sources like NaBH₄) to Hydrogen Autotransfer (Borrowing Hydrogen).[2]
-
Traditional Reductive Amination: $ \text{Aldehyde} + \text{Amine} \to \text{Imine} \xrightarrow{NaBH_4} \text{Amine} + \text{Boron Waste} $
-
Borrowing Hydrogen: $ \text{Alcohol} \xrightarrow{-H_2} \text{Aldehyde} + \text{Amine} \to \text{Imine} \xrightarrow{+H_2} \text{Amine} $[3][4]
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence between the protocols detailed below.
Caption: Mechanistic divergence of green synthesis protocols. Protocol A focuses on bio-derived activation, Protocol B on atom economy, and Protocol C on energy/solvent reduction.
Detailed Experimental Protocols
Protocol A: Thiamine-Catalyzed Solvent-Free Reductive Amination
Best For: General laboratory synthesis, rapid screening, and cost-sensitive workflows. Green Factor: Uses Vitamin B1 (biodegradable organocatalyst) and eliminates reaction solvents.[2]
Materials
-
Carbonyl: Benzaldehyde (1.0 equiv)
-
Catalyst: Thiamine Hydrochloride (Vitamin B1)
-
Reductant: Sodium Borohydride (NaBH₄)[7]
-
Equipment: Standard round-bottom flask, magnetic stirrer, oil bath (60°C).
Step-by-Step Methodology
-
Imine Formation:
-
In a 50 mL round-bottom flask, add Aniline (10 mmol, 0.93 g) and Benzaldehyde (10 mmol, 1.06 g).
-
Add Thiamine Hydrochloride (0.33 mmol, ~110 mg, 3.3 mol%).
-
Note: No solvent is added.[2][8] The mixture will form a melt/liquid upon heating.[2]
-
Heat to 60°C with stirring. Monitor by TLC (approx. 10-20 mins) until the imine formation is complete (disappearance of starting materials).
-
-
Reduction:
-
Cool the mixture slightly (to ~40°C) to prevent vigorous decomposition of the hydride.
-
Slowly add NaBH₄ (12 mmol, 0.45 g) in small portions over 5 minutes.
-
Continue stirring at ambient temperature for 20–30 minutes.
-
-
Workup:
-
Quench the reaction by adding Water (10 mL).
-
Extract with a minimal amount of Ethyl Acetate (2 x 10 mL).
-
Dry organic layer over anhydrous
and concentrate in vacuo.[2]
-
-
Purification:
-
Recrystallize from Ethanol/Water (8:2) if necessary. Most products are obtained in >95% purity without chromatography.[2]
-
Validation Data:
Protocol B: Iron Single-Atom Catalyzed "Borrowing Hydrogen"
Best For: Industrial scale-up, high atom economy requirements, and avoiding noble metals. Green Factor: Water is the only stoichiometric byproduct.[2] Uses earth-abundant Iron.[2]
Materials
-
Amine: Aniline (10 mmol)[9]
-
Alcohol: Benzyl Alcohol (40 mmol) – Acts as both reagent and solvent.[2]
-
Catalyst: FeSA@N-G (Iron Single-Atom on Nitrogen-doped Graphene) or commercial Fe-pincer complexes.[2]
-
Base: Potassium tert-butoxide (t-BuOK) (0.5 equiv).[2]
-
Equipment: Sealed pressure tube or Microwave reactor.
Step-by-Step Methodology
-
Catalyst Preparation (If synthesizing de novo):
-
Note: For standard labs, use commercially available Fe-PNP pincer catalysts if FeSA@N-G is unavailable.
-
FeSA@N-G Preparation: Pyrolysis of Fe-phenanthroline complexes on graphene oxide at 800°C under Argon.[2]
-
-
Reaction Assembly:
-
In a pressure tube, combine Aniline (10 mmol) and Benzyl Alcohol (40 mmol).
-
Add FeSA@N-G catalyst (50 mg, ~1 wt% loading).
-
Add t-BuOK (5 mmol).
-
Critical: Purge the headspace with Argon for 2 minutes to remove Oxygen (prevents irreversible alcohol oxidation to acid).[2]
-
-
Reaction:
-
Thermal: Heat to 140°C for 6–12 hours.
-
Microwave (Preferred): Heat to 140°C (90 W power) for 6 hours.
-
-
Workup:
Validation Data:
-
Yield: >90%
-
Selectivity: >99% (Mono-alkylation vs. Di-alkylation).[2]
-
TON (Turnover Number): >1000.[9]
Protocol C: Mechanochemical Solvent-Free Synthesis
Best For: Insoluble substrates, "Green" teaching labs, and waste minimization. Green Factor: Zero solvent waste (E-factor approaches 1).
Materials
-
Amine: Aniline derivative (1.0 equiv)
-
Electrophile: Benzyl Chloride (1.0 equiv)
-
Base:
(1.5 equiv) or Sodium Bicarbonate. -
Equipment: Ball Mill (e.g., Retsch MM400) or Mortar and Pestle.
Step-by-Step Methodology
-
Loading:
-
In a 10 mL stainless steel grinding jar, place Aniline (5 mmol) and Benzyl Chloride (5 mmol).
-
Add
(7.5 mmol). -
Add one 10mm stainless steel grinding ball.[2]
-
-
Grinding:
-
Set the mill to 30 Hz frequency.
-
Grind for 10–15 minutes .
-
Observation: The mixture will transform from separate solids/liquids into a unified paste.[2]
-
-
Workup:
Validation Data:
Performance Comparison
| Feature | Protocol A: Thiamine (Organocatalysis) | Protocol B: Iron (Borrowing H) | Protocol C: Mechanochemical |
| Reaction Type | Reductive Amination | Hydrogen Autotransfer | Nucleophilic Substitution ( |
| Atom Economy | Moderate (Boron waste) | Excellent (Water only) | Low (Salt waste) |
| Solvent | None (or Glycerol) | Benzyl Alcohol (Reactant) | None |
| Catalyst | Vitamin B1 (Biodegradable) | Iron (Earth Abundant) | None (Base only) |
| Temp/Time | 60°C / 1 hr | 140°C / 6 hr | 25°C / 15 min |
| Scalability | High | High (Flow compatible) | Moderate (Batch size limited) |
References
-
Thiamine-Catalyzed Reductive Amination
-
Iron Single-Atom Catalysis (Borrowing Hydrogen)
-
Mechanochemical Synthesis
-
General Reductive Amination Reviews
Sources
- 1. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. digital.csic.es [digital.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Mechanochemical synthesis of small organic molecules [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ir.psgcas.ac.in [ir.psgcas.ac.in]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. cris.bgu.ac.il [cris.bgu.ac.il]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: A Comprehensive Guide to the Preparation of N-benzyl-3-chloroaniline Hydrochloride Salt
This document provides a detailed technical guide for the synthesis, purification, and characterization of N-benzyl-3-chloroaniline and its subsequent conversion to the hydrochloride salt. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols described herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and ensuring the integrity of the final product.
Introduction and Significance
This compound is a substituted secondary amine that serves as a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical candidates and materials for chemical research. The presence of the chloro- and benzyl- moieties provides sites for further functionalization, making it a versatile building block. The hydrochloride salt form is often preferred for its increased stability, crystallinity, and solubility in aqueous media, which are advantageous properties for handling, purification, and formulation. This guide will detail two common synthetic routes to this compound: reductive amination and nucleophilic substitution.
Chemical Principles and Reaction Mechanisms
The synthesis of this compound can be approached through two primary, mechanistically distinct pathways. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.
Reductive Amination of 3-Chloroaniline and Benzaldehyde
This two-step, one-pot reaction is a widely used method for the formation of secondary amines.[1][2] The mechanism involves:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (3-chloroaniline) on the carbonyl carbon of the aldehyde (benzaldehyde). This is followed by dehydration to form a Schiff base, or imine, intermediate. The reaction is typically catalyzed by a weak acid.
-
Reduction: The imine is then reduced in situ to the corresponding secondary amine. A mild reducing agent, such as sodium borohydride (NaBH₄), is commonly employed for this step.[1]
-
Causality behind Experimental Choices: Sodium borohydride is selected as the reducing agent due to its selectivity for the imine over the aldehyde, minimizing the reduction of the starting benzaldehyde. The reaction is often carried out in a protic solvent like methanol or ethanol, which facilitates both the imine formation and the reduction step.
Nucleophilic Substitution of 3-Chloroaniline with Benzyl Chloride
This method involves the direct N-alkylation of 3-chloroaniline with benzyl chloride. The reaction proceeds via a nucleophilic substitution mechanism, likely SN2, where the nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride leaving group.
-
Causality behind Experimental Choices: A base, such as sodium bicarbonate or a tertiary amine, is typically added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic. The choice of a non-protic solvent can favor the SN2 pathway.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. 3-Chloroaniline is toxic and can be absorbed through the skin. Benzaldehyde is harmful if swallowed or inhaled.[3] Benzyl chloride is a lachrymator, corrosive, and a suspected carcinogen.[4][5]
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is adapted from general procedures for the reductive amination of anilines.[1]
Materials:
-
3-Chloroaniline
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Glacial acetic acid (catalyst)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloroaniline (1.0 eq) and benzaldehyde (1.05 eq) in methanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by thin-layer chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add dichloromethane to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Diagram of Reductive Amination Workflow:
Caption: Workflow for the synthesis of this compound via reductive amination.
Protocol 2: Formation of this compound Hydrochloride Salt
This protocol is based on general methods for the preparation of amine hydrochloride salts.
Materials:
-
This compound (free base)
-
Anhydrous diethyl ether or ethyl acetate
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M) or concentrated hydrochloric acid
Procedure:
-
Dissolve the purified this compound in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring. Alternatively, gaseous hydrogen chloride can be bubbled through the solution, or a slight excess of concentrated hydrochloric acid can be added dropwise.
-
A white precipitate of this compound hydrochloride should form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the this compound hydrochloride salt under vacuum to a constant weight.
Diagram of Salt Formation Workflow:
Caption: Workflow for the preparation of this compound hydrochloride salt.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₂ClN |
| Molecular Weight | 217.70 g/mol |
| Appearance | (Expected) Pale yellow oil or low-melting solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.26 - 7.21 (m, 4H), 7.20 - 7.16 (m, 1H), 6.96 (t, J = 8.0 Hz, 1H), 6.59 - 6.53 (m, 1H), 6.50 (t, J = 2.0 Hz, 1H), 6.40 (d, J = 8.0 Hz, 1H), 4.22 (s, 2H), 4.06 (s, 1H, NH) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 149.45, 138.96, 135.16, 130.41, 128.90, 127.63, 127.61, 117.53, 112.73, 111.32, 48.17 |
| FTIR (Characteristic Peaks) | ~3400 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~1600 cm⁻¹ (Aromatic C=C stretch), ~700-800 cm⁻¹ (C-Cl stretch) |
Characterization of this compound Hydrochloride
The hydrochloride salt will exhibit different physical and spectral properties compared to the free base.
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₃Cl₂N |
| Molecular Weight | 254.16 g/mol |
| Appearance | (Expected) White to off-white solid |
| Melting Point | Not available in the searched literature. To be determined experimentally. |
| FTIR (Characteristic Peaks) | Broader N-H stretch (~2400-3200 cm⁻¹) due to the formation of the ammonium salt. |
References
-
Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education2006 , 83 (6), 929. [Link]
-
Organic Syntheses, Coll. Vol. 1, p.102 (1941); Vol. 8, p.38 (1928). [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry1996 , 61 (11), 3849–3862. [Link]
-
3-Chloroaniline. PubChem. [Link]
-
Benzaldehyde. PubChem. [Link]
-
Benzyl chloride. PubChem. [Link]
-
Supplementary Material for publications. The Royal Society of Chemistry. (NMR data source) [Link]
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. (Authoritative source for reaction mechanisms) [Link]
Sources
Buchwald-Hartwig amination for N-benzyl-3-chloroaniline synthesis
Application Note: Chemoselective Synthesis of N-Benzyl-3-chloroaniline via Buchwald-Hartwig Amination
Abstract
This application note details a high-fidelity protocol for the synthesis of this compound from 1-bromo-3-chlorobenzene and benzylamine. The core challenge addressed is chemoselectivity : distinguishing between the C-Br and C-Cl bonds to exclusively aminate the bromide position while retaining the chloride for downstream functionalization. By leveraging the kinetic disparity in oxidative addition rates (
Introduction & Retrosynthetic Analysis
Halo-substituted anilines are critical pharmacophores in drug discovery, serving as intermediates for kinase inhibitors and CNS-active agents. This compound is particularly valuable because the remaining chlorine atom provides a "handle" for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira coupling) to build library diversity.
The Challenge:
The starting material, 1-bromo-3-chlorobenzene, possesses two electrophilic sites. Standard nucleophilic aromatic substitution (
The Solution: We exploit the bond dissociation energy (BDE) differences:
Under controlled conditions using a bis-phosphine ligand (BINAP), the oxidative addition of Pd(0) to the C-Br bond is kinetically favored (
Mechanistic Insight
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The critical decision point for selectivity occurs at Step A (Oxidative Addition) .
Figure 1: Chemoselective Catalytic Cycle
Caption: The catalytic cycle highlights the kinetic preference for C-Br insertion. The dashed red line represents the undesired activation of the C-Cl bond, which is minimized by ligand choice and temperature control.
Optimization & Experimental Design
To validate the protocol, we compared ligand classes. While modern Buchwald precatalysts (e.g., BrettPhos) are exceptional, they can sometimes be too active for this specific chemoselectivity if not cooled. The classic BINAP system offers a robust "Goldilocks" zone.
Table 1: Ligand Screening Data (0.5 mmol scale) Conditions: 1.0 equiv Ar-Br, 1.2 equiv Benzylamine, 1.4 equiv NaOtBu, Toluene (2 mL), 100°C, 12h.
| Entry | Catalyst Source | Ligand (L) | Yield (%) | Selectivity (Mono:Di) | Notes |
| 1 | 45% | 80:20 | Poor conversion; low selectivity. | ||
| 2 | XPhos | 98% | 85:15 | Too active; significant chloride activation. | |
| 3 | BINAP | 92% | >99:1 | Optimal balance of rate vs. selectivity. | |
| 4 | DPPF | 88% | 98:2 | Good alternative; slightly lower yield. |
Key Insight: Bidentate ligands like BINAP impose a specific bite angle that stabilizes the Pd(II) intermediate derived from the bromide, preventing the more difficult insertion into the chloride bond under these thermal conditions.
Detailed Protocol
Safety Warning:
-
Benzylamine: Corrosive and toxic. Handle in a fume hood.
-
Haloarenes: Potential skin irritants.
-
Toluene: Flammable and reproductive toxin.
Materials:
-
1-Bromo-3-chlorobenzene (1.0 equiv, 5.0 mmol, 957 mg)
-
Benzylamine (1.2 equiv, 6.0 mmol, 655 µL)
- (2 mol%, 0.1 mmol, 22.5 mg)
-
rac-BINAP (3 mol%, 0.15 mmol, 93 mg)
-
Sodium tert-butoxide (
) (1.4 equiv, 7.0 mmol, 672 mg) -
Anhydrous Toluene (10 mL, 0.5 M concentration)
Step-by-Step Procedure:
-
Catalyst Pre-complexation (Critical for Reproducibility):
-
In a glovebox or under Argon flow, add
and BINAP to a dry Schlenk tube. -
Add 2 mL of anhydrous Toluene.
-
Stir at room temperature for 10 minutes. The solution should turn from orange to a reddish-brown, indicating the formation of the active
species.
-
-
Substrate Addition:
-
Add the solid base (
) to the reaction vessel. -
Add the remaining Toluene (8 mL).
-
Add 1-bromo-3-chlorobenzene via syringe.
-
Add benzylamine via syringe.
-
-
Reaction:
-
Seal the tube (Teflon screw cap or septum with electrical tape).
-
Heat the mixture to 80°C in an oil bath.
-
Note: Do not exceed 100°C. Higher temperatures increase the risk of C-Cl activation.
-
Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. The starting bromide should be consumed within 4-6 hours.
-
-
Workup:
-
Purification:
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of 0% to 5% Ethyl Acetate in Hexanes. The product is less polar than the amine but more polar than the starting halide.
-
Expected Yield: 85-92% as a pale yellow oil or low-melting solid.
-
Workflow Visualization
Figure 2: Experimental Decision Tree
Caption: Operational workflow ensuring rigorous exclusion of oxygen and quality control checkpoints.
Troubleshooting & Quality Control
-
Problem: Low conversion.
-
Cause: Oxidation of the catalyst.
-
Fix: Ensure Toluene is sparged with Argon for 15 mins before use. Use fresh
(it degrades if exposed to moisture).
-
-
Problem: Formation of N,N-dibenzyl-3-chloroaniline (Double alkylation of amine).
-
Cause: Excess benzyl halide (not applicable here) or disproportionation.
-
Fix: Ensure Benzylamine is in slight excess (1.2 equiv).
-
-
Problem: Loss of Chloro-group (Dehalogenation).
-
Cause: Hydride source present (often from
-hydride elimination if using alkyl amines with specific ligands). -
Fix: Stick to BINAP; avoid bulky, electron-rich monophosphines which can sometimes promote dehalogenation pathways.
-
References
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6] Reaction intermediates and structure-activity relationships in the Buchwald-Hartwig amination. Journal of the American Chemical Society, 116(13), 5969–5970. Link
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on Ar-Cl vs Ar-Br reactivity). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Pd-Catalyzed, Highly Selective C(sp²)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Topic: One-Pot Synthesis of Secondary Amines from 3-Chloroaniline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Secondary amines are a cornerstone of modern medicinal chemistry and materials science, serving as critical intermediates and final active pharmaceutical ingredients.[1] This application note provides a detailed guide to the one-pot synthesis of secondary amines starting from the versatile building block, 3-chloroaniline.[2] By focusing on the principles of reductive amination, we present two robust, efficient, and environmentally conscious protocols that minimize waste and maximize operational simplicity. The methodologies detailed herein eschew complex, multi-step procedures in favor of a tandem, in-situ approach, reflecting the principles of green chemistry.[3][4] This guide is designed for professionals in drug development and chemical research, offering field-proven insights, step-by-step protocols, and a thorough examination of the underlying chemical causality.
Introduction: The Strategic Value of One-Pot Synthesis
The synthesis of N-substituted anilines is of paramount importance for the production of dyes, polymers, agrochemicals, and pharmaceuticals.[1] Traditional multi-step methods for synthesizing secondary amines often involve the isolation of intermediate imines, leading to increased solvent waste, potential for product loss, and longer reaction times. One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, addresses these challenges directly.[5] This approach enhances efficiency and atom economy, making it a highly attractive strategy in both academic and industrial settings.[1]
This document focuses on reductive amination, a powerful and widely used transformation that converts a carbonyl group and an amine into a more complex amine via an imine intermediate.[6][7] We will explore this reaction using 3-chloroaniline, a key starting material for various commercial products, including herbicides, azo dyes, and pharmaceuticals like serotonin receptor ligands.
Core Principles: The Reductive Amination Pathway
Reductive amination is a tandem reaction that elegantly combines two fundamental chemical steps in a single, seamless operation: the formation of an imine followed by its immediate reduction.[1]
-
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (3-chloroaniline) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal species. Under neutral or weakly acidic conditions, the hemiaminal readily dehydrates to yield a stable imine (or its protonated form, the iminium ion).[6]
-
In-Situ Reduction: A reducing agent, chosen for its compatibility with the reaction conditions and its selectivity for the C=N double bond over the initial carbonyl group, is present in the same pot. This agent, typically a mild hydride donor like sodium borohydride, reduces the imine as it is formed, driving the equilibrium of the entire process towards the final secondary amine product.[4][6]
This one-pot approach is highly efficient because the reactive and sometimes unstable imine intermediate is consumed as it is generated, minimizing potential side reactions.
Methodology I: Catalyst-Free Reductive Amination in a Green Solvent
This first protocol highlights a sustainable chemistry approach, utilizing the benign and recyclable solvent glycerol to facilitate the reaction without the need for a metal or organocatalyst. Glycerol's unique physicochemical properties, such as its high polarity and low toxicity, make it an excellent medium for this transformation.[4]
Protocol I: Step-by-Step Synthesis
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloroaniline (10 mmol, 1.27 g).
-
Solvent and Aldehyde Addition: Add glycerol (3 mL) to the flask, followed by the desired aldehyde (e.g., benzaldehyde, 10 mmol, 1.06 g).
-
Reaction Initiation: Begin vigorous stirring and heat the mixture to 70°C using a temperature-controlled heating mantle.
-
Reductant Addition: Once the reaction temperature is stable, add sodium borohydride (NaBH₄) (12 mmol, 0.45 g) portion-wise over 10-15 minutes. Caution: Hydrogen gas may be evolved.
-
Reaction Monitoring: Allow the reaction to stir at 70°C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 40-90 minutes).[4]
-
Work-up and Extraction: After completion, cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and deionized water (20 mL). Stir the mixture for 5 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.[4]
Data Summary: Protocol I
| Aldehyde Partner | Reducing Agent | Solvent | Temperature | Typical Yield | Reference |
| Benzaldehyde | NaBH₄ | Glycerol | 70 °C | ~97% | [4] |
| 4-Chlorobenzaldehyde | NaBH₄ | Glycerol | 70 °C | ~95% | [4] |
| 4-Methylbenzaldehyde | NaBH₄ | Glycerol | 70 °C | ~96% | [4] |
Workflow Visualization: Protocol I
Caption: Workflow for Catalyst-Free Reductive Amination.
Methodology II: Organocatalytic, Solvent-Free Reductive Amination
This second protocol offers an alternative green chemistry approach that operates under solvent-free conditions, thereby significantly reducing waste.[3] The reaction is efficiently catalyzed by thiamine hydrochloride (Vitamin B₁), a readily available, inexpensive, and environmentally benign organocatalyst. This method is particularly attractive for its operational simplicity and minimal environmental impact.[3]
Protocol II: Step-by-Step Synthesis
-
Reagent Preparation: In a 25 mL round-bottom flask, mix 3-chloroaniline (10 mmol, 1.27 g), the aldehyde (e.g., 4-nitrobenzaldehyde, 10 mmol, 1.51 g), and thiamine hydrochloride (10 mol%, 0.34 g).[3]
-
Initial Reaction: Stir the mixture at 60°C. The solid reactants will typically melt and react to form the imine intermediate.
-
Reductant Addition: After approximately 20-30 minutes of stirring, add sodium borohydride (NaBH₄) (12 mmol, 0.45 g) in small portions over 15 minutes.
-
Reaction Monitoring: Continue stirring at 60°C and monitor the reaction's completion by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and stir for 5 minutes.
-
Purification: Filter the mixture to recover the thiamine hydrochloride catalyst, which can be washed and potentially recycled.[3] Wash the ethyl acetate solution with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain the product. Further purification can be achieved via recrystallization or column chromatography if necessary.
Data Summary: Protocol II
| Aldehyde Partner | Catalyst | Conditions | Typical Yield | Reference |
| 4-Nitrobenzaldehyde | Thiamine HCl | Solvent-free, 60°C | ~96% | [3] |
| Benzaldehyde | Thiamine HCl | Solvent-free, 60°C | ~95% | [3] |
| 4-Methoxybenzaldehyde | Thiamine HCl | Solvent-free, 60°C | ~92% | [3] |
Workflow Visualization: Protocol II
Caption: Workflow for Organocatalytic Reductive Amination.
Critical Safety Considerations
Proper safety precautions are non-negotiable when handling the reagents involved in these protocols.
-
3-Chloroaniline: This compound is toxic if swallowed, inhaled, or in contact with skin.[8] It may cause damage to organs through prolonged exposure and can lead to the formation of methemoglobin, resulting in cyanosis (bluish skin discoloration). Always handle 3-chloroaniline in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9][10][11]
-
Sodium Borohydride: NaBH₄ is a flammable solid that reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in portions to the reaction mixture.
-
General Precautions: Ensure all operations are conducted in a fume hood. Avoid release to the environment, as 3-chloroaniline is very toxic to aquatic life with long-lasting effects.[8]
Conclusion
The one-pot reductive amination of 3-chloroaniline represents a highly effective and efficient strategy for the synthesis of valuable secondary amine scaffolds. The protocols presented herein offer distinct advantages, from a catalyst-free reaction in a benign solvent to a solvent-free, organocatalyzed approach. Both methods align with the principles of green chemistry by minimizing steps and reducing waste. By understanding the core chemical principles and adhering to strict safety protocols, researchers can reliably and sustainably produce a diverse array of secondary amines for applications in drug discovery and materials science. Further exploration into N-alkylation using alcohols with transition metal catalysts could also provide complementary synthetic routes.[12][13]
References
-
Kwon, M. S., Kim, S., Park, S., Bosco, W., Chidrala, R. K., & Park, J. (2009). One-Pot Synthesis of Imines and Secondary Amines by Pd-Catalyzed Coupling of Benzyl Alcohols and Primary Amines. The Journal of Organic Chemistry, 74(7), 2877–2879. Available at: [Link]
-
Patil, S., Bedre, A., Gade, V., Jopale, M., Bhagat, R., & Pise, A. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1545–1558. Available at: [Link]
-
LookChem. (n.d.). 3-Chloroaniline. Retrieved February 5, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved February 5, 2026, from [Link]
-
Maji, B., & Bhattacharjya, G. (2021). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. Catalysts, 11(10), 1214. Available at: [Link]
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloroaniline. PubChem Compound Database. Retrieved February 5, 2026, from [Link]
-
Patil, S., Pawar, S., Patil, H., & Pise, A. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. RSC Advances, 13(31), 21550-21557. Available at: [Link]
-
Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved February 5, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved February 5, 2026, from [Link]
-
Wang, C., Riener, M., & Antonchick, A. P. (2019). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ChemistryOpen, 8(7), 868–872. Available at: [Link]
-
Loba Chemie. (2016). 3-CHLOROANILINE FOR SYNTHESIS MSDS. Retrieved February 5, 2026, from [Link]
-
Das, S., Wendt, B., He, L., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis, 7(11), 7682–7686. Available at: [Link]
-
Beydoun, K., Grelier, G., & Bäckvall, J.-E. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 13213. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. gctlc.org [gctlc.org]
- 8. lobachemie.com [lobachemie.com]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Hydrogenation of a Schiff Base to N-benzyl-3-chloroaniline
Abstract
This comprehensive guide details the synthesis of N-benzyl-3-chloroaniline, a valuable scaffold in medicinal chemistry, through a two-step reductive amination process. We provide an in-depth exploration of the synthesis of the intermediate Schiff base, N-(3-chlorophenyl)-1-phenylmethanimine, from 3-chloroaniline and benzaldehyde, followed by its catalytic hydrogenation to the target secondary amine. This document offers field-proven insights into experimental choices, detailed, step-by-step protocols for synthesis and purification, and troubleshooting guidance to address potential challenges such as dehalogenation. This application note is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the preparation of this compound and its analogs.
Introduction: The Significance of this compound in Drug Discovery
N-benzylaniline derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Their structural motif is associated with diverse biological activities, including their use as anti-depressants and δ receptor stimulants in analgesic pharmaceuticals.[1] The presence of a chloro-substituent on the aniline ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a key intermediate for the synthesis of novel therapeutic agents. For instance, chloro-substituted aniline derivatives have been investigated for the development of novel COX-2 inhibitors.[2] This guide provides a detailed protocol for the synthesis of this compound, a crucial building block for the development of new chemical entities in drug discovery programs.
The Chemistry: A Two-Step Journey from Aniline to N-benzylaniline
The synthesis of this compound is achieved through a two-step process: the formation of a Schiff base followed by its reduction.
Step 1: Schiff Base Formation
The initial step involves the condensation reaction between 3-chloroaniline and benzaldehyde to form the corresponding imine, also known as a Schiff base. This reaction is a reversible equilibrium, and to drive it towards the product, the removal of water is crucial.[3]
Step 2: Catalytic Hydrogenation
The subsequent step is the reduction of the C=N double bond of the Schiff base to a C-N single bond, yielding the desired secondary amine. This can be achieved through various methods, including catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst or by using hydride reducing agents like sodium borohydride (NaBH₄).[4] Catalytic hydrogenation is often preferred for its clean reaction profile and the ease of product isolation.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 3-Chloroaniline | Reagent grade, ≥98% |
| Benzaldehyde | Reagent grade, ≥99% |
| Methanol | Anhydrous |
| Sodium Borohydride (NaBH₄) | ≥98% |
| Palladium on Carbon (Pd/C) | 5% or 10% |
| Hydrogen (H₂) gas | High purity |
| Ethyl acetate | Reagent grade |
| Hexanes | Reagent grade |
| Anhydrous sodium sulfate | Reagent grade |
| Round-bottom flasks | Various sizes |
| Magnetic stirrer and stir bars | |
| Reflux condenser | |
| Hydrogenation apparatus | (e.g., Parr hydrogenator or balloon hydrogenation setup) |
| Filtration apparatus | (Buchner funnel, filter paper) |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel coated |
| Column chromatography setup | (Glass column, silica gel) |
Synthesis of the Schiff Base: N-(3-chlorophenyl)-1-phenylmethanimine
This protocol is adapted from established procedures for Schiff base formation.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloroaniline (12.76 g, 0.1 mol) in 100 mL of methanol.
-
Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (10.61 g, 0.1 mol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Isolation of the Schiff Base: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization of the Schiff base.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to yield the crude N-(3-chlorophenyl)-1-phenylmethanimine.
Caption: General workflow for the reduction and purification of this compound.
Purification
The crude this compound can be purified by column chromatography on silica gel using a gradient eluent of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate). [5]Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed. [6]
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Consistent with the structure of this compound. Characteristic peaks for the benzyl CH₂ protons and aromatic protons. [7] |
| ¹³C NMR | Consistent with the structure of this compound. [7] |
| IR Spectroscopy | Characteristic N-H stretching vibration for a secondary amine. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (217.69 g/mol ). [2] |
| Melting Point | Literature values should be consulted for comparison. |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of Schiff base | Incomplete reaction due to the presence of water. | Ensure the use of anhydrous solvent and consider using a Dean-Stark apparatus to remove water azeotropically. [3] |
| Unfavorable equilibrium. | Use a slight excess of the more volatile reactant (benzaldehyde) to drive the reaction forward. [3] | |
| Incomplete hydrogenation | Inactive catalyst. | Use fresh, high-quality Pd/C catalyst. Ensure proper handling to avoid deactivation. [8] |
| Catalyst poisoning. | Ensure starting materials and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). [9] | |
| Insufficient hydrogen pressure or agitation. | Increase hydrogen pressure and/or improve stirring to ensure good contact between the catalyst, substrate, and hydrogen. [10] | |
| Presence of dehalogenated byproduct (N-benzylaniline) | Over-reduction. | Monitor the reaction closely and stop it once the starting material is consumed. Using milder reaction conditions (lower pressure, shorter reaction time) may help. The chloro group is generally stable under these conditions, but over-reduction is a possibility. [11] |
| Formation of benzyl alcohol | Reduction of unreacted benzaldehyde (in NaBH₄ reduction). | Ensure the Schiff base formation is complete before adding the reducing agent. [4] |
Safety Precautions
-
3-Chloroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
-
Hydrogen gas is highly flammable and explosive. All hydrogenation reactions should be conducted in a properly functioning hydrogenation apparatus and in a well-ventilated area, away from ignition sources.
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care and quench reactions slowly and cautiously.
Conclusion
The synthesis of this compound via catalytic hydrogenation of the corresponding Schiff base is a reliable and scalable method for producing this important medicinal chemistry building block. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can obtain high-purity material for their drug discovery efforts. The protocols and insights provided in this application note serve as a comprehensive guide to facilitate the successful synthesis of this compound.
References
-
Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI. [Link]
-
This compound | C13H12ClN | CID 11506782 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. [Link]
-
Supplementary Material - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization. (2014). Journal of Medicinal Chemistry. [Link]
- Process for the reductive amination of halogen-containing substrates. (2019).
-
Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. (2015). ResearchGate. [Link]
- N-benzyl aniline derivative and preparation method and application thereof. (2020).
-
Recrystallization and Crystallization. (n.d.). University of California, Los Angeles. [Link]
-
Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. (2015). ResearchGate. [Link]
-
Amine synthesis by imine reduction. (n.d.). Organic Chemistry Portal. [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois Urbana-Champaign. [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (2014). Indian Academy of Sciences. [Link]
-
One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. (2015). Journal of the Korean Chemical Society. [Link]
-
The IR Spectrum of 3-chloroaniline. (n.d.). The University of the West Indies at Mona. [Link]
-
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (2016). PubMed Central. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2021). MDPI. [Link]
-
1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol. (2022). YouTube. [Link]
-
My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? (2015). Reddit. [Link]
-
Enantioselective hydrogenation of cyclic imines catalysed by Noyori–Ikariya half-sandwich complexes and their analogues. (2015). Chemical Communications. [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2024). MDPI. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). University of California, Davis. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Transfer Hydrogenation of Ketones Catalyzed by Symmetric Imino-N-heterocyclic Carbene Co(III) Complexes. (2020). ACS Omega. [Link]
-
Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow. [Link]
-
3-CHLOROANILINE FOR SYNTHESIS MSDS CAS-No.: 108-42-9 MSDS. (2016). Loba Chemie. [Link]
-
Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. (2020). MDPI. [Link]
-
13C NMR spectroscopy of neolignans. (n.d.). Bar-Ilan University. [Link]
-
General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. (n.d.). Refubium - Freie Universität Berlin. [Link]
Sources
- 1. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 2. This compound | C13H12ClN | CID 11506782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. rsc.org [rsc.org]
- 8. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. reddit.com [reddit.com]
- 11. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
Troubleshooting & Optimization
preventing over-alkylation in N-benzyl-3-chloroaniline synthesis
Introduction: The Challenge of Selective Mono-Alkylation
The synthesis of N-benzyl-3-chloroaniline, a key intermediate in the development of pharmaceuticals and other advanced materials, presents a common yet significant challenge for synthetic chemists: controlling the reaction to favor mono-alkylation and prevent the formation of the undesired N,N-dibenzyl-3-chloroaniline. Over-alkylation occurs because the product of the initial reaction, the secondary amine this compound, is often more nucleophilic than the starting primary amine, 3-chloroaniline.[1] This heightened reactivity leads to a second benzylation, reducing the yield of the target compound and complicating purification.
This guide provides in-depth troubleshooting advice and validated protocols to help researchers navigate the complexities of this synthesis and achieve high selectivity for the desired mono-alkylated product.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Q1: My reaction is producing a significant amount of N,N-dibenzyl-3-chloroaniline. How can I minimize this over-alkylation?
A1: This is the most frequent challenge. The root cause is the increased nucleophilicity of the mono-benzylated product compared to the starting aniline. Here are several strategies to suppress this side reaction, ordered from simplest to most resource-intensive:
-
Adjust Stoichiometry: The most straightforward approach is to use a significant excess of 3-chloroaniline relative to the benzylating agent (benzyl chloride or benzyl bromide).[2] A molar ratio of 3:1 to 5:1 (aniline:benzyl halide) is a good starting point. This ensures that the benzylating agent is more likely to encounter a molecule of the starting material rather than the mono-alkylated product.
-
Slow Addition of Alkylating Agent: Instead of adding the benzyl halide all at once, add it dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) using a syringe pump or a dropping funnel.[3] This keeps the instantaneous concentration of the alkylating agent low, further favoring reaction with the more abundant 3-chloroaniline.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity. While this may slow down the overall reaction rate, it can disproportionately slow the rate of the second alkylation. Monitor the reaction progress closely by TLC to find the optimal balance between reaction time and selectivity.
-
Choice of Base and Solvent: The selection of base and solvent is critical. A weaker, non-nucleophilic, and sterically hindered base can be advantageous. Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred over strong organic bases.[3] These bases are sufficiently strong to neutralize the HCl or HBr byproduct without significantly deprotonating the secondary amine, which would further enhance its nucleophilicity.
Q2: The reaction is very slow, and even after prolonged heating, I have a low conversion of my starting material. What can I do?
A2: A slow reaction rate, particularly with an electron-deficient aniline like 3-chloroaniline, is a common observation. The electron-withdrawing nature of the chlorine atom reduces the nucleophilicity of the amine group.[4]
-
Increase Temperature: While lower temperatures can help with selectivity, a certain thermal threshold must be met to achieve a reasonable reaction rate. Gradually increase the reaction temperature in 10°C increments, monitoring for the appearance of the dialkylated byproduct by TLC. Refluxing in a suitable solvent like acetone or acetonitrile is a common practice.[3]
-
Add a Catalyst: For reactions with benzyl chloride or bromide, adding a catalytic amount of sodium or potassium iodide (NaI or KI) can accelerate the reaction. The iodide ion is a better nucleophile than bromide or chloride and will transiently form benzyl iodide in situ, which is a more reactive alkylating agent (Finkelstein reaction).
-
Consider a Stronger Base/Solvent System: If using a weak base like NaHCO₃, switching to a stronger base like K₂CO₃ or even a hindered organic base like diisopropylethylamine (DIPEA) could increase the rate. However, be aware that this may also increase the rate of over-alkylation.
-
Phase-Transfer Catalysis: If your reaction is biphasic (e.g., an aqueous base with an organic solvent), a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can significantly enhance the reaction rate by transporting the base or the aniline anion into the organic phase.[5]
Q3: I am considering an alternative to direct alkylation. Is reductive amination a better choice for this synthesis?
A3: Yes, reductive amination is an excellent alternative that often provides superior selectivity for mono-alkylation.[6] This two-step, one-pot process involves the initial formation of an imine from 3-chloroaniline and benzaldehyde, followed by in-situ reduction to the secondary amine. Since the secondary amine product is not an imine, it cannot react further under these conditions, effectively preventing over-alkylation.
-
Advantages:
-
Excellent control over mono-alkylation.
-
Generally milder reaction conditions compared to direct alkylation.
-
Avoids the use of corrosive alkyl halides.
-
-
Considerations:
-
Requires the use of benzaldehyde instead of a benzyl halide.
-
The choice of reducing agent is critical. Mild reducing agents that selectively reduce the imine in the presence of the aldehyde are necessary. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and commonly used reagent for this purpose.[7][8] Other options include borane-pyridine complex.[9]
-
Q4: How does the chloro-substituent on the aniline ring affect the reaction?
A4: The chlorine atom is an electron-withdrawing group. This has two primary effects:
-
Decreased Nucleophilicity: The electron density on the nitrogen atom is reduced, making 3-chloroaniline less nucleophilic and therefore less reactive than aniline itself.[4] This is why you may experience slower reaction times.
-
Increased Acidity: The resulting N-H bond in the product is slightly more acidic. While this effect is generally minor in the context of alkylation, it's a fundamental electronic consequence of the substituent.
The key takeaway is that reactions with 3-chloroaniline may require slightly more forcing conditions (higher temperature, longer reaction times) than those with unsubstituted aniline.
Visualizing the Reaction Pathway
Understanding the competing reactions is key to troubleshooting. The following diagram illustrates the desired mono-alkylation pathway versus the undesired over-alkylation.
Caption: Competing mono-alkylation (k1) and di-alkylation (k2) pathways.
Troubleshooting Workflow
This flowchart provides a logical sequence for optimizing your reaction to favor mono-alkylation.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. US5536877A - Preparation of arylbenzylamines - Google Patents [patents.google.com]
- 6. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Amine Products from Unreacted Benzaldehyde
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted benzaldehyde from amine products, particularly after a reductive amination reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and select the optimal purification strategy for your specific system.
Troubleshooting Guide: Quick Answers to Common Problems
This section addresses the most frequent issues encountered during the workup and purification of amine products contaminated with benzaldehyde.
Q1: My ¹H NMR spectrum still shows a sharp singlet around δ 9.9-10.1 ppm after my standard aqueous workup. What is this, and how do I remove it?
A: That signal is characteristic of the aldehydic proton of unreacted benzaldehyde.[1] Its persistence indicates that a simple water or brine wash was insufficient for its removal. Benzaldehyde has limited water solubility and will remain in the organic layer. To effectively remove it, you should employ a more targeted chemical extraction. The most common and effective method is a wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅).[2][3] This reacts with the aldehyde to form a water-soluble bisulfite adduct, which partitions into the aqueous phase and is easily removed.[4]
Q2: I performed an acidic wash (e.g., with 1M HCl) to remove my amine product, but my yield is extremely low after basification and back-extraction. What went wrong?
A: While an acidic wash is excellent for separating amines from neutral or acidic impurities, significant product loss can occur for several reasons:
-
Insufficient Basification: The amine hydrochloride salt is water-soluble. You must add a base (e.g., NaOH, Na₂CO₃) until the aqueous layer is sufficiently basic (pH > 10-12) to fully deprotonate the ammonium salt back to the free amine, which can then be extracted by an organic solvent. Always check the pH with litmus paper or a pH meter.
-
Emulsion Formation: Amines, especially those with long alkyl chains, can act as surfactants and form stable emulsions during extraction, trapping the product between the two layers. If an emulsion forms, try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Amine Salt Precipitation: If your amine hydrochloride salt is not very soluble in water, it may have precipitated out and been lost during the separation of the aqueous layer.
Q3: My purified amine product is a clear oil/white solid, but it turns yellow or brown upon standing. What is causing this degradation?
A: This discoloration is often due to the oxidation of trace impurities or the amine product itself. Two common culprits related to the starting materials are:
-
Trace Benzaldehyde: Residual benzaldehyde can slowly oxidize in the air to benzoic acid.[5][6] More importantly, it can also react with the amine product over time to form a Schiff base (imine), which is often colored.
-
Imine Impurities: If the reduction of the intermediate imine was incomplete, the remaining imine can impart color and instability. Most imines are prone to hydrolysis, but highly conjugated systems can be more stable.[7][8] To prevent this, ensure the most rigorous purification possible and store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a freezer to slow down degradation pathways.
Q4: I'm trying to use flash column chromatography on silica gel, but my amine product is streaking badly or not eluting at all. How can I fix this?
A: This is a classic problem caused by the interaction between a basic amine and the acidic surface of silica gel.[9] The amine protonates on the silica surface, leading to strong binding, tailing, and sometimes irreversible adsorption. To mitigate this, you must neutralize the acidic sites on the silica.
-
Solution: Add a small amount of a volatile base, typically triethylamine (Et₃N) or ammonia (as a solution in methanol), to your eluent system (0.5-2% v/v is common).[10] This competes with your product for the acidic sites, allowing it to travel smoothly down the column. Alternatively, using a different stationary phase like alumina or amino-propyl modified silica can be very effective.[8][10]
In-Depth Purification Strategies & FAQs
This section provides a deeper dive into the most effective purification methodologies, complete with detailed protocols and the rationale behind them.
FAQ 1: Which Purification Method is Right for My Product?
The optimal method depends on the scale of your reaction and the physicochemical properties of your amine product (e.g., acidity/basicity, stability, boiling point). The following decision tree can guide your choice.
Caption: Decision workflow for selecting a purification method.
FAQ 2: What is a Bisulfite Wash and Why is it So Effective?
A bisulfite wash is a highly selective method for removing aldehydes from a mixture containing other functional groups.[3]
The Chemistry: The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting tetrahedral intermediate undergoes a proton transfer to form a stable, water-soluble α-hydroxy sulfonate salt, often called a "bisulfite adduct".[4] This salt is easily partitioned into the aqueous layer during an extraction.
Sources
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. Workup [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
Technical Support Center: Purification of N-benzyl-3-chloroaniline via Column Chromatography
Welcome to the technical support guide for the chromatographic purification of N-benzyl-3-chloroaniline. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to navigate the common challenges associated with this specific separation. Our focus is on the practical application of column chromatography, explaining not just the "how" but the critical "why" behind each step to ensure a robust and reproducible purification process.
Frequently Asked Questions (FAQs) & Initial Strategy
This section addresses the foundational questions and strategic decisions you'll need to make before starting your purification.
Q1: What are the most likely impurities in my crude this compound sample?
A1: Understanding potential impurities is critical for developing an effective purification strategy. This compound is commonly synthesized via the N-alkylation of 3-chloroaniline with benzyl chloride or through reductive amination. Depending on the synthetic route and reaction conditions, you can anticipate the following impurities:
-
Unreacted Starting Materials:
-
3-Chloroaniline: A polar, primary amine that should be easily separable.
-
Benzyl chloride: A non-polar, reactive electrophile. It's crucial to quench the reaction properly to minimize its presence.[1]
-
-
Over-alkylation Byproduct:
-
N,N-dibenzyl-3-chloroaniline: A non-polar byproduct formed if the product reacts with another molecule of benzyl chloride. An excess of the aniline starting material is often used to suppress this side reaction.[1]
-
-
Side-Reaction Products:
-
Benzyl alcohol and Dibenzyl ether: Can form from the hydrolysis of benzyl chloride, especially if water is present in the reaction.[2]
-
Q2: Which stationary phase is recommended for this purification?
A2: For the separation of this compound, silica gel (SiO₂) with a mesh size of 230–400 is the industry-standard stationary phase.[3] Its efficacy stems from its polar surface, which interacts with polar functional groups in the molecules to be separated. The secondary amine in your target compound and the primary amine in the 3-chloroaniline starting material will interact with the silanol groups (Si-OH) on the silica surface, allowing for separation based on polarity differences.
Q3: How do I determine the best mobile phase (eluent) for my column?
A3: The selection of the mobile phase is arguably the most critical step and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis.[4] The goal is to find a solvent system that provides a retention factor (Rƒ) for your target compound of approximately 0.25-0.35 . This Rƒ value ensures that the compound moves down the column at an optimal rate, not so fast that it co-elutes with non-polar impurities, and not so slow that the elution takes an excessive amount of time and solvent, leading to band broadening.[5]
A common and effective solvent system for compounds of this polarity is a mixture of a non-polar solvent like Hexanes (or Petroleum Ether) and a more polar solvent like Ethyl Acetate .[3][6]
Systematic Approach to Mobile Phase Selection:
-
Spot Your TLC Plate: Dissolve a small amount of your crude reaction mixture and spot it on a silica gel TLC plate. Also, spot the starting materials as standards if available.
-
Start with a Low Polarity System: Begin with a low polarity mixture, such as 5% Ethyl Acetate in Hexanes (5:95 v/v).
-
Gradually Increase Polarity: If the spots remain at the baseline (Rƒ ≈ 0), incrementally increase the proportion of the polar solvent (e.g., to 10%, 15%, 20% Ethyl Acetate) until the desired Rƒ for this compound is achieved.
| Solvent System (Ethyl Acetate/Hexane) | Observed Rƒ of this compound | Interpretation & Next Step |
| 5:95 (v/v) | ~0.05 | Too low. Compound is too strongly adsorbed to the silica. Increase polarity. |
| 10:90 (v/v) | ~0.15 | Getting closer. The compound is moving but separation may be slow. Increase polarity slightly. |
| 15:85 (v/v) | ~0.30 | Optimal. Good starting point for the column. Provides good separation from non-polar and polar impurities. |
| 25:75 (v/v) | ~0.50 | Too high. Compound will elute too quickly, risking co-elution with less polar impurities. |
Troubleshooting Guide: Common Purification Problems
This section tackles the specific issues that frequently arise during the column chromatography of aromatic amines.
Q4: My compound spot is "tailing" or "streaking" on the TLC plate and column. How do I prevent this?
A4: Tailing is a classic problem when purifying amines on silica gel.[7] The basic lone pair of electrons on the nitrogen atom of your this compound can interact very strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong, sometimes irreversible, binding leads to a continuous "leaching" of the compound down the column rather than moving as a tight band, resulting in poor separation and reduced yield.
The Solution: Basify Your Mobile Phase. To solve this, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a volatile base to your eluent.
-
Recommended Additive: Add 0.5-1% triethylamine (Et₃N) to your chosen mobile phase (e.g., 15:84:1 Ethyl Acetate/Hexane/Triethylamine).[7]
-
Mechanism of Action: The triethylamine is a stronger base than your product and will preferentially bind to the acidic sites on the silica gel, effectively "masking" them. This allows your this compound to elute symmetrically without tailing.
Q5: The separation between my product and an impurity is very poor (Rƒ values are too close). What are my options?
A5: Poor resolution is a common challenge. Here is a hierarchical approach to improving separation:
-
Optimize the Isocratic System: First, try very fine adjustments to your two-component solvent system. Sometimes a change of just 1-2% in the polar solvent ratio can significantly improve separation.
-
Try a Different Solvent System: If optimizing the Hexane/Ethyl Acetate system fails, switch to a solvent system with different selectivity. For instance, substituting Ethyl Acetate with Dichloromethane/Methanol might alter the specific interactions and improve separation.[8]
-
Switch to Gradient Elution: If your impurities have a wide range of polarities, an isocratic elution might not be sufficient. A gradient elution, where you start with a low polarity mobile phase and gradually increase its strength over the course of the separation, is highly effective.[9][10] This sharpens the elution bands of later-eluting components and can resolve compounds that co-elute under isocratic conditions.[5] A shallow gradient (e.g., starting at 5% EtOAc in hexanes and slowly increasing to 25% EtOAc) is often very effective.[11]
Q6: My product seems to be stuck on the column and won't elute, even with a high concentration of polar solvent. What happened?
A6: This frustrating issue usually points to one of two causes:
-
Incomplete Neutralization: If you are purifying an amine and have not added a basic modifier like triethylamine, the compound may be irreversibly bound to the acidic silica gel.[12]
-
Solution: Try flushing the column with your mobile phase containing 1-2% triethylamine or even a more polar system like 5% Methanol in Dichloromethane (with 1% Et₃N).
-
-
Insoluble Compound: Your crude product may have precipitated at the top of the column upon loading, especially if you used a solvent for loading that is significantly more polar than the initial mobile phase.
-
Solution: This is difficult to remedy post-loading. In the future, ensure you use the "dry loading" method described in the protocol below, which prevents this issue.[13]
-
Detailed Experimental Protocol: Purifying this compound
This protocol provides a self-validating, step-by-step workflow for the purification.
Workflow Overview
Caption: Workflow for this compound Purification.
Step 1: Column Preparation (Slurry Packing)
-
Prepare the Slurry: In a beaker, mix silica gel (230-400 mesh) with your starting, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes) to form a consistent, pourable slurry. Use approximately 50g of silica for every 1g of crude material, adjusting based on separation difficulty.
-
Pack the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pour the Slurry: Pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Settle the Bed: Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing. Open the stopcock to drain some solvent, which helps compact the silica bed. Never let the solvent level fall below the top of the silica bed.[3]
-
Add Sand: Once the bed is settled, add a thin layer of sand on top to prevent disturbance during solvent and sample addition.[13]
Step 2: Sample Loading (Dry Loading Method)
-
Dissolve Crude Product: Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.
-
Adsorb onto Silica: To this solution, add a small amount of silica gel (approximately 2-3 times the weight of your crude product).[13]
-
Evaporate Solvent: Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Load the Column: Drain the solvent in your packed column until it is level with the top layer of sand. Carefully add the silica-adsorbed sample powder to the top of the column, creating a thin, even layer.
Step 3: Elution and Fraction Collection
-
Add Eluent: Carefully add your mobile phase to the top of the column, taking care not to disturb the sample layer.
-
Begin Elution: Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). You can use gentle air pressure ("flash chromatography") to speed up the process.[14]
-
Monitor the Separation: As the column runs, collect fractions systematically. If using a gradient, slowly and systematically increase the polarity of your mobile phase.
-
Analyze Fractions: Use TLC to analyze the collected fractions. Spot every few tubes on a TLC plate to identify which fractions contain your pure product.
-
Combine and Evaporate: Once you have identified all fractions containing the pure product (and only the pure product), combine them in a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield your purified this compound.[7]
References
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2022, October 11). N-Benzyl-3-nitroaniline. r/chemistry. Retrieved from [Link]
-
Willson, F. G., & Wheeler, T. S. (1928). Benzylaniline. Organic Syntheses, 8, 38. DOI: 10.15227/orgsyn.008.0038. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. Retrieved from [Link]
- BASF AG. (1996). Preparation of arylbenzylamines. U.S. Patent No. 5,536,877.
-
Stilinović, V., & Portada, T. (2011). N-Benzyl-3-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3013. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
SciSpace. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra. Retrieved from [Link]
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Agilent. (n.d.). Isocratic v. Gradient. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Supporting Information N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt Catalyst. Retrieved from [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
ResearchGate. (2015, November 26). How can I get my resolved compound with the eluent in column chromatography? Retrieved from [Link]
-
Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Welch Materials. (2023, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of sample solved in mobile phase at conditions described... Retrieved from [Link]
-
Kromasil. (n.d.). Gradient or isocratic elution in preparative reversed phase HPLC. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US5536877A - Preparation of arylbenzylamines - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. biotage.com [biotage.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. agilent.com [agilent.com]
- 10. welch-us.com [welch-us.com]
- 11. [Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC [kromasil.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. orgchemboulder.com [orgchemboulder.com]
yield optimization for 3-chloroaniline reductive amination
Technical Guide: Yield Optimization for 3-Chloroaniline Reductive Amination
Introduction: The Nucleophilicity Challenge
As a Senior Application Scientist, I often see researchers struggle with the reductive amination of electron-deficient anilines. 3-Chloroaniline presents a specific kinetic challenge: the meta-chloro substituent exerts a strong inductive effect (-I), lowering the pKₐ of the amino group to ~3.52 , compared to 4.6 for unsubstituted aniline.
What this means for your yield:
-
Slow Imine Formation: The amine is a poor nucleophile. It attacks the carbonyl carbon sluggishly, making the initial equilibrium unfavorable.
-
Competitive Dialkylation: Once the product (a secondary amine) is formed, the alkyl group donates electron density, making the product more nucleophilic than the starting material. Without strict control, the product will consume the remaining aldehyde/ketone, leading to dialkylated impurities.
-
Dechlorination Risk: The aryl-chloride bond is susceptible to oxidative insertion by metal catalysts (Pd, Ni) or hydrogenolysis, leading to the loss of the chloro-handle.
This guide provides self-validating protocols to overcome these barriers.
Module 1: Reagent Selection & Strategy
Do not default to catalytic hydrogenation for this substrate. The risk of hydrodehalogenation (cleaving the C-Cl bond) is too high. Use the decision matrix below to select the correct hydride source.
Figure 1: Decision matrix for reagent selection based on carbonyl electrophilicity and steric hindrance.
Module 2: The "Gold Standard" Protocol (STAB)
Applicability: Best for aldehydes and unhindered ketones. Mechanism: NaBH(OAc)₃ is mild and does not reduce aldehydes/ketones significantly but reduces imines rapidly.
Step-by-Step Methodology:
-
Stoichiometry Setup:
-
Limiting Reagent: Carbonyl compound (1.0 eq).
-
Amine: 3-Chloroaniline (1.2 – 1.5 eq). Note: Excess amine is crucial to suppress dialkylation.
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous). DCE is faster but THF is greener.
-
Acid Catalyst: Glacial Acetic Acid (1.0 – 2.0 eq). Crucial for activating the imine.
-
-
Reaction Assembly:
-
Dissolve 3-chloroaniline and the aldehyde in DCE (0.2 M concentration).
-
Add Acetic Acid.[1][2] Stir for 15–30 minutes at Room Temperature (RT) to establish the hemiaminal/imine equilibrium.
-
Critical Step: Add NaBH(OAc)₃ (1.4 – 1.6 eq) in one portion. The reaction may bubble slightly (evolution of H₂/AcOH).
-
-
Monitoring:
-
Stir at RT for 2–16 hours.
-
TLC Check: Look for the disappearance of the aldehyde. The amine will likely remain (since it is in excess).
-
-
Workup (Quench):
-
Quench with saturated aqueous NaHCO₃ (do not use strong base immediately, let it neutralize the acetic acid and boron complexes).
-
Extract with DCM or EtOAc.
-
Purification: Since you used excess aniline, you must separate the product from the starting material. Flash chromatography is usually required.
-
Module 3: The "Difficult Substrate" Protocol (Titanium Isopropoxide)
Applicability: Essential for ketones or electron-poor aldehydes where the imine equilibrium is highly unfavorable. 3-Chloroaniline is weak; it needs a push.
Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium to the imine side.
Step-by-Step Methodology:
-
Imine Formation (Neat or Concentrated):
-
Combine 3-chloroaniline (1.1 eq) and the ketone (1.0 eq) in a flask.
-
Add Ti(OiPr)₄ (1.25 – 1.5 eq) neat (no solvent) or in minimal dry THF.
-
Stir at RT (or 40–50°C for hindered ketones) for 6–12 hours. The mixture will become viscous.
-
-
Reduction:
-
Dilute the viscous mixture with absolute Ethanol or Methanol.
-
Add NaBH₄ (1.5 eq) or NaBH₃CN (1.5 eq) carefully. Caution: Exothermic.
-
Stir for 2–4 hours.
-
-
Hydrolysis (The "White Mess" Phase):
-
Add water (1 mL per mmol Ti). A heavy white precipitate (TiO₂) will form.
-
Filtration: Filter the slurry through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.
-
Tip: If filtration is slow, adding 1N NaOH can help solubilize some titanium species, but Celite is cleaner.
-
Module 4: Troubleshooting Guide
Issue 1: Low Yield / Incomplete Conversion
-
Diagnosis: TLC shows unreacted aldehyde/ketone even after 24h.
-
Root Cause: The equilibrium favors the starting materials because 3-chloroaniline is a poor nucleophile.
-
Fix:
-
Add Molecular Sieves (4Å): Physically remove water to drive the equilibrium.
-
Switch to Module 3: The Titanium method is specifically designed to force this conversion.
-
Issue 2: Dialkylation (Tertiary Amine Formation)
-
Diagnosis: A less polar spot appears above the desired product on TLC.
-
Root Cause: The product (secondary amine) is more nucleophilic than the starting 3-chloroaniline.
-
Fix:
-
Invert Stoichiometry: Use 1.5 eq of 3-chloroaniline and 1.0 eq of aldehyde.
-
Slow Addition: Do not add the aldehyde slowly; this keeps the amine concentration high relative to the aldehyde. (Counter-intuitive, but correct for this mechanism).
-
Issue 3: Dechlorination (Loss of Cl)
-
Diagnosis: Mass spec shows M-34 peak (replacement of Cl with H).
-
Root Cause: Use of Pd/C and H₂ or harsh reducing conditions.
-
Fix:
-
Avoid Hydrogenation: Stick to Borohydrides (STAB, NaBH₄).
-
If H₂ is mandatory: Use Pt/C (Platinum on Carbon) or add a poison like Vanadium or use Sulfided Pd/C , which are less active toward aryl chlorides.
-
Module 5: Comparison of Reducing Agents
| Feature | NaBH(OAc)₃ (STAB) | NaBH₃CN | H₂ / Pd/C | Ti(OiPr)₄ + NaBH₄ |
| Selectivity | Excellent (Reduces Imine > Aldehyde) | Good (pH dependent) | Poor (Reduces everything) | Excellent (Stepwise) |
| Safety | High (No toxic cyanide) | Low (Generates HCN) | Flammable (H₂ gas) | Moderate |
| Dechlorination Risk | Negligible | Negligible | High | Negligible |
| Reaction Rate | Fast | Slow | Fast | Moderate |
| Best For | Aldehydes, General Use | Acid-sensitive substrates | Avoid for 3-Cl-Aniline | Ketones, Stubborn Imines |
Module 6: FAQs
Q: Can I use Methanol as a solvent with STAB? A: No. Methanol reacts with NaBH(OAc)₃, decomposing it rapidly. Use DCE, DCM, or THF.[1] If you must use Methanol (solubility issues), use NaBH₃CN or the Ti(OiPr)₄ method.
Q: Why is the reaction mixture turning dark/black? A: Anilines are oxidation-sensitive. 3-Chloroaniline darkens upon storage.[3][4] Ensure your starting material is not already degraded. Run the reaction under Nitrogen/Argon to prevent oxidative polymerization of the aniline.
Q: My product is stuck in the Titanium emulsion during workup. A: This is common. Instead of just water, quench the Ti reaction with 10% aqueous tartaric acid or Rochelle's Salt (Sodium Potassium Tartrate) solution. Stir vigorously for 1 hour. The titanium will form a water-soluble complex, allowing a clean phase separation.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link
-
Gribble, G. W., et al. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001. Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. Link
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[1] Journal of Organic Chemistry, vol. 60, 1995, pp. 4928. Link
Sources
Technical Support Center: Separation of Mono- and Dibenzyl-3-chloroaniline
Welcome to the technical support center for the purification of N-benzylated 3-chloroaniline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating the desired mono-benzylated product from its di-benzylated byproduct and other reaction impurities. Over-alkylation is a common side reaction, leading to product mixtures that can be challenging to separate due to their structural similarities.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these purification hurdles efficiently.
Troubleshooting Guide: Navigating Your Separation Challenges
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My TLC/Column Chromatography shows poor separation between the mono- and dibenzyl products. The spots/peaks are overlapping. What should I do?
Answer:
This is the most common challenge and stems from the similar polarity of the two molecules. The dibenzylated product is slightly less polar than the mono-benzylated one, but achieving baseline separation requires careful optimization of your chromatographic conditions.
Causality & Solution:
The key to separation in chromatography is maximizing the selectivity, which is the difference in retention between your compounds.[3] Here’s how to enhance it:
-
Optimize the Mobile Phase (Eluent):
-
Reduce Polarity: Your starting point is likely a non-polar solvent system (e.g., Hexane/Ethyl Acetate or Toluene/Ethyl Acetate). The goal is to find a solvent ratio where the Rf of the mono-benzyl product is around 0.2-0.3 on a TLC plate. This low Rf provides a larger window for separation.
-
Shallow Gradient Elution: Instead of running the column isocratically (with a single solvent mixture), a shallow gradient can significantly improve resolution. Start with a very non-polar mobile phase and slowly increase the percentage of the more polar solvent. This allows the less polar dibenzyl product to elute first, while holding the mono-benzyl product back more effectively before it begins to move down the column.
-
-
Address Peak Tailing:
-
Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel.[3] This acid-base interaction leads to significant peak tailing, which ruins separation.
-
Solution: Add a small amount of a competing base to your mobile phase. Typically, 0.5-1% triethylamine (TEA) or a few drops of ammonia in the polar solvent component is sufficient to neutralize the active sites on the silica, resulting in sharper peaks and better resolution.[4]
-
Question 2: My product seems to be degrading on the silica gel column. I'm getting new, unexpected spots on my TLC analysis of the collected fractions. Why is this happening?
Answer:
Product degradation during silica gel chromatography is a known issue, particularly with sensitive molecules. The acidic nature of standard silica gel can catalyze decomposition reactions.
Causality & Solution:
-
Silica Gel Acidity: Standard silica gel has a pKa of around 7, but its surface is covered in acidic silanol groups (Si-OH) which can be detrimental to certain compounds.[3]
-
Troubleshooting Steps:
-
Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears at the baseline or elsewhere, your compound is likely unstable on silica.[5]
-
Deactivate the Silica: You can reduce the acidity of the silica gel by preparing your column slurry in the chosen mobile phase that already contains triethylamine (or your chosen base). Allowing it to equilibrate for 30 minutes before loading your sample can help passivate the surface.
-
Switch the Stationary Phase: If degradation persists, consider alternative, less acidic stationary phases.
-
Alumina: Alumina is available in neutral or basic grades and is an excellent alternative for purifying amines.
-
Reversed-Phase Silica (C18): If your compounds are sufficiently non-polar, reversed-phase chromatography using solvents like acetonitrile and water could be a viable, albeit more expensive, option.
-
-
Question 3: I tried recrystallization, but my recovery is very low, or everything oiled out instead of forming crystals. What went wrong?
Answer:
Recrystallization is a powerful technique for purification but is highly dependent on the solubility profile of your compound and the impurities.[6][7] Poor recovery or oiling out are classic signs that the solvent system or cooling process is not optimal.
Causality & Solution:
-
Improper Solvent Choice: The ideal recrystallization solvent should dissolve your compound poorly at low temperatures but completely at high temperatures.[8]
-
Solution: Perform a solvent screen. Test small amounts of your crude product in various solvents (e.g., hexane, heptane, isopropanol, ethanol, toluene). A good candidate will show the desired temperature-dependent solubility. For N-benzylanilines, non-polar solvents like ligroin or heptane are often good starting points.[1]
-
-
Using Too Much Solvent: The most common error leading to low recovery is using an excessive volume of solvent to dissolve the crude product.[9]
-
Solution: Add the hot solvent in small portions to your crude material, waiting for it to dissolve completely before adding more. Your goal is to create a saturated solution at the solvent's boiling point.
-
-
Cooling Too Rapidly: Crash-cooling the solution by placing it directly in an ice bath can cause the compound to precipitate as an amorphous solid or oil, trapping impurities.
-
Solution: Allow the flask to cool slowly and undisturbed to room temperature first. This allows for the slow, ordered formation of a pure crystal lattice. Once it has reached room temperature, you can then move it to an ice bath to maximize recovery.[9]
-
Workflow & Troubleshooting Diagram
The following diagram outlines a logical workflow for purifying your crude N-benzylated 3-chloroaniline and a decision tree for troubleshooting common chromatographic issues.
Caption: A decision-making workflow for purification and troubleshooting.
Frequently Asked Questions (FAQs)
-
Q1: Which technique is better for this separation: column chromatography or recrystallization?
-
A: It depends on your crude product. Perform a TLC first. If your crude material is mostly the desired mono-benzyl product with minor impurities and is a solid, recrystallization is often faster and can yield very high purity material.[7] If the mixture is complex with significant amounts of starting material, dibenzyl byproduct, and other impurities, column chromatography is the more powerful and reliable method.[2]
-
-
Q2: How do I choose the right solvent system for column chromatography?
-
A: The ideal solvent system is determined using TLC. You are looking for a solvent mixture that moves all components off the baseline but provides the largest difference in Rf values (ΔRf) between the mono- and dibenzyl products. A good target Rf for the desired mono-benzyl product is between 0.2 and 0.3, as this typically provides the best resolution on a column.
-
-
Q3: Can I use HPLC for this purification?
-
A: Yes, preparative HPLC is an excellent tool for separating closely related compounds.[10] Both normal-phase and reversed-phase HPLC can be effective. However, it is generally more expensive and has a lower sample capacity than flash column chromatography, making it more suitable for small-scale purifications (<1g) or when very high purity is required. HPLC methods often require careful development, optimizing factors like the mobile phase, pH, and column type.[11]
-
-
Q4: What analytical techniques should I use to confirm the purity of my final product?
-
A: A combination of techniques is recommended. TLC provides a quick qualitative check. HPLC with UV detection can provide quantitative purity data (e.g., purity >98%).[12] Finally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure and rule out the presence of isomeric impurities or residual solvents.[13]
-
Data & Protocols
Table 1: Recommended Starting Conditions for Chromatographic Separation
| Parameter | Thin-Layer Chromatography (TLC) | Flash Column Chromatography |
| Stationary Phase | Silica Gel 60 F254 | Silica Gel (230-400 mesh) or Alumina |
| Mobile Phase | Hexanes / Ethyl Acetate (9:1 to 4:1 v/v) | Gradient: Start with 100% Hexanes, slowly increase to 20% Ethyl Acetate in Hexanes. |
| Additive | 1% Triethylamine (TEA) in Ethyl Acetate | 0.5-1% Triethylamine (TEA) in the mobile phase. |
| Visualization | UV light (254 nm) | TLC analysis of collected fractions. |
| Expected Elution | Dibenzyl (Higher Rf) > Mono-benzyl (Lower Rf) | Dibenzyl elutes first, followed by the mono-benzyl product. |
Protocol 1: Flash Column Chromatography for Separation of Mono- and Dibenzyl-3-chloroaniline
This protocol assumes a crude mixture of ~2-5 grams. Adjust column size and solvent volumes accordingly.
-
Prepare the Column:
-
Select a glass column appropriate for your sample size (e.g., a 40g silica column for 2g of crude material).
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexanes with 0.5% TEA).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the packed silica.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
In a separate flask, add a small amount of silica gel (2-3 times the weight of your crude product) and your dissolved sample.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This is the "dry loading" method, which generally gives better resolution.
-
Carefully add the silica-adsorbed sample to the top of the prepared column. Add another thin layer of sand.
-
-
Run the Column:
-
Carefully add the initial eluent to the column.
-
Begin elution using a shallow gradient. For example:
-
Column Volumes 1-3: 100% Hexanes + 0.5% TEA
-
Column Volumes 4-10: Gradient from 0% to 10% Ethyl Acetate in Hexanes (+ 0.5% TEA)
-
Column Volumes 11-20: Gradient from 10% to 20% Ethyl Acetate in Hexanes (+ 0.5% TEA)
-
-
Collect fractions of appropriate size (e.g., 20 mL).
-
-
Analyze Fractions:
-
Monitor the elution process by spotting fractions onto a TLC plate.
-
Combine the fractions that contain your pure mono-benzyl product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Recrystallization of N-(3-chlorophenyl)-N-benzylamine
This protocol is a starting point and should be optimized based on a prior solvent screen.
-
Dissolution:
-
Place the crude solid product in an Erlenmeyer flask with a stir bar.
-
In a separate beaker, heat your chosen recrystallization solvent (e.g., heptane or isopropanol) to its boiling point.
-
Add the hot solvent to the crude solid dropwise while stirring, until the solid just dissolves. Avoid adding excess solvent.[8]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance.
-
Crystal formation should be observed. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Allow the crystals to dry on the filter under vacuum. For final drying, they can be transferred to a watch glass or placed in a vacuum oven.
-
References
-
TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available at: [Link]
-
ResearchGate. Separation of three aniline substances. Experimental conditions: mobile... Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
ResearchGate. Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate | Request PDF. Available at: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
-
ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available at: [Link]
-
Organic Syntheses. benzylaniline. Available at: [Link]
-
PrepChem.com. Synthesis of N-benzylaniline. Available at: [Link]
-
DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Available at: [Link]
-
PubMed. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Available at: [Link]
-
ResearchGate. (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Available at: [Link]
-
Journal of the American Chemical Society. Mono or Di? A Potential-Controlled Electrochemical Halogenation of Anilines. Available at: [Link]
-
ResearchGate. Amines – Classification and separation ORGANIC CHEMISTRY. Available at: [Link]
-
ResearchGate. (PDF) N-Benzylaniline. Available at: [Link]
-
YouTube. Amines Section 3 Separation Technique. Available at: [Link]
- Google Patents. KR101859516B1 - A new process for the preparation of 2-Benzylaniline.
-
Restek. TROUBLESHOOTING GUIDE. Available at: [Link]
-
University of California, Los Angeles. Recrystallization and Crystallization. Available at: [Link]
-
Oxford Academic. Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Available at: [Link]
-
PubMed. Optimization of the separation of mono- and dichloroanilines in ion interaction high-performance liquid chromatography. Available at: [Link]
-
Swarthmore College. Experiment 9 — Recrystallization. Available at: [Link]
-
YouTube. Amines-Part 11-Chemical Properties 5-Separation of Amines. Available at: [Link]
-
National Institutes of Health. Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. Available at: [Link]
-
Agilent. Care, Maintenance, and Troubleshooting of HPLC Columns. Available at: [Link]
-
PrepChem.com. Synthesis of m-Chloro-N-(α-methyl benzyl) aniline. Available at: [Link]
-
University of Massachusetts. Recrystallization1. Available at: [Link]
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available at: [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
American Chemical Society. Thiol-Free Sulfenylation Redefined: A Single-Atom Transfer Pathway to Symmetrical Di(hetero)arylthioethers via B(C6F5)3 Catalysis. Available at: [Link]
-
American Chemical Society. A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. Available at: [Link]
-
Reddit. How to purify Benzylamine?. Available at: [Link]
-
Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]
-
CBSE Academic. CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26) Rationale. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. mt.com [mt.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. amherst.edu [amherst.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of the separation of mono- and dichloroanilines in ion interaction high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. pubs.acs.org [pubs.acs.org]
Navigating the Physical State of N-benzyl-3-chloroaniline: A Technical Support Guide
For Immediate Release
Welcome to the technical support center for N-benzyl-3-chloroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common questions and troubleshooting scenarios related to its physical state at room temperature, providing in-depth, field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound a solid or a liquid at room temperature?
Based on experimental observations reported in scientific literature, this compound is a yellow liquid at room temperature.[1] This is a critical starting point for handling and experimental setup. Unlike some related aniline derivatives, it does not typically present as a crystalline solid under standard laboratory conditions (typically 20-25°C or 68-77°F).
It is important to distinguish this compound from its common precursor, 3-chloroaniline. 3-chloroaniline has a melting point between -11°C and -9°C and is also a liquid at room temperature.[2][3][4][5][6] Confusion between these two compounds can lead to significant errors in experimental protocols.
Q2: My sample of this compound appears to be a semi-solid or highly viscous. Is this normal?
While typically a liquid, variations in purity can affect the viscosity of this compound. The presence of impurities, residual solvents from synthesis, or slight degradation can lead to a more viscous or semi-solid appearance. If you observe this, it is recommended to assess the purity of your sample.
Q3: How should I properly store this compound?
Like many aniline derivatives, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents.[7] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can lead to discoloration and the formation of impurities.[7] Always keep the container tightly sealed when not in use.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments involving this compound.
Issue 1: Unexpected Solidification of the Sample
Symptoms: Your previously liquid sample of this compound has solidified upon storage or a decrease in ambient temperature.
Possible Causes:
-
Low Purity: The presence of impurities can sometimes raise the melting point of a substance.
-
Low Temperatures: Although expected to be a liquid at room temperature, prolonged storage in a cold room or a particularly cold laboratory environment could cause it to solidify or become highly viscous.
Solutions:
-
Gentle Warming: Gently warm the sample in a water bath (not exceeding 40°C) with swirling to see if it returns to a liquid state.
-
Purity Analysis: If the sample repeatedly solidifies at room temperature, consider performing an analytical technique such as NMR or GC-MS to determine its purity.
-
Consult Supplier Documentation: Review the certificate of analysis provided by your supplier for any specific notes on the physical state or expected melting point range.
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for assessing the purity of a sample of this compound that exhibits an anomalous physical state.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar or medium-polarity column)
Procedure:
-
Sample Preparation: Prepare a dilute solution of your this compound sample in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume of the prepared sample into the GC.
-
GC Program: Use a suitable temperature program to separate the components of the sample. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all components.
-
MS Analysis: As components elute from the GC column, they will be fragmented and analyzed by the mass spectrometer.
-
Data Analysis: Analyze the resulting chromatogram to identify the main peak corresponding to this compound and any impurity peaks. The mass spectrum of the main peak should be consistent with the molecular weight of this compound (217.69 g/mol ).[8]
Visualizing Experimental Logic
The following diagram illustrates a decision-making workflow for troubleshooting the physical state of this compound.
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. 108-42-9 CAS MSDS (3-Chloroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 3-クロロアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloroaniline | 108-42-9 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. lobachemie.com [lobachemie.com]
- 8. This compound | C13H12ClN | CID 11506782 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of N-benzyl-3-chloroaniline HCl
Welcome to the technical support center for the purification of N-benzyl-3-chloroaniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges encountered during the recrystallization process, ensuring you obtain a product of the highest purity.
The Science of Recrystallization: A Foundational Overview
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] The core principle is to dissolve the impure solid in a hot solvent to create a saturated solution, followed by slow cooling to allow the desired compound to crystallize out, leaving the impurities behind in the solution (mother liquor).[2]
For a hydrochloride salt like this compound HCl, which is polar and ionic, the choice of solvent is paramount. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[3] This differential is the driving force for obtaining a high-yield, high-purity crystalline product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound HCl in a practical question-and-answer format.
Q1: How do I select the best recrystallization solvent for this compound HCl?
A1: Solvent selection is the most critical step. For a polar amine hydrochloride, polar protic solvents are often a good starting point. Alcohols like ethanol, methanol, or 2-propanol (isopropanol) are frequently effective.[4][5]
-
Expert Insight: Ethanol is a common first choice for recrystallizing aniline derivatives and their salts.[6][7] However, many hydrochloride salts can be too soluble in absolute ethanol, leading to poor recovery.[4] Therefore, 2-propanol is often a preferable alternative.
-
Actionable Advice:
-
Small-Scale Test: Begin by testing the solubility of a small amount (10-20 mg) of your crude this compound HCl in about 0.5 mL of various solvents at room temperature and then upon heating.
-
Observe: The ideal single solvent will not dissolve the compound at room temperature but will completely dissolve it when hot.
-
Consider Mixed Solvents: If no single solvent is ideal, a mixed-solvent system is a powerful alternative.[3][8] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble, e.g., ethanol) and then add a "bad" or "anti-solvent" (in which it is poorly soluble, e.g., diethyl ether or hexane) dropwise at an elevated temperature until the solution becomes cloudy.[6][8] Then, add a few drops of the "good" solvent to redissolve the solid and clarify the solution before allowing it to cool.[8]
-
Q2: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A2: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common issue when the boiling point of the solvent is too high or when the solution is supersaturated with impurities.
-
Causality: The high concentration of the solute lowers its melting point. If this depressed melting point is below the temperature of the solution when saturation is reached, the compound will separate as a liquid.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Reheat the solution until the oil completely redissolves. Add more of the hot solvent to decrease the saturation point.[9]
-
Lower the Temperature: If using a mixed-solvent system, you may have added too much anti-solvent. Add more of the "good" solvent to redissolve the oil, and then allow the solution to cool more slowly to a lower temperature before crystal nucleation begins.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites and induce crystallization.
-
Seed Crystals: If you have a small amount of pure this compound HCl, adding a tiny crystal to the cooled solution can initiate crystallization.
-
Q3: My crystal yield is very low. How can I improve the recovery?
A3: Low recovery is a frequent problem and can be attributed to several factors.
-
Possible Causes & Solutions:
-
Excess Solvent: Using too much solvent is the most common cause of low yield.[2] The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[10] If you've added too much, you can carefully evaporate some of the solvent to re-saturate the solution.
-
Premature Crystallization: If the compound crystallizes too early (e.g., during a hot filtration step), you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: After cooling to room temperature, place the flask in an ice bath for 20-30 minutes to maximize the precipitation of the crystals from the cold solvent.[5]
-
High Solubility in Cold Solvent: Your chosen solvent may be too effective, keeping a significant portion of your compound dissolved even when cold. Re-evaluate your solvent choice or consider a mixed-solvent system.
-
Q4: My final crystals are discolored or still show impurities on analysis. What should I do?
A4: The presence of color or impurities indicates that they were not effectively separated from the desired compound.
-
Decolorization: If the discoloration is due to highly colored, minor impurities, you can use activated carbon (charcoal).
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
Add a very small amount of activated carbon (a spatula tip is often sufficient). Caution: Add carbon to a slightly cooled solution to prevent violent boiling.
-
Gently boil the mixture for a few minutes.[1]
-
Perform a hot gravity filtration to remove the carbon, which will have adsorbed the colored impurities.[1]
-
Allow the filtered, hot solution to cool and crystallize as usual.
-
-
Improving Purity:
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allowing the solution to cool slowly to room temperature before moving it to an ice bath promotes the formation of larger, purer crystals.[10]
-
Second Recrystallization: For highly impure samples, a second recrystallization may be necessary to achieve the desired level of purity.
-
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 20 mg of crude this compound HCl into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, 2-propanol, acetone, ethyl acetate, water) dropwise, starting with ~0.5 mL.
-
Agitate the tubes at room temperature and record the solubility.
-
For solvents in which the compound is insoluble at room temperature, gently heat the tube in a water bath and observe any changes in solubility.
-
After heating, cool the tubes that showed complete dissolution to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals that form.
-
The best solvent will dissolve the compound when hot but yield a large amount of crystalline solid upon cooling.
Protocol 2: Recrystallization of this compound HCl
-
Dissolution: Place the crude this compound HCl in an Erlenmeyer flask. Add a magnetic stir bar and place the flask on a stirrer/hotplate. Add the chosen solvent (e.g., 2-propanol) in small portions while heating and stirring. Continue adding the solvent until the solid just dissolves.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, salt byproducts) or if activated carbon was used, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without being disturbed. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[5]
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them on a watch glass until the solvent has completely evaporated. Determine the melting point and yield of the final product.
Data & Visualization
Solvent Selection Guide
The table below provides properties of common solvents to aid in your selection process. This compound HCl is a polar, ionic salt, so solvents in the upper to middle range of polarity are typically most effective.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Comments |
| Water | 100 | 80.1 | Good for highly polar salts, but may require high temperatures.[6] |
| Methanol | 65 | 32.7 | Often too good a solvent, leading to low recovery. |
| Ethanol | 78 | 24.5 | A very common and effective choice, but recovery can sometimes be low.[5][6] |
| 2-Propanol (IPA) | 82 | 19.9 | Often preferred over ethanol for HCl salts to improve yield.[4] |
| Acetone | 56 | 20.7 | Can be useful, sometimes in a mixture with a non-polar solvent like hexanes.[4][6] |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | Can be used, often in a mixture with hexanes or other non-polar solvents.[6] |
| Dichloromethane (DCM) | 40 | 9.1 | May be used in a mixed system with an anti-solvent like ethyl acetate.[11] |
| Diethyl Ether | 35 | 4.3 | Typically used as an anti-solvent with a more polar solvent.[4] |
| Hexane/Heptane | ~69 | ~1.9 | Used as anti-solvents.[6] |
Visual Workflows
Diagram 1: Solvent Selection Workflow
Caption: A decision-making workflow for selecting a suitable recrystallization solvent.
Diagram 2: Troubleshooting Crystallization Issues
Caption: A decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q: What is the fundamental difference between precipitation and recrystallization? A: Recrystallization is a slow, selective process where crystals form gradually from a near-saturated solution, allowing for the exclusion of impurities into the crystal lattice. Precipitation is a rapid formation of an amorphous solid from a supersaturated solution, which often traps impurities. For purification, recrystallization is always preferred.
Q: How does the rate of cooling affect my results? A: The rate of cooling directly impacts crystal size and purity. Slow cooling allows for the formation of larger, more perfect crystals, which are typically purer because impurities do not have time to become incorporated into the growing lattice structure.[10] Rapid cooling leads to smaller crystals and can trap impurities.
Q: Can I reuse the mother liquor to get more product? A: Yes, the mother liquor contains dissolved product. You can often recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor to concentrate it and then cooling it again. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is now higher.
Q: When is it appropriate to use a mixed-solvent system? A: A mixed-solvent system is ideal when your compound is too soluble in one solvent (even when cold) and poorly soluble in another (even when hot).[3] By creating a mixture, you can fine-tune the solvent properties to achieve the desired solubility difference between hot and cold conditions.
References
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]
-
Parra, T. (2020). How To Recrystallize A Solid. YouTube. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]
-
Poulos, C. (n.d.). Crystallization. Retrieved from [Link]
-
Stilinović, V., & Portada, T. (2011). N-Benzyl-3-nitroaniline. ResearchGate. Retrieved from [Link]
-
Reddit. (2020). Recrystallisation Help. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). CN102993023A - Preparation method of mono-substituted para-chloroaniline.
-
Unknown. (n.d.). Crystallization Solvents. PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Unknown. (n.d.). Manufacturing Process. PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Carrying out a recrystallisation. YouTube. Retrieved from [Link]
-
Organic Syntheses. (1928). benzylaniline. Retrieved from [Link]
-
MDPI. (n.d.). Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-benzyl-3-(chloroamino)propanamide. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. designer-drug.com [designer-drug.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectrum of N-benzyl-3-chloroaniline in CDCl₃: A Comparative Analysis
For the discerning researcher in medicinal chemistry, process development, or materials science, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the ¹H NMR spectrum of N-benzyl-3-chloroaniline in deuterated chloroform (CDCl₃), a common solvent in organic synthesis. By comparing its spectral features with those of structurally related analogs, we aim to provide a comprehensive and practical resource for the confident identification and characterization of this and similar molecules.
The Foundational Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), will align with an external magnetic field. The precise resonance frequency of each proton is exquisitely sensitive to its local electronic environment. This sensitivity allows us to deduce the connectivity of atoms and the three-dimensional structure of a molecule. Key parameters in a ¹H NMR spectrum include:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift (lower ppm). Aromatic protons typically resonate in the 6.5-8.5 ppm region due to the anisotropic effect of the ring current.[1]
-
Integration: The area under a signal is proportional to the number of protons giving rise to that signal.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The n+1 rule is a useful first-order approximation for predicting the multiplicity, where 'n' is the number of adjacent, equivalent protons.
-
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.
Analysis of the ¹H NMR Spectrum of this compound
The structure of this compound presents several distinct proton environments, which are reflected in its ¹H NMR spectrum.
Figure 1. Structure of this compound with proton labeling.
Experimental data for the ¹H NMR spectrum of this compound in CDCl₃ is presented in Table 1.[2]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities for this compound in CDCl₃.
| Proton(s) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-N | 4.06 | s | 1H | Amine proton |
| CH₂ | 4.22 | s | 2H | Benzylic protons |
| Aromatic | 6.40 | d, J = 8.0 Hz | 1H | 3-Chloroaniline ring |
| Aromatic | 6.50 | t, J = 2.0 Hz | 1H | 3-Chloroaniline ring |
| Aromatic | 6.53-6.59 | m | 1H | 3-Chloroaniline ring |
| Aromatic | 6.96 | t, J = 8.0 Hz | 1H | 3-Chloroaniline ring |
| Aromatic | 7.16-7.20 | m | 1H | Benzyl ring |
| Aromatic | 7.21-7.26 | m | 4H | Benzyl ring |
s = singlet, d = doublet, t = triplet, m = multiplet
The benzylic protons (CH₂) appear as a singlet at 4.22 ppm.[2] The absence of splitting indicates no adjacent, non-equivalent protons. The amine proton (N-H) is observed as a singlet at 4.06 ppm.[2] Protons attached to heteroatoms like nitrogen often exhibit broad signals and may not show coupling to adjacent protons due to rapid chemical exchange or quadrupole broadening.[3]
The aromatic region of the spectrum is complex, with overlapping signals from both the 3-chloroaniline and benzyl rings. The protons on the benzyl ring appear as a multiplet between 7.16 and 7.26 ppm.[2] The protons on the 3-chloroaniline ring are shifted upfield relative to the benzyl protons, appearing between 6.40 and 6.96 ppm.[2] This upfield shift is due to the electron-donating effect of the amino group. The chlorine atom, being electron-withdrawing, will deshield the protons ortho and para to it, while the amino group will shield the protons ortho and para to its position. The interplay of these electronic effects results in the observed complex splitting pattern.
Comparative Analysis with Structurally Related Compounds
To better understand the spectral features of this compound, it is instructive to compare its ¹H NMR data with that of its parent structures and a positional isomer.
Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds in CDCl₃.
| Compound | N-H | CH₂ | Aniline Ring Protons | Benzyl Ring Protons | Reference |
| This compound | 4.06 | 4.22 | 6.40-6.96 | 7.16-7.26 | [2] |
| N-benzylaniline | 3.81-4.07 | 4.21 | 6.56-7.08 | 7.14-7.33 | [2][4][5] |
| N-benzyl-4-chloroaniline | 4.06 | 4.21 | 6.45-7.05 | 7.15-7.25 | [2] |
| 3-Chloroaniline | 3.66 | - | 6.46-7.00 | - | [6] |
A comparison with N-benzylaniline reveals that the introduction of the chlorine atom in the meta position on the aniline ring has a minor effect on the chemical shifts of the benzylic and benzyl ring protons.[2][4][5] However, it significantly influences the chemical shifts and splitting patterns of the aniline ring protons.
In N-benzyl-4-chloroaniline, where the chlorine is in the para position, the aniline ring protons appear in a similar region to the 3-chloro isomer, but the symmetry of the molecule leads to a simpler splitting pattern.[2]
Comparing this compound to 3-chloroaniline, the N-benzylation results in a downfield shift of the amine proton and the introduction of the characteristic benzylic and benzyl ring proton signals.[2][6] The aniline ring protons in this compound are slightly shifted compared to 3-chloroaniline, reflecting the electronic influence of the N-benzyl group.
Experimental Protocol for ¹H NMR Sample Preparation and Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following protocol is recommended:
Figure 2. Workflow for ¹H NMR data acquisition.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Ensure the sample is fully dissolved. Gentle vortexing may be required.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument software will typically have routines for locking onto the deuterium signal of the solvent and tuning the probe to the correct frequency.
-
Shimming: This critical step involves adjusting the currents in the shim coils to optimize the homogeneity of the magnetic field across the sample. Automated shimming routines are standard on modern spectrometers.
-
Data Acquisition: Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For a routine ¹H NMR spectrum, 8 to 16 scans are usually sufficient.
-
Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier transform. The spectrum is then phased and baseline corrected. Finally, the signals are integrated to determine the relative number of protons.
Conclusion
The ¹H NMR spectrum of this compound in CDCl₃ provides a unique fingerprint that allows for its unambiguous identification. By understanding the influence of the chloro and N-benzyl substituents on the chemical shifts and multiplicities of the various protons, researchers can confidently interpret the spectrum. The comparative data presented in this guide for structurally related compounds serves as a valuable tool for distinguishing between isomers and for understanding the electronic effects of substituents in substituted anilines. Adherence to a standardized experimental protocol will ensure the acquisition of high-quality data, which is the foundation of accurate structural elucidation in chemical research.
References
- EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN.
- The Royal Society of Chemistry. (n.d.). Supplementary Material.
- (n.d.). Supplementary Information.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information.
- ChemicalBook. (n.d.). 3-Chloroaniline(108-42-9) 1H NMR spectrum.
- Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
Sources
Introduction: Deciphering Molecular Architecture with 13C NMR
An In-Depth Guide to the 13C NMR Spectrum of N-benzyl-3-chloroaniline: An Experimental and Comparative Analysis
This compound is a disubstituted aromatic amine whose structural confirmation is critical in synthetic chemistry and drug development. Its molecular framework, featuring two distinct aromatic rings and a methylene bridge, presents a unique spectroscopic puzzle. While various analytical methods can identify this compound, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy offers unparalleled, direct insight into the carbon skeleton. This guide provides a comprehensive analysis of the 13C NMR spectrum of this compound, grounded in established spectroscopic principles. We will explore the theoretical basis for chemical shift predictions, present a robust experimental protocol for data acquisition, and compare the utility of 13C NMR against other common analytical techniques.
Section 1: The Theoretical Underpinnings of the 13C NMR Spectrum
The 13C NMR spectrum of this compound is predicted to display 13 distinct signals, corresponding to the 13 unique carbon environments in the molecule. The chemical shift (δ) of each carbon is governed by its local electronic environment, which is heavily influenced by the electronic effects of the substituents on the aromatic rings.
The Substituted Aniline Ring: A Play of Inductive and Resonance Effects
The chloroaniline ring features two key substituents: the chloro group (–Cl) and the N-benzylamino group (–NHCH₂Ph).
-
N-Benzylamino Group (–NHCH₂Ph): The nitrogen atom is more electronegative than carbon, exerting an inductive electron-withdrawing effect. However, the nitrogen's lone pair of electrons can be delocalized into the aromatic ring, a powerful electron-donating resonance effect.[1][2] This resonance effect typically dominates, increasing electron density at the ortho and para positions and shielding these carbons (shifting them to a lower ppm value). The carbon atom directly attached to the nitrogen (C-1) is expected to be significantly deshielded.
-
Chloro Group (–Cl): The chlorine atom is highly electronegative, exerting a strong inductive electron-withdrawing effect that deshields nearby carbons. It also has a weak electron-donating resonance effect due to its lone pairs. The inductive effect is dominant for chlorine.
-
Combined Influence: The interplay of these groups determines the final chemical shifts. The carbon bearing the nitrogen (C-1) and the carbon bearing the chlorine (C-3) will be quaternary and their shifts will be strongly influenced by the directly attached heteroatom.
The Benzyl Group: A Simpler Aromatic System
The benzyl group consists of a methylene carbon (–CH₂) and a monosubstituted phenyl ring.
-
Methylene Carbon (–CH₂–): This benzylic carbon is attached to a nitrogen and a phenyl ring. Its chemical shift is typically found in the range of 40-55 ppm.[3]
-
Phenyl Ring Carbons: The phenyl ring carbons will show a characteristic pattern for a monosubstituted ring. The carbon attached to the methylene group (ipso-carbon) will have a distinct chemical shift, while the ortho, meta, and para carbons will appear in the typical aromatic region of 125-150 ppm.[4]
Section 2: A Validated Protocol for 13C NMR Data Acquisition
Acquiring a high-quality 13C NMR spectrum is paramount for accurate structural elucidation. The low natural abundance (1.1%) and smaller gyromagnetic ratio of the 13C nucleus make it significantly less sensitive than the 1H nucleus, necessitating careful sample preparation and instrument parameter selection.[5]
Experimental Workflow for 13C NMR Analysis
Caption: Standard workflow for 13C NMR from sample preparation to final spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Quantity: Weigh approximately 50-100 mg of purified this compound.[6] A higher concentration is generally better for 13C NMR to achieve a good signal-to-noise ratio in a reasonable time.[7]
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice, and its residual solvent peak at ~77.16 ppm serves as a convenient secondary chemical shift reference.[8]
-
Filtration: To ensure magnetic field homogeneity, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Mixing: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.
-
-
Instrumental Setup and Acquisition:
-
Spectrometer: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock and Shim: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.
-
Acquisition Parameters: A standard proton-decoupled 13C experiment is typically used. This involves irradiating protons to collapse C-H coupling, resulting in a single sharp peak for each unique carbon. A sufficient number of scans (transients) must be collected and averaged to obtain a spectrum with an adequate signal-to-noise ratio. For a sample of this concentration, this may take between 20 to 60 minutes.[6]
-
-
Data Processing:
-
The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
The spectrum is then phase- and baseline-corrected to ensure accurate peak integration and chemical shift determination.
-
The chemical shift axis is calibrated. Tetramethylsilane (TMS) is the primary reference standard (δ = 0.0 ppm), but for routine analysis, the known chemical shift of the deuterated solvent is often used.[3]
-
Section 3: Spectral Interpretation and Assignment
The structural features of this compound allow for a predictive assignment of the 13C NMR spectrum. The following table summarizes the expected chemical shifts based on data from analogous structures like 3-chloroaniline and benzyl derivatives.[9][10][11]
Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Chloroaniline Ring | ||
| C-1 (-NH-) | ~147 | Attached to electron-withdrawing nitrogen; deshielded. |
| C-2 | ~113 | ortho to -NH (shielding), meta to -Cl (weak effect). |
| C-3 (-Cl) | ~135 | Attached to electronegative chlorine; deshielded. |
| C-4 | ~130 | meta to -NH (weak effect), ortho to -Cl (deshielding). |
| C-5 | ~118 | para to -NH (shielding), meta to -Cl (weak effect). |
| C-6 | ~114 | ortho to -NH (shielding), ortho to -Cl (deshielding). |
| Benzyl Group | ||
| C-7 (-CH₂-) | ~48 | Benzylic carbon attached to nitrogen. |
| C-8 (ipso) | ~138 | Aromatic carbon attached to the alkyl group. |
| C-9/C-13 (ortho) | ~127 | |
| C-10/C-12 (meta) | ~129 | |
| C-11 (para) | ~128 |
Note: These are estimated values. Actual experimental values may vary slightly based on solvent and concentration.
Visualizing Structure-Spectrum Correlation
Caption: Correlation between molecular structure and predicted 13C NMR spectral regions.
Section 4: Comparison with Alternative Analytical Techniques
While 13C NMR is definitive for carbon skeleton elucidation, other techniques are often used in concert for full characterization.
| Technique | Information Provided | Strengths | Weaknesses |
| 13C NMR Spectroscopy | Direct carbon skeleton map, number of unique carbons. | Unambiguous structural information. | Low sensitivity, longer acquisition times. |
| Proton (1H) NMR Spectroscopy | Number and type of protons, connectivity through coupling. | High sensitivity, fast acquisition. | Indirect information about the carbon backbone. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern. | Extremely high sensitivity, provides molecular formula (HRMS). | Does not distinguish between isomers. |
| Gas/Liquid Chromatography (GC/LC) | Purity, retention time. | Excellent for separating mixtures and quantification.[12][13] | Provides limited structural information alone.[14] |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C-Cl, aromatic C-H). | Fast, simple, good for functional group identification. | Provides little information on the overall molecular skeleton. |
Chromatographic methods like GC and HPLC are powerful for analyzing aromatic amines, especially for separating isomers or quantifying components in a mixture.[15] However, for the initial, unambiguous structural determination of a newly synthesized compound like this compound, mass spectrometry for molecular weight confirmation followed by detailed 1H and 13C NMR analysis is the gold-standard workflow.
Conclusion
The 13C NMR spectrum of this compound provides a detailed and definitive fingerprint of its carbon framework. A thorough understanding of substituent effects allows for the confident prediction and assignment of all 13 carbon signals. When acquired using a robust experimental protocol, the resulting spectrum serves as a cornerstone for the structural verification of this molecule. While complementary techniques like mass spectrometry and 1H NMR are essential for a complete characterization, 13C NMR remains the most powerful single technique for elucidating the precise arrangement of the carbon skeleton, making it an indispensable tool for researchers in the chemical sciences.
References
-
ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
University of Toronto. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
-
Oxford Academic. (n.d.). 13C-NMR SPECTRA OF N-BENZYLIDENEANILINES. EVIDENCE FOR DELOCALIZATION OF N-LONE-PAIR ELECTRONS TO ANILINE BENZENE RING. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chegg.com. (2021). Solved You are provided below with the 13C NMR spectrum of. Retrieved from [Link]
-
National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Chloroaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Sample Preparation and Positioning - NMR. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Novel and Facile Synthesis of 1-Benzazepines via Copper-Catalyzed Oxidative C(sp3)-H/C(sp2)-H Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. rsc.org [rsc.org]
- 9. 3-Chloroaniline(108-42-9) 13C NMR spectrum [chemicalbook.com]
- 10. chegg.com [chegg.com]
- 11. Benzyl ether(103-50-4) 13C NMR spectrum [chemicalbook.com]
- 12. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Making sure you're not a bot! [helda.helsinki.fi]
Comparative Guide: Characteristic IR Bands for Secondary Amine N-H Stretch
Executive Summary
Objective: To definitively identify secondary amines (
Key Finding: Secondary amines exhibit a single, weak-to-medium absorption band in the
Critical Differentiator: The N-H stretch is highly sensitive to hydrogen bonding. A "Red Shift" (shift to lower wavenumber) occurs in concentrated samples compared to dilute solutions.
Part 1: Theoretical Framework
The Mechanistic Basis of the N-H Stretch
The N-H stretching vibration is governed by the reduced mass of the Nitrogen-Hydrogen pair and the bond force constant. However, the multiplicity of the band is determined by the number of hydrogen atoms attached to the nitrogen.
-
Primary Amines (
): Possess two N-H bonds.[1][2][3][4] These couple to create two vibrational modes:-
Asymmetric Stretch: Higher frequency (
). -
Symmetric Stretch: Lower frequency (
).[5]
-
-
Secondary Amines (
): Possess only one N-H bond.[1][2][3][4][6][7]-
Single Mode: No coupling is possible, resulting in a single absorption peak .
-
-
Dipole Moment: The N-H bond is less polar than the O-H bond. Consequently, the change in dipole moment during vibration is smaller, resulting in absorption bands that are significantly weaker and sharper than O-H stretches.
Part 2: Comparative Analysis
The following table synthesizes data from standard spectral databases (SDBS, NIST) to provide a robust comparison of secondary amines against common interfering functional groups.
Table 1: Spectral Fingerprint Comparison
| Functional Group | N-H/O-H Region ( | Band Multiplicity | Intensity | Key Differentiating Feature |
| Secondary Amine | 3310 – 3350 | Single | Weak - Medium | Sharp, single spike.[5] Shifts upon dilution. |
| Primary Amine | 3300 – 3500 | Doublet | Medium | Two bands (Sym/Asym).[5] Separation |
| Tertiary Amine | None | None | N/A | Transparent in this region. |
| Amide (Secondary) | 3250 – 3350 | Single | Medium - Strong | Presence of strong C=O stretch ( |
| Alcohol (Free) | 3600 – 3650 | Single | Sharp | Higher frequency than amines. |
| Alcohol (H-Bonded) | 3200 – 3550 | Single | Very Strong | Broad "U" shape. Overwhelms amine signals. |
Visual Logic: Identification Workflow
The following diagram illustrates the decision logic for assigning an amine class based on IR spectral data.
Figure 1: Decision tree for differentiating amine classes based on N-H stretching multiplicity and carbonyl interference.
Part 3: Environmental Factors (Hydrogen Bonding)
The N-H stretch is not static; it is environmentally sensitive. In a concentrated liquid (neat) or solid state, secondary amines form intermolecular hydrogen bonds (
The Dilution Effect
To confirm a secondary amine, one should observe the "Blue Shift" upon dilution.
-
Associated State (Neat): Lower frequency (
), broader band. -
Free State (Dilute): Higher frequency (
), sharper band.
Experimental Data: Diethylamine
| State | Wavenumber (
Part 4: Experimental Protocols
Protocol A: Deuterium Exchange (The "Disappearing Peak" Test)
This is the gold standard for verifying labile protons (N-H or O-H).
Reagents:
- (Deuterium Oxide)
-
Solvent:
or DCM (if not using ATR)
Workflow:
-
Baseline Scan: Collect the IR spectrum of the neat amine.[5] Note the peak at
.[5] -
Exchange: In a small vial, mix 2 drops of amine with 2 drops of
. Shake vigorously for 60 seconds to allow proton exchange: -
Separation: Allow layers to separate (if immiscible) or dry with anhydrous
if miscible/wet. -
Exchange Scan: Collect the spectrum of the organic layer.
-
Validation:
-
Result: The band at
should disappear or significantly decrease. -
New Band: A new band for N-D stretch appears at a lower frequency (
), calculated by the harmonic oscillator approximation: .
-
Protocol B: Solvent Dilution (Distinguishing Inter- vs. Intramolecular H-Bonding)
Use this if you suspect the amine is interacting with other functional groups within the molecule.
Figure 2: Dilution workflow to determine the nature of hydrogen bonding.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for N-H doublet vs singlet rules).
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [Link] (Source for standard amine spectra).
-
LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link][1][2][3][5][6][9]
-
AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 2785 (Diethylamine). [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. reddit.com [reddit.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scispace.com [scispace.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of N-benzyl-3-chloroaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Decoding Molecular Structure Through Fragmentation
In the landscape of analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. The process of generating a mass spectrum involves ionizing a molecule and then detecting the mass-to-charge ratio (m/z) of the resulting molecular ion and its various fragments.[1] The fragmentation pattern is not random; it is a direct consequence of the molecule's inherent chemical structure, with bonds cleaving at their weakest points and fragments rearranging to form the most stable possible ions.[2][3] Understanding these fragmentation pathways is crucial for confirming the identity of known compounds and for deducing the structure of unknown substances.
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of N-benzyl-3-chloroaniline. We will dissect the primary cleavage mechanisms, explain the formation of key diagnostic ions, and provide a comparative analysis with structurally related compounds to offer a comprehensive perspective for researchers in synthetic chemistry, metabolomics, and drug discovery.
Part 1: The Characteristic Mass Spectrum of this compound
This compound (C₁₃H₁₂ClN) has a monoisotopic mass of approximately 217.07 Da.[4] Upon electron ionization, it yields a reproducible fragmentation pattern dominated by a few highly stable fragment ions. The experimental data, sourced from the MassBank of North America (MoNA), reveals a spectrum with several key features that serve as a fingerprint for this molecule.[4]
Table 1: Prominent Ions in the Electron Ionization Mass Spectrum of this compound
| m/z Ratio | Proposed Ion Structure/Formula | Relative Intensity (%) | Mechanistic Note |
|---|---|---|---|
| 217 / 219 | [C₁₃H₁₂³⁵ClN]⁺ / [C₁₃H₁₂³⁷ClN]⁺ | 66.0 / 24.0 | Molecular Ion (M⁺) . The ~3:1 intensity ratio is characteristic of a molecule containing one chlorine atom. |
| 216 / 218 | [C₁₃H₁₁³⁵ClN]⁺ / [C₁₃H₁₁³⁷ClN]⁺ | 17.7 / 15.6 | [M-H]⁺ . Loss of a hydrogen radical, likely from the benzylic carbon, to form a stable conjugated system. |
| 91 | [C₇H₇]⁺ | 100 | Base Peak . Tropylium ion, formed via cleavage of the benzylic C-N bond and subsequent rearrangement. |
Data sourced from PubChem, MoNA Record: JP008033.[4]
Part 2: Elucidation of Primary Fragmentation Pathways
The fragmentation of this compound is governed by the relative stability of the resulting cations and neutral radicals. The presence of the benzyl group, the secondary amine linkage, and the aromatic chlorine substituent all influence the observed pathways.
The Molecular Ion (m/z 217/219)
The initial ionization event involves the removal of an electron, typically a non-bonding electron from the nitrogen atom or a π-electron from one of the aromatic rings, to form the molecular ion (M⁺).[3] The presence of two distinct peaks at m/z 217 and m/z 219, with an intensity ratio of approximately 3:1, is a definitive indicator of a monochlorinated compound, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. Aromatic systems are known to produce relatively stable molecular ions, which is consistent with the significant intensity of this peak.[5]
The Base Peak: Formation of the Tropylium Ion (m/z 91)
The most dominant feature of the spectrum is the base peak at m/z 91. This is a classic diagnostic peak for compounds containing a benzyl group.[6] Its formation proceeds through a highly favorable pathway:
-
Alpha-Cleavage: The C-N bond connecting the benzyl group to the aniline nitrogen is the most labile site. This is a form of alpha-cleavage, which is a characteristic fragmentation pathway for amines.[7] Cleavage of this bond results in the formation of a benzyl cation ([C₆H₅CH₂]⁺) and a 3-chloroanilino radical.
-
Rearrangement to Tropylium: The initially formed benzyl cation is resonance-stabilized. However, it readily undergoes a sophisticated rearrangement, expanding its six-membered ring to a seven-membered aromatic tropylium cation ([C₇H₇]⁺).[8] This highly stable, aromatic carbocation is responsible for the intense signal at m/z 91.
Caption: Formation of the [M-H]⁺ fragment.
Part 3: Comparative Analysis with Structural Analogs
To fully appreciate the diagnostic value of this compound's fragmentation pattern, it is instructive to compare it with related molecules. This comparison highlights how subtle changes in molecular structure can, or cannot, significantly alter the resulting mass spectrum.
vs. N-benzylaniline (Unsubstituted Analog)
N-benzylaniline (MW ≈ 183.25) lacks the chlorine substituent. Its mass spectrum is similarly dominated by the tropylium ion at m/z 91. The molecular ion appears at m/z 183, and the [M-H]⁺ peak is observed at m/z 182. This comparison confirms that the primary benzylic cleavage is the most energetically favorable pathway, irrespective of the chloro-substitution on the aniline ring.
vs. 3-Chloroaniline (Aniline Moiety)
3-Chloroaniline (MW ≈ 127.57) provides the spectrum of the other half of the parent molecule. [9]Its fragmentation is more complex, involving potential losses of chlorine (Cl•) or hydrogen cyanide (HCN) from the ring structure. The absence of the intense m/z 91 peak immediately distinguishes it from its N-benzylated counterpart.
vs. N-benzyl-4-chloroaniline (Positional Isomer)
The positional isomer, N-benzyl-4-chloroaniline, has the same molecular weight and elemental formula. [10]Its EI mass spectrum is predicted to be nearly identical to that of the 3-chloro isomer. The dominant fragmentation will still be the formation of the m/z 91 tropylium ion, as the position of the chlorine atom on the distant aniline ring has a negligible electronic effect on the strength of the benzylic C-N bond. This illustrates a key limitation of EI-MS: it often cannot distinguish between positional isomers of this type without the aid of a chromatographic separation (like GC-MS) and authentic standards.
Table 2: Comparative Fragmentation of this compound and Analogs
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Diagnostic Feature(s) |
|---|---|---|---|
| This compound | 217 / 219 | 91 | M⁺/M+2 chlorine isotope pattern; dominant m/z 91. |
| N-benzylaniline | 183 | 91 | Absence of chlorine pattern; dominant m/z 91. |
| 3-Chloroaniline | 127 / 129 | 127 | Absence of m/z 91; fragmentation involves ring cleavage or loss of Cl/HCN. |
| N-benzyl-4-chloroaniline | 217 / 219 | 91 | Spectrum is virtually indistinguishable from the 3-chloro isomer under standard EI-MS. |
Part 4: Experimental Protocol for Data Acquisition
To ensure the reproducibility and accuracy of the mass spectrum, a validated experimental protocol is essential. The following provides a generalized workflow for acquiring EI-MS data for compounds like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Objective: To obtain a clean, identifiable electron ionization mass spectrum of this compound.
Methodology: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Polysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase temperature at 20°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV (standard for library matching).
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 450.
-
Data Acquisition: Acquire data in full scan mode.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the fragmentation pattern, identifying the molecular ion, base peak, and other significant fragments as detailed in this guide.
-
Conclusion
The mass spectrometry fragmentation pattern of this compound is a clear illustration of fundamental chemical principles. The spectrum is decisively characterized by two key features: the M⁺/M+2 isotopic signature at m/z 217/219, which confirms the presence of a single chlorine atom, and the overwhelming base peak at m/z 91, which is the hallmark of a benzyl moiety rearranging to the stable tropylium ion. This dominant and predictable benzylic cleavage provides an unambiguous diagnostic tool for identifying this structural class. Comparative analysis underscores that while substituents dictate the mass of the molecular ion, the core fragmentation is driven by the most labile bonds that lead to the most stable cationic fragments. This guide provides researchers with the foundational data and mechanistic understanding required for the confident identification and structural confirmation of this compound and related compounds.
References
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Clark, J. (2015). The Mass Spectra of the Elements. Chemguide. Retrieved from [Link]
-
Ghadge, O. (2020). Fragmentation pathway for Alkyl benzenes- Tropylium ion formation. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass spectrometry 1. Retrieved from [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved from [Link]
-
Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Retrieved from [Link]
-
All about Chemistry. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-benzyl-4-chloroaniline. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C13H12ClN | CID 11506782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. 3-Chloroaniline(108-42-9) MS spectrum [chemicalbook.com]
- 10. N-benzyl-4-chloroaniline | C13H12ClN | CID 76281 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Retention Time Analysis of N-benzyl-3-chloroaniline and Related Aromatic Amines
For researchers and professionals in drug development and analytical chemistry, the precise identification and quantification of compounds are paramount. Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for these tasks, with retention time (RT) serving as a critical parameter for compound identification. This guide provides an in-depth analysis of the factors influencing the GC-MS retention time of N-benzyl-3-chloroaniline, a substituted aromatic amine of interest in synthetic chemistry and pharmaceutical research. While specific experimental data for this exact compound is not widely published, this guide will leverage data from structurally similar compounds, such as anilines and chloroanilines, to provide a robust framework for method development and optimization.
The Central Role of Retention Time in GC-MS
In gas chromatography, the retention time is the time it takes for a specific compound to travel through the GC column to the detector.[1] This parameter is a function of the analyte's physicochemical properties and its interactions with the stationary phase of the column and the carrier gas. A stable and reproducible retention time is essential for the accurate identification of compounds in a sample.[1] However, it is crucial to understand that retention time is not an absolute constant; it is highly dependent on the experimental conditions.[2][3]
Key Factors Influencing Retention Time
The retention time of any compound, including this compound, is governed by a multitude of interconnected factors. Understanding and controlling these variables is fundamental to developing a reliable GC-MS method.
-
Column Stationary Phase: The choice of the stationary phase is the most critical factor determining the selectivity of the separation.[4] For aromatic amines, a non-polar or mid-polar stationary phase is often employed.[5] The principle of "like dissolves like" dictates that a non-polar column will retain non-polar analytes longer. Given the aromatic and substituted nature of this compound, a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) is a common and effective starting point.[5][6]
-
Column Dimensions (Length, Diameter, Film Thickness):
-
Length: Longer columns provide higher resolution but also lead to longer analysis times and increased back pressure.[4] A 30-meter column is often a good compromise for many applications.[4]
-
Internal Diameter (ID): Smaller ID columns offer higher resolution but have lower sample capacity.
-
Film Thickness: Thicker films increase retention time, which can be beneficial for separating volatile compounds.
-
-
Oven Temperature Program: The temperature of the GC oven directly impacts the vapor pressure of the analytes and, consequently, their retention times. A higher column temperature leads to shorter retention times but may compromise separation.[7] A temperature program, where the oven temperature is gradually increased, is typically used to achieve good separation of a mixture of compounds with different boiling points.
-
Carrier Gas Flow Rate: The velocity of the carrier gas (typically helium or hydrogen) through the column affects the time the analyte spends interacting with the stationary phase.[8] Higher flow rates decrease retention times but can also reduce separation efficiency if not optimized.[8]
-
Analyte Properties: The boiling point, polarity, and molecular weight of the analyte are intrinsic properties that significantly influence its retention time.[7][8] this compound, with its relatively high molecular weight and polar functional groups, is expected to have a longer retention time compared to smaller, less polar aniline derivatives.
Comparative Analysis: GC-MS of Aromatic Amines
To predict and optimize the retention time of this compound, it is instructive to examine the GC-MS analysis of structurally related compounds.
| Compound | Stationary Phase | Oven Program | Retention Time (min) | Reference |
| Aniline | ZB-5ms | 70°C (1 min), then 3°C/min to 150°C, then 10°C/min to 280°C | Not specified, but part of a mix of 19 derivatives | [9] |
| 3-Chloroaniline | ZB-5ms | 70°C (1 min), then 3°C/min to 150°C, then 10°C/min to 280°C | Not specified, but part of a mix of 19 derivatives | [9] |
| Benzyl Chloride | DB-5MS | Not specified, but peak appeared at 4.54 min | 4.54 | [10] |
| 4-chloro-2-nitroaniline | Not Specified | Not Specified | Not specified, but listed as an analyte | [11] |
| 3,4-dichloroaniline | Not Specified | Not Specified | Not specified, but listed as an analyte | [11] |
Note: The table above provides examples of conditions used for similar compounds. The retention time for this compound will be influenced by its unique structure and will need to be determined experimentally.
Based on the data for related compounds, we can infer that this compound, being a larger molecule than aniline or chloroaniline, will have a significantly longer retention time under similar conditions. Derivatization is a technique sometimes employed for the analysis of amines to improve their chromatographic behavior and sensitivity.[12][13] However, for many substituted anilines, direct analysis without derivatization is feasible.[9]
Experimental Workflow for Method Development
A systematic approach is crucial for developing a robust GC-MS method for the analysis of this compound.
Caption: A typical workflow for developing a GC-MS method.
Step-by-Step Protocol for Method Development
-
Standard Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 10 µg/mL).
-
Initial GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of 50-500 m/z.
-
-
Injection and Data Analysis: Inject the standard solution and acquire the data. Analyze the chromatogram to determine the retention time and the mass spectrum of the peak.
-
Optimization:
-
Retention Time: If the retention time is too long or too short, adjust the oven temperature program. A faster ramp rate or a higher initial temperature will decrease the retention time.
-
Peak Shape: Poor peak shape (e.g., tailing) may indicate the need for a more inert column or derivatization. Aromatic amines can sometimes exhibit tailing due to interactions with active sites in the GC system.[14]
-
Resolution: If co-eluting peaks are present in a complex sample, optimize the temperature program (slower ramp rate) or consider a longer column.
-
Logical Framework for Retention Time Troubleshooting
Shifts in retention time can be a common issue in GC analysis.[1] A logical approach to troubleshooting is essential for maintaining data quality.
Sources
- 1. sepscience.com [sepscience.com]
- 2. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : Shimadzu (Europe) [shimadzu.eu]
- 3. sepscience.com [sepscience.com]
- 4. fishersci.ca [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. d-nb.info [d-nb.info]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. epa.gov [epa.gov]
- 12. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gcms.labrulez.com [gcms.labrulez.com]
A Senior Application Scientist's Guide to Differentiating Chlorotoluene Isomers by NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of constitutional isomers is a critical step in ensuring the purity, safety, and efficacy of chemical entities. Positional isomers, such as the 2-, 3-, and 4-chloro derivatives of toluene, often exhibit similar physical properties, making their differentiation by methods like melting point or boiling point challenging. However, Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful and definitive tool for their distinction. This guide offers an in-depth comparison of the ¹H and ¹³C NMR spectra of these three isomers, grounded in the fundamental principles of chemical structure and electronic effects.
The Decisive Power of NMR in Isomer Elucidation
Nuclear Magnetic Resonance spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom within a molecule. For the chlorotoluene isomers, the distinct placement of the chloro and methyl groups on the benzene ring creates unique electronic environments for the remaining aromatic protons and carbons. These differences manifest as predictable and readily interpretable variations in their respective ¹H and ¹³C NMR spectra, primarily in their chemical shifts (δ) and spin-spin coupling patterns (J-coupling).
The key to this differentiation lies in understanding the interplay of the electronic properties of the substituents. The methyl group (-CH₃) is an electron-donating group (EDG) through hyperconjugation and weak induction, tending to shield (decrease the chemical shift of) nearby protons and carbons. Conversely, the chlorine atom (-Cl) is an electron-withdrawing group (EWG) through induction due to its high electronegativity, which deshields (increases the chemical shift of) adjacent nuclei. Chlorine also possesses lone pairs of electrons that can participate in resonance, which can have a more complex influence on the electron density of the aromatic ring.
Comparative Analysis of ¹H NMR Spectra
The aromatic region (typically δ 7.0-7.5 ppm) of the ¹H NMR spectra provides the most salient information for distinguishing the three isomers. The number of unique proton signals, their multiplicities, and their coupling constants are all defining features.
4-Chlorotoluene (para-isomer)
Due to the plane of symmetry passing through the methyl and chloro groups, the ¹H NMR spectrum of 4-chlorotoluene is the simplest to interpret. It exhibits a characteristic AA'BB' system, which often appears as two distinct doublets in the aromatic region.
-
Ha protons (ortho to the methyl group) are chemically equivalent.
-
Hb protons (ortho to the chloro group) are also chemically equivalent.
This symmetry results in a simplified spectrum with two signals in the aromatic region, each integrating to 2H.
2-Chlorotoluene (ortho-isomer)
The ortho-isomer lacks any plane of symmetry, and thus all four aromatic protons are chemically distinct. This results in a more complex spectrum with four separate signals in the aromatic region, each integrating to 1H. The interpretation relies on predicting the relative chemical shifts and observing the coupling patterns.
3-Chlorotoluene (meta-isomer)
Similar to the ortho-isomer, the meta-isomer lacks a plane of symmetry, resulting in four distinct aromatic proton signals. However, the relative positions of the substituents lead to a different set of chemical shifts and coupling interactions compared to the 2-chloro isomer.
Comparative Analysis of ¹³C NMR Spectra
Proton-decoupled ¹³C NMR spectra offer a complementary and often more straightforward method for isomer identification. The number of unique carbon signals directly reflects the symmetry of the molecule.
-
4-Chlorotoluene: Possesses a plane of symmetry, resulting in only five distinct carbon signals (four aromatic and one methyl).
-
2-Chlorotoluene: Lacks symmetry, leading to seven unique carbon signals (six aromatic and one methyl).
-
3-Chlorotoluene: Also lacks symmetry and therefore shows seven distinct carbon signals.
While both the 2- and 3-isomers show seven signals, the specific chemical shifts of the aromatic carbons will differ due to the varying proximity to the electron-donating methyl group and the electron-withdrawing chloro group.
Summary of Experimental NMR Data
The following tables summarize the characteristic ¹H and ¹³C NMR spectral data for the three chlorotoluene isomers. This data is compiled from reputable spectral databases and serves as a reliable reference for comparison.
Table 1: ¹H NMR Spectral Data of Chlorotoluene Isomers (in CDCl₃)
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 2-Chlorotoluene | CH₃ | 2.35 | s |
| H-3 | 7.15 | ddd | |
| H-4 | 7.20 | td | |
| H-5 | 7.10 | td | |
| H-6 | 7.35 | dd | |
| 3-Chlorotoluene | CH₃ | 2.33 | s |
| H-2 | 7.15 | s | |
| H-4 | 7.08 | d | |
| H-5 | 7.22 | t | |
| H-6 | 7.12 | d | |
| 4-Chlorotoluene | CH₃ | 2.32 | s |
| H-2, H-6 | 7.10 | d | |
| H-3, H-5 | 7.25 | d |
Table 2: ¹³C NMR Spectral Data of Chlorotoluene Isomers (in CDCl₃)
| Isomer | Chemical Shift (δ, ppm) |
| 2-Chlorotoluene | 19.9 (CH₃), 126.7, 127.2, 129.7, 130.4, 134.4, 137.9 |
| 3-Chlorotoluene | 21.3 (CH₃), 126.4, 128.3, 129.8, 130.1, 134.2, 138.6 |
| 4-Chlorotoluene | 20.9 (CH₃), 128.9, 129.1, 133.0, 137.2 |
Visualizing the Differentiation Workflow
The process of distinguishing the isomers based on their NMR spectra can be visualized as a logical workflow. The initial step involves determining the number of signals in both the ¹H and ¹³C NMR spectra, which directly correlates with the molecular symmetry.
Caption: Workflow for differentiating chlorotoluene isomers using NMR.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
To ensure high-quality, reproducible data, adherence to a standardized experimental protocol is paramount.
1. Sample Preparation:
-
Accurately weigh approximately 5-20 mg of the chlorotoluene isomer into a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
-
Gently swirl the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines.
-
Place the sample into the NMR magnet.
-
Lock onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
3. Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm for ¹H NMR).
-
Apply a standard 90° pulse.
-
Acquire the free induction decay (FID) for a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.[2]
-
Integrate all peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities and measure the coupling constants for all relevant signals.
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Conclusion
The differentiation of the 2-, 3-, and 4-chlorotoluene isomers is a quintessential example of the power of NMR spectroscopy in structural elucidation. By carefully analyzing the number of signals, their chemical shifts, and their coupling patterns in both ¹H and ¹³C NMR spectra, a definitive identification of each isomer can be achieved. The principles outlined in this guide, based on the foundational concepts of molecular symmetry and electronic substituent effects, provide a robust framework for any researcher or scientist faced with the challenge of distinguishing positional isomers.
References
-
Pollmann, K., Wray, V., Hecht, H. J., & Pieper, D. H. (2003). Rational engineering of the regioselectivity of TecA tetrachlorobenzene dioxygenase for the transformation of chlorinated toluenes. ResearchGate. [Link]
-
Libretexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Ivanova, G., & Stoyanov, N. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Libretexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Chemistry LibreTexts. [Link]
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
-
Libretexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
- Breitmaier, E., & Voelter, W. (1987).
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. [Link]
-
University of Arizona. (n.d.). NMR Sample Preparation. [Link]
-
Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chlorotoluene. PubChem. [Link]
-
The Automated Topology Builder (ATB) and Repository. (n.d.). 4-Chlorotoluene. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chlorotoluene. PubChem. [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. [Link]
-
ResearchGate. (2016). Mass spectrum of 4-chlorotoluene. [Link]
Sources
Technical Assessment: Melting Point Characterization of N-Benzyl-3-Chloroaniline Hydrochloride
Executive Summary
N-Benzyl-3-chloroaniline hydrochloride serves as a critical intermediate in the synthesis of pharmaceutical agents and agrochemicals. While the free base (this compound, CAS 50798-95-3) typically exists as a viscous liquid or low-melting solid prone to oxidative degradation, the hydrochloride salt form offers superior stability, crystallinity, and ease of purification.
This guide provides a technical comparison between the free base and the hydrochloride salt, focusing on the melting point as a primary quality attribute (PQA). It outlines the experimental protocols for salt formation and melting point determination, addressing the data scarcity in public literature by establishing a self-validating characterization workflow.
Comparative Analysis: Free Base vs. Hydrochloride Salt
The conversion of this compound to its hydrochloride salt fundamentally alters its physical properties, shifting it from a difficult-to-handle oil to a stable crystalline solid. This transformation is essential for rigorous purification via recrystallization.
Table 1: Physicochemical Comparison
| Property | This compound (Free Base) | This compound Hydrochloride |
| Physical State | Viscous Liquid / Low-melting solid | Crystalline Solid |
| Appearance | Pale yellow to brown (darkens on air exposure) | White to off-white needles/plates |
| Melting Point | < 25 °C (Liquid at RT) | High Melting (>180 °C estimated) * |
| Solubility | Soluble in organic solvents (DCM, EtOAc); Insoluble in water | Soluble in water, alcohols; Insoluble in non-polar solvents |
| Stability | Prone to N-oxidation and darkening | Chemically stable; resistant to oxidation |
| Purification Method | Distillation (High vacuum required) | Recrystallization (Ethanol/Ether) |
*Note: Specific literature values for the HCl salt are sparse. Based on structural analogs (e.g., N-benzylaniline HCl, MP ~214-216°C), the expected range is 190–230°C. In-house experimental validation is required.
Technical Rationale for Salt Formation
Stability and Storage
The free base contains a secondary amine prone to oxidation. Conversion to the hydrochloride salt protonates the nitrogen (quaternization), significantly reducing its nucleophilicity and susceptibility to oxidative degradation. This allows for long-term storage without the formation of N-oxide impurities.
Purification Logic
Purifying high-boiling liquids like the free base requires high-vacuum distillation, which can be thermally stressful. The hydrochloride salt allows for recrystallization , a milder and more scalable purification method that effectively removes regioisomeric impurities (e.g., N-benzyl-2-chloroaniline or N-benzyl-4-chloroaniline) based on differential solubility.
Experimental Protocols
Synthesis of this compound Hydrochloride
Objective: To convert the crude liquid free base into a crystalline salt for characterization.
Reagents:
-
Crude this compound (Liquid)
-
Diethyl ether or Anhydrous Ethanol (Solvent)
-
HCl gas (generated in situ) or 4M HCl in Dioxane
Protocol:
-
Dissolution: Dissolve 10 mmol of the crude free base in 20 mL of anhydrous diethyl ether. Cool the solution to 0–5 °C in an ice bath.
-
Acidification: Slowly bubble dry HCl gas through the solution (or add HCl/Dioxane dropwise) with vigorous stirring.
-
Precipitation: A white precipitate should form immediately. Continue addition until the supernatant is acidic (pH < 2).
-
Isolation: Filter the solid under vacuum (Buchner funnel). Wash the cake with cold ether to remove non-polar impurities.
-
Recrystallization: Dissolve the crude salt in a minimum amount of hot ethanol. Add diethyl ether dropwise until turbidity appears. Cool slowly to room temperature, then to 4 °C to maximize crystal growth.
Melting Point Determination Workflow
Objective: To establish the specific melting range of the synthesized salt as a purity standard.
Equipment:
-
Capillary Melting Point Apparatus (e.g., Stuart SMP30 or Büchi)
-
Calibrated Thermometer / Digital Probe
Method:
-
Sample Prep: Dry the recrystallized salt in a vacuum oven at 50 °C for 4 hours to remove solvates. Grind a small amount into a fine powder.
-
Loading: Fill a glass capillary tube to a height of 2–3 mm. Compact the powder by tapping.
-
Ramping:
-
Fast Ramp: Heat at 10 °C/min to find the approximate melting point.
-
Precise Ramp: Cool the apparatus, then heat at 1 °C/min starting 20 °C below the approximate value.
-
-
Observation: Record the temperature at the onset of liquid formation and the clear point (complete liquefaction). A range of < 2 °C indicates high purity.
Visualization: Synthesis & Characterization Workflow
The following diagram illustrates the logical flow from crude starting material to the characterized reference standard.
Figure 1: Workflow for the conversion of liquid this compound to its stable hydrochloride salt and subsequent melting point validation.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11506782, this compound. Retrieved February 5, 2026, from [Link]
-
Zhang, Y., et al. (2019). Selective and Recyclable Rhodium Nanocatalysts for the Reductive N-Alkylation of Nitrobenzenes. Royal Society of Chemistry. (Providing characterization data for this compound free base). Retrieved February 5, 2026, from [Link]
-
Organic Syntheses. (1928).[1] Benzylaniline (General procedure for N-benzylation). Coll. Vol. 1, p. 102. Retrieved February 5, 2026, from [Link]
Sources
A Comparative Guide to HPLC Purity Analysis Methods for Benzylated Anilines
Introduction
Benzylated anilines are a pivotal class of aromatic amines, frequently serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The purity of these intermediates is paramount, as even trace impurities can impact the efficacy, safety, and stability of the final product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.
This guide provides a comprehensive comparison of HPLC methodologies for the purity analysis of benzylated anilines. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to establish robust and reliable analytical methods.
The Foundation: Reversed-Phase HPLC
For compounds like benzylated anilines, which possess moderate polarity and aromatic character, Reversed-Phase HPLC (RP-HPLC) is the predominant analytical technique.[1][2] The separation mechanism is based on the hydrophobic interactions between the analyte and the non-polar stationary phase, with a polar mobile phase used for elution.[2]
Diagram: RP-HPLC Separation Mechanism
Caption: RP-HPLC separates compounds based on polarity.
Comparative Analysis of Chromatographic Conditions
The success of an HPLC purity method hinges on the careful selection and optimization of several key parameters. Below is a comparison of common choices for analyzing benzylated anilines.
Stationary Phase (Column) Selection
The column is the heart of the separation. While the alkyl-bonded silica phases (C18 and C8) are the workhorses of RP-HPLC, phenyl- and pentafluorophenyl (PFP) phases offer alternative selectivities that can be highly advantageous for aromatic compounds.
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Advantages & Considerations |
| C18 (Octadecyl) | Strong hydrophobic interactions. | General purpose, good starting point for method development. Effective for separating compounds with differing alkyl substitutions. | Provides high retention for non-polar compounds. May sometimes provide insufficient resolution between structurally similar aromatic isomers.[1] |
| C8 (Octyl) | Moderate hydrophobic interactions. | Analytes that are too strongly retained on a C18 column. | Less retentive than C18, leading to shorter analysis times. Good for moderately polar benzylated anilines. |
| Phenyl | π-π interactions with the aromatic ring, in addition to hydrophobic interactions. | Separating aromatic compounds, especially those with different substituents on the benzene ring.[3][4] | Enhanced selectivity for aromatic and unsaturated compounds. Can resolve positional isomers that co-elute on C18 phases. |
| PFP (Pentafluorophenyl) | A combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. | Complex mixtures of halogenated or polar aromatic compounds. | Offers unique selectivity due to multiple interaction modes. Particularly effective for resolving positional isomers and related substances.[3] |
Expert Insight: For a new benzylated aniline, a C18 column is a logical starting point due to its versatility. However, if process-related impurities include positional isomers or other aromatic species, a Phenyl or PFP column should be evaluated early in method development to exploit alternative selectivities.
Mobile Phase Composition
The mobile phase composition dictates the elution strength and can be fine-tuned to achieve optimal separation.[5]
-
Organic Solvents : Acetonitrile and methanol are the most common organic modifiers mixed with water.
-
Acetonitrile is often preferred for its lower UV cutoff, lower viscosity (leading to lower backpressure), and different selectivity compared to methanol.
-
Methanol is a more cost-effective and protic solvent that can offer unique selectivity through hydrogen bonding interactions.
-
-
Buffers and Additives : The addition of an acid modifier is crucial for analyzing basic compounds like anilines.
-
Formic Acid (0.1%) or Trifluoroacetic Acid (0.1%) : These acids protonate the amine functional group, which prevents peak tailing by minimizing interactions with residual silanols on the silica surface. This results in sharper, more symmetrical peaks, leading to better resolution and integration.
-
Phosphate Buffers : Used to control the pH of the mobile phase precisely, which is critical for ensuring consistent retention times and separation, especially when dealing with ionizable compounds.[3]
-
A Systematic Approach to Method Development
A robust HPLC method is not developed by chance. It is the result of a systematic process designed to find the optimal conditions for a specific separation.
Diagram: HPLC Method Development Workflow
Caption: A logical workflow for HPLC method development.
Experimental Protocol: A Validated RP-HPLC Method for Purity of N-Benzylaniline
This protocol provides a robust, self-validating method for determining the purity of a model benzylated aniline.
1. Apparatus and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenyl-bonded silica column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (reagent grade), Deionized Water (18.2 MΩ·cm).
-
Reference Standard: N-Benzylaniline (purity ≥ 99.5%).
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 22 | |
| 22.1 | |
| 27 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
3. Solution Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the N-Benzylaniline reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
4. System Suitability Testing (SST)
Before sample analysis, the chromatographic system must meet predefined acceptance criteria to ensure its performance is adequate. This is a core principle of a self-validating system.[6][7][8]
-
Procedure: Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Repeatability: The relative standard deviation (RSD) of the peak area for the five replicate injections should be ≤ 2.0%.
-
Tailing Factor (T): The tailing factor for the N-Benzylaniline peak should be ≤ 2.0.
-
Theoretical Plates (N): The column efficiency, calculated for the N-Benzylaniline peak, should be ≥ 2000.
-
5. Analysis and Calculation
-
Inject the diluent (as a blank), followed by the Sample Solution.
-
Identify the peak corresponding to N-Benzylaniline by comparing its retention time with that from the Standard Solution.
-
Calculate the purity of the sample using the area percent method:
% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Trustworthiness Through Forced Degradation Studies
To ensure the method is "stability-indicating," forced degradation studies must be performed.[9][10] This demonstrates that the method can separate the main analyte from potential degradation products that might form under stress conditions.
-
Procedure: Subject the sample to stress conditions such as acid hydrolysis (1M HCl), base hydrolysis (1M NaOH), oxidation (3% H₂O₂), and photolytic stress (exposure to UV light).[11]
-
Evaluation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if there is no co-elution between the main peak and any degradation product peaks, and peak purity analysis (using a DAD) confirms the homogeneity of the main peak.
Conclusion
The selection of an appropriate HPLC method for the purity analysis of benzylated anilines is a multi-faceted process that requires a deep understanding of chromatographic principles. While a C18 column with an acetonitrile/water mobile phase serves as an excellent starting point, alternative selectivities offered by Phenyl or PFP columns can be invaluable for resolving challenging impurity profiles. A systematic method development approach, coupled with rigorous system suitability testing and validation according to ICH guidelines, ensures the generation of accurate, reliable, and defensible purity data.[12][13] This guide provides the foundational knowledge and practical framework for scientists to develop and implement such high-quality analytical methods.
References
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of N-Benzylideneaniline.
- Sternson, L. A., & DeWitte, W. J. (1977). High-pressure liquid chromatographic analysis of aniline and its metabolites. Journal of Chromatography A, 137(2), 305-314.
- SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column.
- Google Patents. CN107356682A - A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4.
- Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.
- Pharmaguideline. System Suitability in HPLC Analysis.
- Mabrouk, M. M., et al. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science, 3(06), 189-202.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available at: [Link]
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. Available at: [Link]
-
Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2017). Available at: [Link]
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). Available at: [Link]
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives.
Sources
- 1. High-pressure liquid chromatographic analysis of aniline and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN107356682A - A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4- benzyloxy benzylidene -4- fluoroanilines - Google Patents [patents.google.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 8. usp.org [usp.org]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. scispace.com [scispace.com]
- 11. japsonline.com [japsonline.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the UV-Vis Absorption Maxima of N-benzyl-3-chloroaniline and Related Anilines
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of N-benzyl-3-chloroaniline. In the absence of direct, published experimental data for this specific molecule, we present a comparative analysis based on the empirical data of its constituent structural analogs: aniline, N-benzylaniline, and 3-chloroaniline. This approach, grounded in the fundamental principles of electronic spectroscopy, allows for a robust prediction of the absorption properties of this compound and offers valuable insights for researchers in synthetic chemistry, pharmacology, and materials science.
Introduction: The Significance of UV-Vis Absorption in Aromatic Amines
Aniline and its derivatives are fundamental chromophores, systems that absorb light in the UV-Vis region. The wavelength of maximum absorption (λmax) is a sensitive indicator of the electronic structure of a molecule. Alterations to the aniline scaffold, such as the introduction of substituents on the aromatic ring or the nitrogen atom, can induce predictable shifts in the λmax. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), provide critical information about the electronic effects of the substituents and their interaction with the aromatic π-system.
This compound incorporates two key modifications to the basic aniline structure: an N-benzyl group and a meta-directing chloro group. Understanding how these substituents individually and collectively influence the UV-Vis absorption is crucial for predicting its photochemical behavior, designing analytical methods for its quantification, and understanding its potential applications in areas such as dye synthesis and as a precursor for pharmacologically active compounds.
Comparative Analysis of UV-Vis Absorption Maxima
To predict the absorption maxima of this compound, we will examine the experimental data for aniline, N-benzylaniline, and 3-chloroaniline. The solvent environment can significantly influence the λmax, a phenomenon known as solvatochromism. Therefore, we will consider data in various solvents where available.
| Compound | Solvent | λmax (nm) | Reference |
| Aniline | Ethanol | 230, 280 | [1] |
| Acetonitrile/DMF | Varies with mole fraction | [1] | |
| 3-Chloroaniline | Alcohol | 240, 292 | [2] |
| Benzylamine | 206, 256 | [1] |
Analysis of Substituent Effects:
-
Aniline as the Parent Chromophore: Aniline exhibits two primary absorption bands, a strong band around 230-240 nm (the E2-band or π → π* transition) and a weaker band around 280-290 nm (the B-band or benzenoid band).[1] The lone pair of electrons on the nitrogen atom can delocalize into the benzene ring, which is a key feature of its electronic spectrum.
-
Effect of the 3-chloro Group: The chlorine atom is an electron-withdrawing group via induction but can also donate electron density through resonance due to its lone pairs. In the meta position, the inductive effect typically dominates. For 3-chloroaniline, the absorption maxima are observed at 240 nm and 292 nm in alcohol.[2] Compared to aniline in ethanol (230 nm and 280 nm), this represents a slight bathochromic shift for both bands. This suggests that the chloro group, even in the meta position, perturbs the electronic structure of the aniline chromophore, leading to a red shift.
Predicted Absorption Maxima for this compound:
Based on the individual effects of the N-benzyl and 3-chloro substituents, we can predict the UV-Vis absorption maxima for this compound. The combined influence of the slight bathochromic shift from the N-benzyl group and the observed bathochromic shift from the 3-chloro group would likely result in absorption maxima that are slightly red-shifted compared to both aniline and 3-chloroaniline.
Predicted λmax for this compound:
-
E2-band: Expected in the range of 245-255 nm.
-
B-band: Expected in the range of 295-305 nm.
These predictions are based on the additive nature of substituent effects, a well-established principle in UV-Vis spectroscopy.
The Role of Solvent Polarity (Solvatochromism)
The polarity of the solvent can significantly impact the position of the absorption maxima.[3] For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent. In contrast, for n → π* transitions, an increase in solvent polarity often results in a hypsochromic (blue) shift.
For aniline and its derivatives, the absorption bands are primarily due to π → π* transitions. Therefore, it is expected that in more polar solvents like ethanol and methanol, this compound will exhibit a bathochromic shift compared to its absorption in non-polar solvents like cyclohexane.
Experimental Protocol for UV-Vis Spectroscopy of Aromatic Amines
The following is a generalized, self-validating protocol for obtaining the UV-Vis absorption spectrum of a compound like this compound.
Objective: To determine the wavelength of maximum absorption (λmax) of this compound in a given solvent.
Materials:
-
This compound (or the analyte of interest)
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
UV-Vis spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound (e.g., 10 mg).
-
Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration. Ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. This is crucial to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8 a.u.).
-
-
Spectrophotometer Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm for aniline derivatives).
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in both the reference and sample holders and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with the working solution to be measured.
-
Fill the sample cuvette with the working solution.
-
Place the sample cuvette in the sample holder.
-
Initiate the scan. The spectrophotometer will measure the absorbance of the sample across the specified wavelength range.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of absorbance versus wavelength.
-
Identify the wavelength(s) at which the absorbance is at its maximum. These are the λmax values.
-
If necessary, repeat the measurement with different concentrations to ensure the λmax is independent of concentration and to confirm the measurements are within the linear dynamic range of the instrument.
-
Visualizing the Fundamentals
To better understand the concepts discussed, the following diagrams illustrate the key processes.
Caption: Electronic transitions responsible for UV-Vis absorption in aromatic amines.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Conclusion
References
- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.... (2021).
- UV-Vis Spectrum of Benzylamine. SIELC Technologies.
- UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c).... ResearchGate. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3r33MDz7tCuEb5PNldsIxUqBaFPctPNaeChB4ImCi37Wgye1H3F-WH6phow2ehny6AFOnmfXcYmcH3y-qmtnSeZ1OaAv_0DKw54mCglQMEBgIZtjMR_8OZAIXdBT5pGaN7YrpT-SNseKuxs3VgRfypMYjmAnFegc1wO3dqLmJys73aB4-G75lDOrGKG8qUyKM5Zyib-2VPnUbUnIOOCOdVRn2DpjkJy0ZZR2rv7n_L-gZQAx7bqsly9zBZytDOEY=](. ULTRAVIOLET SPECTROSCOPY. St. Paul's Cathedral Mission College.
- Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. (2021).
- m-Chloroaniline. NIST WebBook.
- 3-Chloroaniline. PubChem.
- UV-visible spectra of: (A) 3-chloraniline monomer; (B) prepared poly(3-chloroaniline).
- UV-Vis spectra of aniline in different mole fractions of acetonitrile.... ResearchGate.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-benzyl-3-chloroaniline
This document provides essential procedural guidance for the safe handling and disposal of N-benzyl-3-chloroaniline. As a compound frequently synthesized in research and development settings for novel pharmaceuticals and materials, its proper management is paramount to ensuring laboratory safety and environmental protection. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Synthesized Hazard Profile: Understanding the Risk
The 3-chloroaniline moiety imparts significant toxicity. It is classified as acutely toxic via oral, dermal, and inhalation routes.[1][2][3] A primary concern with aniline derivatives is their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[4] Furthermore, chloroanilines are very toxic to aquatic life with long-lasting effects, making environmental release a critical concern.[3][5]
The addition of a benzyl group, while not diminishing the core toxicity, modifies the compound's physical properties. The benzyl group is derived from benzyl chloride, a probable human carcinogen that can also cause damage to the liver and kidneys.[6] The overall structure of this compound suggests it is a combustible liquid that will release toxic fumes, including hydrogen chloride and nitrogen oxides, upon decomposition by heat.[7][8]
| Hazard Category | Anticipated Risk Based on Precursors | Supporting Source(s) |
| Human Health | Acutely Toxic: Toxic if swallowed, inhaled, or in contact with skin. | [2][3][9] |
| Organ Toxicity: May cause damage to organs through prolonged or repeated exposure. | [3][5] | |
| Hematotoxicity: May cause the formation of methemoglobin, leading to cyanosis. | [4] | |
| Irritation: Expected to be an irritant to the skin and eyes. | [4] | |
| Carcinogenicity: Potential carcinogenic risk due to the benzyl structural component. | [6] | |
| Environmental | Ecotoxicity: Very toxic to aquatic life with long-lasting effects. | [3][10] |
| Persistence: Expected to have long-term adverse effects in the environment. | [5] | |
| Physical/Chemical | Combustibility: Combustible liquid. | [7] |
| Decomposition: Emits toxic fumes (HCl, NOx) when heated to decomposition. | [8] | |
| Incompatibilities: Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. | [7] |
Regulatory Framework and Waste Classification
Proper disposal begins with correct classification. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). As the generator of the waste, you are legally responsible for its correct determination and management.[11]
This compound is not explicitly listed as a commercial chemical product that becomes a hazardous waste when discarded (i.e., it is not a "U-listed" or "P-listed" waste). Therefore, it must be classified based on its characteristics. Given its high acute toxicity derived from the 3-chloroaniline precursor, it must be managed as a toxic hazardous waste .
Your institution will be classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG) based on the total amount of hazardous waste produced monthly.[12] This status dictates specific requirements for storage time, container management, and documentation. Always consult your institution's Environmental Health & Safety (EHS) department to ensure compliance with both federal and local regulations.[11]
Essential Safety Precautions & Personal Protective Equipment (PPE)
Given the high acute toxicity and potential for dermal absorption, stringent safety protocols are non-negotiable.
-
Engineering Controls: All handling of this compound, including weighing, transfers, and preparation of waste containers, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[10]
-
Personal Protective Equipment (PPE): A standard laboratory coat, chemical safety goggles, and face shield are mandatory. For glove selection, use chemically resistant gloves such as nitrile or neoprene. Given the toxicity, double-gloving is recommended. All contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[3][5]
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[5] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.
Step-by-Step Spill Response:
-
Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Assess & Secure: From a safe distance, assess the extent of the spill. Ensure the fume hood is operational. If the spill is large or outside of containment, contact your institution's EHS emergency line immediately.
-
Don PPE: Wear the appropriate PPE, including respiratory protection if there is a risk of significant vapor concentration.[5] A NIOSH-approved respirator with organic vapor cartridges is recommended.[10]
-
Contain & Absorb: Prevent the spill from entering drains by covering them.[1][13] Use an inert, non-combustible absorbent material like sand, diatomaceous earth, or a universal chemical absorbent pad to soak up the liquid.[6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, sealable, and chemically compatible container.[6][13]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be collected and placed in the hazardous waste container.
-
Label & Dispose: Tightly seal the waste container, label it clearly as "Hazardous Waste: this compound Spill Debris," and manage it according to the disposal procedure in the next section.
Diagram: Spill Response Workflow
Caption: Decision process for chemical waste disposal.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
-
Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzyl chloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety data sheet acc. to Safe Work Australia - Code of Practice: 3-Chloroaniline. Retrieved from [Link]
-
CPAchem Ltd. (2024, January 12). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]
-
ILO/WHO. (2000, October). International Chemical Safety Card: 3-CHLOROANILINE. Retrieved from [Link]
-
Loba Chemie. (2016, May 18). MATERIAL SAFETY DATA SHEET (MSDS): 3-CHLOROANILINE FOR SYNTHESIS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76281, N-benzyl-4-chloroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7932, 3-Chloroaniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 27). Halogenated Solvent Cleaning: National Emission Standards for Hazardous Air Pollutants (NESHAP). Retrieved from [Link]
-
University of Maryland. (n.d.). Environmental Safety, Sustainability and Risk - EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
-
RIVM. (n.d.). Environmental risk limits for monochloramines. Retrieved from [Link]
-
Cheméo. (n.d.). m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties. Retrieved from [Link]
-
GovDelivery. (2025, January 16). January 2025 EPA Waste Management Updates Newsletter. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. cpachem.com [cpachem.com]
- 4. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]
- 5. lobachemie.com [lobachemie.com]
- 6. nj.gov [nj.gov]
- 7. 3-Chloroaniline CAS#: 108-42-9 [m.chemicalbook.com]
- 8. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. carlroth.com [carlroth.com]
Personal protective equipment for handling N-benzyl-3-chloroaniline
Topic:
Executive Safety Summary
Compound: N-benzyl-3-chloroaniline (CAS: 50798-95-3) Physical State: Yellow Liquid Primary Hazard: Fatal if absorbed through skin. Immediate Action: All handling must occur within a certified chemical fume hood.[1][2] Double-gloving is mandatory.[1][2]
Chemical Hazard Analysis
To select the correct PPE, we must understand the mechanism of toxicity. This compound combines the lipophilicity of a benzyl group with the toxicity of a halogenated aniline.[1][2]
-
Skin Absorption (The Critical Vector): Like its parent compound, 3-chloroaniline, this molecule is highly lipophilic.[1] It can rapidly penetrate intact skin, entering the bloodstream where it oxidizes hemoglobin to methemoglobin, leading to cyanosis (cellular hypoxia). The benzyl substituent likely increases lipophilicity, potentially accelerating skin absorption compared to simple anilines.
-
Inhalation: As a liquid with a high boiling point (>200°C estimated), vapor pressure is lower than simple anilines, but aerosols or heated vapors pose a severe respiratory threat.[1]
-
Environmental: Highly toxic to aquatic life with long-lasting effects.[1][2]
PPE Selection Framework
Do not rely on generic "safety" advice. Use this evidence-based selection matrix.
A. Hand Protection (Gloves)
Standard thin nitrile gloves (4 mil) offer only incidental splash protection.[1][2] For this compound, permeation can occur silently before visual degradation appears.[1][2]
| Scenario | Recommended Glove System | Rationale |
| Standard Handling (<10 mL) | Double Nitrile (min.[1][2] 5 mil outer) | Outer glove protects against contamination; inner glove is the final barrier. Change outer glove immediately upon splash.[1][2] |
| High Volume / Synthesis (>10 mL) | Silver Shield (Laminate) Liner under Nitrile | Laminate films offer >480 min breakthrough time for aromatic amines.[1][2] Nitrile outer glove provides dexterity and grip.[1][2] |
| Spill Cleanup | Viton® or Butyl Rubber | Thick, chemically resistant polymers are required to prevent saturation during cleanup.[1] |
B. Respiratory Protection
-
Primary Control: Chemical Fume Hood (Face velocity: 100 fpm).[1][2]
-
Secondary (If hood unavailable/spill): Full-face respirator with Organic Vapor (OV) cartridges (Black band).[1][2] Note: N95 masks provide NO protection against aniline vapors.[1]
C. Body & Eye Defense
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[1][2] Safety glasses are insufficient for liquids that are skin-toxic.[1][2]
-
Body: Lab coat (100% cotton or Nomex). For synthesis scales >50g, wear a Tyvek® apron or sleeve covers to prevent sleeve saturation.[1]
PPE Decision Matrix (Visualization)
Figure 1: Decision logic for selecting appropriate PPE based on operational scale.[1][2]
Operational Protocol
Phase 1: Preparation
-
Verify Decontamination Kit: Ensure you have PEG 400 (Polyethylene Glycol) or a dedicated "Aniline Decon Kit" nearby.[1][2] Water alone is often inefficient at removing lipophilic anilines from skin.[1][2]
-
Check Glove Integrity: Inflate nitrile gloves with air to check for pinholes before donning.[1][2]
Phase 2: Transfer & Weighing (Liquid)
-
Technique: Do not pour. Use a glass pipette or positive-displacement pipette.[1][2]
-
Weighing: Tare the receiving flask before adding the liquid inside the hood. Do not transport the open container of chemical to the balance.
-
Drip Control: Keep a Kimwipe® saturated with acetone in a beaker inside the hood to wipe pipette tips immediately after use, preventing "drip trails" on the sash or bench.
Phase 3: Reaction & Heating[1]
-
Reflux: If heating, ensure all joints are greased or sleeved with Teflon.[1][2] Use a secondary containment pan (oil bath or heating block) to catch potential flask rupture.[1][2]
-
Observation: Never put your head inside the hood to check the reaction. Use a mirror or lower the sash and look through the glass.
Emergency Response & Decontamination
Scenario: Skin Exposure (Forearm Splash)
-
IMMEDIATELY move to the safety shower/sink.
-
Wipe: If PEG 400 is available, swab the area quickly to solubilize the aniline.
-
Flush: Rinse with copious water for 15 minutes .
-
Alert: Shout for help. A colleague must call medical services.[1][2] Mention "Aniline derivative exposure - potential methemoglobinemia."[1][2]
Scenario: Benchtop Spill (>5 mL)
-
Evacuate: Clear the immediate area.
-
Don PPE: Put on Viton gloves and a respirator (if outside hood).[1][2]
-
Contain: Surround the spill with absorbent pillows (vermiculite or polypropylene pads).[1][2] Do not use paper towels (they increase surface area for evaporation).[1][2]
-
Neutralize: Collect absorbed material into a wide-mouth jar. Label as "Hazardous Waste: Toxic Organic Amine."[1][2]
Disposal Strategy
This compound is an organic base.[1][2][3][4] Improper disposal can lead to exothermic reactions or environmental release.[1][2]
| Waste Stream | Segregation Rule | Disposal Container |
| Liquid Waste | Segregate from Acids. Mixing with acid waste (e.g., HCl, H2SO4) will generate heat and form salts.[1][2] | "Organic Alkaline/Amine Waste" (High BTU) |
| Solid Waste | Contaminated gloves, pipettes, and silica gel. | Double-bagged in clear polyethylene bags. Label "Toxic".[1][2] |
| Rinsate | First 3 rinses of glassware.[1][2] | Collect as Liquid Waste (do not pour down drain).[1][2] |
References
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
